molecular formula C19H27NO6 B15562483 Harzianic acid

Harzianic acid

Cat. No.: B15562483
M. Wt: 365.4 g/mol
InChI Key: FQSWTHMMNDRFAI-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harzianic acid is a heterocyclic fatty acid.
(2S)-2-hydroxy-2-[[(2S)-4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid has been reported in Trichoderma harzianum with data available.
isolated from Trichoderma harzianum;  structure in first source

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[[(2S)-4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid

InChI

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/t13-,19-/m0/s1

InChI Key

FQSWTHMMNDRFAI-DJJJIMSYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Molecular Genesis of Harzianic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Harzianic acid, a tetramic acid derivative produced by fungi of the genus Trichoderma, has emerged as a molecule of significant interest due to its diverse biological activities. First identified in 1994, this secondary metabolite demonstrates potent antifungal, antibacterial, and plant growth-promoting properties. Its mechanism of action, particularly the inhibition of acetohydroxyacid synthase (AHAS), presents a promising avenue for the development of novel fungicides and herbicides. Furthermore, its profound ability to chelate iron highlights its role as a siderophore, contributing to the biocontrol capabilities of Trichoderma species. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and biological functions of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Discovery and Origin

This compound was first isolated in 1994 from the culture filtrate of Trichoderma harzianum strain SY-307. Subsequent research has identified its production in various other Trichoderma species, including T. harzianum strain M10, a strain isolated from composted hardwood bark in Australia, and Trichoderma afroharzianum Tht22. Its presence has also been confirmed in other fungal genera, such as Oidiodendron flavum. The discovery was driven by the search for novel antimicrobial agents, and initial studies quickly revealed its dual role in inhibiting fungal pathogens and promoting plant growth. The structure and absolute configuration of this compound were elucidated using X-ray diffraction, confirming it as a novel tetramic acid-containing natural product.

Physicochemical and Biological Properties

This compound (C₁₉H₂₇NO₆) is characterized by a molecular mass of 365 Da. Its biological activities are multifaceted, stemming from its unique chemical structure which allows it to interact with various cellular targets and essential metal ions.

Data Presentation: Quantitative Biological Activity

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Enzyme Inhibition and Binding Constants

ParameterTarget/LigandValueOrganism/SystemCitation
Binding Constant (Kd) Fe³⁺1.79 x 10⁻²⁵ M-
Inhibition Constant (Ki) Acetohydroxyacid Synthase (ThAHAS)6.65 µMTrichoderma harzianum
Inhibition Constant (Ki) Acetohydroxyacid Synthase (SceAHAS)~83 µMSaccharomyces cerevisiae (Yeast)
Inhibition Constant (Ki) Mutant AHAS (ThAHASᴹ)3.39 µMTrichoderma harzianum
IC₅₀ Mutant AHAS (ThAHASᴹ)20 µMTrichoderma harzianum

Table 2: Antimicrobial Activity (MIC/IC₅₀)

ActivityTarget OrganismValue (µg/mL)Value (µM)Citation
Antifungal (IC₅₀) Fusarium oxysporum¹~26 µg/mL~71 µM
Antibacterial (MIC) Staphylococcus pseudintermedius (MSSP)16 µg/mL~44 µM
Antibacterial (MIC) Staphylococcus pseudintermedius (MRSP)32 µg/mL~88 µM
Antibacterial (MIC) Bacillus subtilis50 µg/mL~137 µM
Antibacterial (MIC) MRSA200 µg/mL~548 µM
Antibacterial (MIC) VRE100 µg/mL~274 µM
Cytotoxicity (IC₅₀) HepG2 (Human Liver Cells)226.6 µg/mL~621 µM

¹Assay conducted in the absence of branched-chain amino acids.

Table 3: Plant Growth Promotion Activity

Plant SpeciesParameterConcentrationEffectCitation
Tomato (Solanum lycopersicum) Shoot Length10 µM+76%
Tomato (Solanum lycopersicum) Root Length10 µM+66%
Soybean Stem LengthNot specified>40% improvement

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound is governed by a contiguous set of genes known as the hac biosynthetic gene cluster (BGC). This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, which is central to the formation of the tetramic acid core and its complex side chains. The pathway has been elucidated through heterologous expression of the hac genes in Aspergillus nidulans.

This compound Biosynthesis Figure 1: Proposed Biosynthetic Pathway of this compound cluster_precursor l-HIG Precursor Synthesis PKS_NRPS PKS-NRPS (HacA) Polyketide Polyketide Chain PKS_NRPS->Polyketide NRPS_Module NRPS Module (incorporates l-HIG) Polyketide->NRPS_Module Intermediate1 PKS-NRPS Bound Intermediate NRPS_Module->Intermediate1 HacB Enoyl Reductase (HacB) Intermediate1->HacB Intermediate2 Reduced Intermediate HacB->Intermediate2 HacE N-Methyltransferase (HacE) Intermediate2->HacE Intermediate3 N-Methylated Tetramic Acid Core HacE->Intermediate3 HA This compound Intermediate3->HA Final Assembly/ Release Aldolases Aldolases (HacC1, HacC2) Transaminase Transaminase (HacD) Aldolases->Transaminase Intermediate lHIG l-HIG Transaminase->lHIG lHIG->NRPS_Module Precursor

Figure 1: Proposed Biosynthetic Pathway of this compound.
Mechanism of Action: AHAS Inhibition

A primary molecular target of this compound is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By acting as a competitive inhibitor, this compound blocks this essential pathway in susceptible fungi. This mode of action is distinct from commercial AHAS inhibitors, which allows it to be effective against fungal variants that have developed resistance. Notably, this compound is a selective inhibitor of fungal AHAS and shows no inhibitory activity against the plant equivalent, which is a crucial attribute for its potential use in agriculture.

AHAS Inhibition Pathway Figure 2: Mechanism of Action via AHAS Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Inhibition X AHAS->Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA ...multiple steps Protein Protein Synthesis BCAA->Protein Growth Fungal Growth Protein->Growth HA This compound HA->AHAS

Figure 2: Mechanism of Action via AHAS Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Isolation and Purification of this compound

This protocol is adapted from methodologies used for the extraction of this compound from Trichoderma harzianum M10.

  • Fungal Cultivation: Inoculate ten 7-mm diameter plugs from an actively growing Potato Dextrose Agar (B569324) (PDA) culture of T. harzianum into a 5-L flask containing 1 L of sterile Potato Dextrose Broth (PDB). Incubate as a stationary culture for 21 days at 25°C.

  • Broth Filtration: Filter the culture under vacuum through Whatman No. 4 filter paper to separate the mycelium from the culture broth.

  • Solvent Extraction (Step 1): Acidify the filtered broth (e.g., 2 L) to pH 4.0 using 5 M HCl. Perform an exhaustive extraction with an equal volume of ethyl acetate (B1210297) (EtOAc). Combine the organic fractions.

  • Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent in vacuo at 35°C to obtain a red residue.

  • Solvent Extraction (Step 2): Dissolve the residue in chloroform (B151607) (CHCl₃) and extract it three times with 2 M NaOH.

  • Precipitation: Precipitate the this compound from the aqueous NaOH phase by adding 2 M HCl until a solid forms.

  • Chromatography: Recover the solid (yields can be around 135 mg from 2L). Solubilize the crude product and subject it to RP-18 vacuum chromatography (e.g., 20 g of stationary phase). Elute using a gradient of methanol:water:acetonitrile (starting from 1:8:1 to 10:0:0).

  • Purity Analysis: Collect fractions and pool those containing pure this compound. Verify the homogeneity of the final product (e.g., 45 mg) using analytical reverse-phase TLC on RP-18 plates with an eluent of acetonitrile:methanol:water (3:4:3). The Rf value for this compound is approximately 0.3.

Siderophore Detection (CAS Assay)

This protocol utilizes the universal Chrome Azurol S (CAS) assay to qualitatively and quantitatively assess the iron-chelating (siderophore) activity of this compound.

  • CAS Agar Plate Preparation:

    • Prepare a blue dye solution containing CAS, FeCl₃, and a detergent like hexadecyltrimethylammonium bromide (HDTMA) as described by Schwyn & Neilands (1987).

    • Prepare a suitable growth medium (e.g., Minimal Media 9 with PIPES buffer) and autoclave.

    • Cool the medium to 50°C and slowly add the sterile-filtered blue dye solution while stirring. Pour into sterile Petri dishes.

  • Qualitative Plate Assay: Spot a solution of purified this compound (e.g., 10 µL of a 1 mM solution) onto the surface of a CAS agar plate. An orange halo forming around the spot against the blue background indicates iron chelation.

  • Quantitative Liquid Assay:

    • Add 50 µL of culture filtrate or a known concentration of purified this compound to 950 µL of CAS solution.

    • Allow the reaction to reach equilibrium.

    • Measure the decrease in absorbance at 630 nm against a reference blank. The reduction in absorbance is proportional to the amount of iron chelated by the siderophore.

Plant Growth Promotion Assay

This protocol, adapted from studies on tomato seedlings, assesses the biostimulant effect of this compound.

  • Seed Sterilization: Surface sterilize tomato seeds (Solanum lycopersicum) by sequential immersion in 70% ethanol (B145695) (2 min) and 2% sodium hypochlorite (B82951) (2 min), followed by thorough rinsing with sterile distilled water.

  • Medium Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% agar and 1.5% sucrose, adjusted to pH 5.7. For iron-deficiency studies, prepare media with reduced Fe(III) concentrations (e.g., 5 µM or 0.5 µM instead of the standard 50 µM).

  • Treatment Application: Before the agar solidifies, add sterile-filtered solutions of this compound to the MS medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM. Use an untreated medium as a control.

  • Germination and Growth: Place sterilized seeds on the prepared media in sterile containers (e.g., magenta boxes). Vernalize at 4°C in the dark for 2 days. Transfer to a growth chamber with a 16-hour photoperiod at 25°C.

  • Data Collection: After a set period (e.g., 12 days), measure growth parameters including shoot height, root length, and fresh/dry weight. Compare the results from treated groups to the control group.

AHAS Inhibition Assay

This protocol outlines a general method for determining AHAS inhibition, based on the colorimetric detection of acetoin.

  • Enzyme Preparation: Obtain purified AHAS enzyme from the target organism (e.g., T. harzianum).

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer) containing necessary cofactors: thiamine (B1217682) pyrophosphate (TPP), MgCl₂, and FAD.

  • Inhibition Assay:

    • In a microplate well, combine the reaction buffer, a specific concentration of this compound (the inhibitor), and the AHAS enzyme.

    • Initiate the reaction by adding the substrate, pyruvate.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Product Conversion: Stop the reaction by adding sulfuric acid. This acidic condition also catalyzes the decarboxylation of the product, acetolactate, into acetoin. Incubate at 60°C for 15 minutes.

  • Colorimetric Detection: Add a solution of α-naphthol and creatine (B1669601) to the wells. Incubate at 60°C for another 15 minutes to allow for color development (a red complex).

  • Measurement: Measure the absorbance at 530 nm. A decrease in absorbance in the presence of this compound compared to a no-inhibitor control indicates enzyme inhibition. Calculate Ki or IC₅₀ values from dose-response curves.

Integrated Experimental Workflow

The study of this compound follows a logical progression from production to application. The workflow diagram below illustrates the interconnected stages of research and development.

Experimental Workflow Figure 3: Integrated Workflow for this compound Research Culture 1. Trichoderma Cultivation (PDB) Extract 2. Extraction & Purification Culture->Extract Biosynth 6. Biosynthesis Elucidation Culture->Biosynth Genomic DNA Characterize 3. Structural Characterization Extract->Characterize Bioassays 4. Biological Activity Screening Extract->Bioassays NMR NMR Characterize->NMR MS Mass Spec Characterize->MS Xray X-Ray Characterize->Xray Antifungal Antifungal Assays Bioassays->Antifungal Antibacterial Antibacterial Assays (MIC) Bioassays->Antibacterial PGP Plant Growth Assays Bioassays->PGP Siderophore Siderophore (CAS) Assay Bioassays->Siderophore MOA 5. Mechanism of Action Studies Bioassays->MOA Identified Activity AHAS AHAS Inhibition Assay MOA->AHAS Heterologous Heterologous Expression in A. nidulans Biosynth->Heterologous

Figure 3: Integrated Workflow for this compound Research.

Conclusion and Future Directions

This compound stands out as a versatile and potent secondary metabolite from Trichoderma. Its discovery has paved the way for understanding the complex chemical ecology of this beneficial fungus. The detailed mechanisms, particularly its selective inhibition of a key fungal enzyme and its role in iron sequestration, underscore its potential as a lead compound for developing sustainable agricultural solutions. Future research should focus on optimizing production yields through fermentation technology and metabolic engineering, exploring the full spectrum of its biological targets, and conducting field trials to validate its efficacy as a biocontrol agent and biostimulant. The synthesis of its stereoisomers and derivatives may also yield compounds with enhanced activity or novel functionalities, further expanding the application horizon for this remarkable natural product.

The Biosynthesis of Harzianic Acid in Trichoderma afroharzianum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianic acid, a tetramic acid derivative produced by the fungus Trichoderma afroharzianum, has garnered significant interest for its diverse biological activities, including antifungal, plant growth-promoting, and iron-chelating properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate its formation. The content herein is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

The this compound Biosynthetic Gene Cluster (hac)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the hac cluster, within the genome of Trichoderma afroharzianum. Bioinformatic analysis and subsequent experimental validation have identified the key genes and their putative functions in the assembly of the this compound molecule. The core of this cluster is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, which is characteristic of the biosynthesis of many tetramic acid-containing natural products.

Table 1: Genes and Proposed Functions in the this compound (hac) Biosynthetic Gene Cluster

GeneProposed Function
hacAHybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) responsible for the core scaffold assembly.
hacBTrans-acting enoylreductase, likely involved in the modification of the polyketide chain.
hacC1Putative aldolase (B8822740), potentially involved in the biosynthesis of the non-proteinogenic amino acid precursor.
hacC2Aldolase responsible for the condensation of pyruvate (B1213749) and α-keto-isovalerate.
hacDAminotransferase that converts the aldol (B89426) condensation product to L-4-hydroxy-4-isopropyl-glutamate (L-HIG).
hacES-adenosylmethionine (SAM)-dependent N-methyltransferase that catalyzes the final N-methylation step.
hacFPutative Zn(II)2Cys6 transcription factor, likely involved in the regulation of the hac cluster.
hacGPutative transporter protein, likely responsible for the export of this compound.
hacHHomolog of acetohydroxyacid synthase (AHAS), the target of this compound, likely conferring self-resistance.

The Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound has been elucidated primarily through heterologous expression of the hac gene cluster in the model filamentous fungus Aspergillus nidulans. The proposed pathway begins with the formation of the non-proteinogenic amino acid L-4-hydroxy-4-isopropyl-glutamate (L-HIG), which serves as a key building block.

Formation of the L-HIG Precursor

The biosynthesis of L-HIG is initiated by the aldolase HacC2 , which catalyzes the condensation of pyruvate and α-keto-isovalerate to form 4-hydroxy-4-isopropyl-2-oxoglutarate. Subsequently, the aminotransferase HacD facilitates the transamination of this intermediate to yield L-HIG.

Assembly of the Tetramic Acid Core

The hybrid PKS-NRPS enzyme, HacA , is central to the entire biosynthetic process. The PKS module of HacA is responsible for the synthesis of a dienoyl polyketide chain from malonyl-CoA extenders. Concurrently, the NRPS module specifically recognizes, activates, and incorporates the L-HIG precursor. The polyketide chain is then transferred to the L-HIG, and a subsequent Dieckmann-type cyclization reaction forms the characteristic tetramic acid ring, yielding demethylthis compound. The trans-acting enoylreductase, HacB , is thought to participate in the reduction of the polyketide chain during its assembly on the PKS module.

Final N-Methylation Step

The final step in the biosynthesis of this compound is the N-methylation of the tetramic acid nitrogen. This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent N-methyltransferase, HacE , which transfers a methyl group from SAM to demethylthis compound to produce the final product, this compound.

This compound Biosynthesis cluster_precursor Precursor Biosynthesis cluster_core Core Assembly cluster_final_step Final Modification Pyruvate Pyruvate HIOG 4-hydroxy-4-isopropyl- 2-oxoglutarate Pyruvate->HIOG a_ketoisovalerate α-Ketoisovalerate a_ketoisovalerate->HIOG HacC2 (Aldolase) L_HIG L-4-hydroxy-4-isopropyl- glutamate (L-HIG) HIOG->L_HIG HacD (Aminotransferase) PKS_NRPS HacA (PKS-NRPS) + HacB (Enoylreductase) L_HIG->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Demethyl_HA Demethylthis compound PKS_NRPS->Demethyl_HA Harzianic_Acid This compound Demethyl_HA->Harzianic_Acid HacE (N-methyltransferase) SAM S-Adenosyl- methionine (SAM) SAM->Harzianic_Acid SAH S-Adenosyl- homocysteine (SAH) Harzianic_Acid->SAH

Biosynthetic pathway of this compound.

Experimental Elucidation of the Pathway

The elucidation of the this compound biosynthetic pathway relied on a combination of bioinformatics, heterologous expression, and in vitro enzymatic assays.

Heterologous Expression in Aspergillus nidulans

The functionality of the hac gene cluster was confirmed by its heterologous expression in Aspergillus nidulans. This involved the construction of expression vectors containing different combinations of the hac genes and their subsequent transformation into an A. nidulans host strain.

Heterologous Expression Workflow cluster_vector Vector Construction cluster_transformation Fungal Transformation cluster_analysis Metabolite Analysis hac_genes hac genes amplification (PCR from T. afroharzianum gDNA) user_cloning USER Cloning/ Homologous Recombination hac_genes->user_cloning expression_vector Expression Vector (e.g., pYFAC-based) expression_vector->user_cloning final_vector Final Expression Vector(s) user_cloning->final_vector transformation PEG-mediated Transformation final_vector->transformation a_nidulans Aspergillus nidulans host strain protoplasts Protoplast Preparation a_nidulans->protoplasts protoplasts->transformation transformants Selection of Transformants transformation->transformants cultivation Cultivation of Transformants transformants->cultivation extraction Metabolite Extraction (Ethyl Acetate) cultivation->extraction hplc HPLC Analysis extraction->hplc nmr_ms Structure Elucidation (NMR, HR-MS) hplc->nmr_ms

Workflow for heterologous expression.

Vector Construction:

  • The hac genes (hacA, hacB, hacC2, hacD, and hacE) were amplified from the genomic DNA of T. afroharzianum using high-fidelity polymerase.

  • The amplified gene fragments were cloned into AMA1-based pYFAC vectors using USER (Uracil-Specific Excision Reagent) cloning or yeast homologous recombination. This method allows for the directional cloning of multiple DNA fragments in a single step.

  • Expression of each gene was placed under the control of a constitutive or inducible promoter suitable for A. nidulans.

  • The final expression constructs were verified by sequencing.

Aspergillus nidulans Transformation:

  • Protoplasts of A. nidulans strain A1145 ΔEMΔST were prepared by enzymatic digestion of the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum and Yatalase).

  • The purified expression vectors were transformed into the prepared protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Transformants were selected on appropriate minimal medium plates lacking the auxotrophic supplement corresponding to the selection marker on the vector.

Metabolite Production and Analysis:

  • Positive transformants were cultivated in liquid minimal medium for several days.

  • The culture broth was extracted with ethyl acetate (B1210297) to isolate the produced secondary metabolites.

  • The organic extract was concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

  • The structure of the produced this compound was confirmed by comparison of its retention time, UV-Vis spectrum, and mass spectrum with an authentic standard, and further characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzymatic Assay of HacE

The function of the N-methyltransferase HacE was confirmed through an in vitro enzymatic assay using the recombinantly expressed and purified enzyme.

Recombinant Protein Expression and Purification:

  • The coding sequence of hacE was cloned into a bacterial expression vector (e.g., pET-28a(+)) to generate an N-terminally His-tagged fusion protein.

  • The construct was transformed into E. coli BL21(DE3).

  • Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The His-tagged HacE was purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Enzymatic Assay:

  • The reaction mixture contained purified His-tagged HacE, the substrate (demethylthis compound), and the methyl donor S-adenosylmethionine (SAM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • The reaction was incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • The reaction was quenched, and the product (this compound) was extracted with ethyl acetate.

  • The formation of this compound was monitored and quantified by HPLC analysis.

Quantitative Data

The elucidation of the this compound biosynthetic pathway has generated quantitative data that are crucial for understanding its production and biological activity.

Table 2: Quantitative Data on this compound Biosynthesis and Activity

ParameterValueMethod/Condition
This compound Titer in A. nidulans4.5 mg/LHeterologous expression of hacA, hacB, hacC2, hacD, and hacE.
Inhibition Constants (Ki) of this compound
T. afroharzianum AHAS (ThAHAS)6.65 µMIn vitro enzyme inhibition assay.
T. afroharzianum resistant AHAS (ThAHASM)3.39 µMIn vitro enzyme inhibition assay.
Saccharomyces cerevisiae AHAS (SceAHAS)~83 µMIn vitro enzyme inhibition assay.
Fusarium oxysporum AHAS (FuoAHAS)13.96 µMIn vitro enzyme inhibition assay.
Sclerotinia sclerotiorum AHAS (ScsAHAS)10.99 µMIn vitro enzyme inhibition assay.
Iron Binding
Apparent binding constant (Kd) to Fe3+1.79 × 10−25 MSpectrophotometric titration.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Trichoderma afroharzianum has been successfully elucidated through a combination of genomic, molecular, and biochemical techniques. The identification and characterization of the hac gene cluster provide a genetic blueprint for the production of this valuable secondary metabolite. The detailed experimental protocols outlined in this guide offer a roadmap for further investigation into the biosynthesis of this compound and related tetramic acid natural products.

Future research in this area could focus on several key aspects:

  • Regulatory Networks: Delving deeper into the regulatory mechanisms governing the expression of the hac cluster, including the role of the putative transcription factor HacF and the influence of environmental cues.

  • Enzymatic Mechanisms: Detailed structural and mechanistic studies of the hac enzymes, particularly the multifunctional PKS-NRPS HacA, could provide insights for protein engineering and the generation of novel this compound analogs.

  • Metabolic Engineering: The knowledge of the biosynthetic pathway can be leveraged for the metabolic engineering of Trichoderma or heterologous hosts to enhance the production of this compound for agricultural and pharmaceutical applications.

  • Drug Development: A thorough understanding of the biosynthesis and mode of action of this compound will be instrumental in its development as a potential antifungal agent or a plant biostimulant.

The continued exploration of the biosynthesis of this compound holds significant promise for advancing our understanding of fungal natural product chemistry and for the development of new and sustainable solutions in agriculture and medicine.

Elucidation of the Harzianic Acid Biosynthesis Gene Cluster (hac): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianic acid, a tetramic acid derivative produced by fungi of the genus Trichoderma, has garnered significant interest due to its potent antifungal, plant growth-promoting, and iron-chelating properties. Its biosynthesis is orchestrated by a dedicated gene cluster, designated as hac. The elucidation of this cluster and the intricate enzymatic machinery it encodes has been a significant step forward in understanding the molecular basis of Trichoderma's biocontrol capabilities and has opened avenues for its biotechnological exploitation. This technical guide provides an in-depth overview of the hac gene cluster, detailing the functions of its constituent genes, the biosynthetic pathway of this compound, key experimental methodologies employed in its characterization, and the regulatory networks governing its expression.

The this compound Biosynthesis Gene Cluster (hac)

The hac gene cluster, first characterized in Trichoderma afrharzianum T-22, is a contiguous set of genes responsible for the complete biosynthesis of this compound. The core of this cluster is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by the hacA gene. The cluster also contains genes encoding enzymes for the biosynthesis of the non-proteinogenic amino acid precursor, 4-hydroxy-4-isopropyl-L-glutamate (L-HIG), as well as tailoring enzymes, a putative transcription factor, and a transporter.

Gene Organization and Function

The organization of the hac gene cluster is conserved among several Trichoderma species. The core genes and their proposed functions are summarized in the table below.

GeneEncoded ProteinProposed Function in this compound Biosynthesis
hacAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Core enzyme responsible for the condensation of a polyketide chain with the amino acid L-HIG to form the tetramic acid scaffold.
hacBTrans-acting EnoylreductasePartners with HacA to catalyze a reduction step during the synthesis of the polyketide portion of the molecule.
hacC1AldolasePutative aldolase, may play a role in optimizing substrate specificity for the biosynthesis of L-HIG.
hacC2AldolaseCatalyzes the aldol (B89426) condensation of pyruvate (B1213749) and α-keto-isovalerate to form S-4-hydroxy-4-isopropyl-2-oxoglutarate (L-HIOG).
hacDAminotransferaseCatalyzes the stereoselective transamination of L-HIOG to produce the unusual amino acid L-HIG.
hacEN-methyltransferaseCatalyzes the final N-methylation step to convert the tetramic acid intermediate into this compound.
hacFZn(II)2Cys6 Transcription FactorPutative pathway-specific transcription factor that regulates the expression of the other hac genes.
hacGMajor Facilitator Superfamily (MFS) TransporterLikely responsible for the export of this compound out of the fungal cell, preventing self-toxicity and secreting it into the environment.
hacHTruncated Acetohydroxyacid Synthase (AHAS)Putative self-resistance enzyme, providing resistance to the inhibitory effects of this compound on the primary metabolic enzyme AHAS.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the formation of the non-proteinogenic amino acid L-HIG. This is followed by the assembly of the polyketide chain and its condensation with L-HIG, cyclization to form the tetramic acid ring, and a final methylation step.

This compound Biosynthesis Pathway Pyruvate Pyruvate HacC2 HacC2 (Aldolase) Pyruvate->HacC2 alphaKIV α-Ketoisovalerate alphaKIV->HacC2 MalonylCoA Malonyl-CoA HacA_PKS HacA (PKS module) MalonylCoA->HacA_PKS HIOG L-HIOG HacD HacD (Aminotransferase) HIOG->HacD HIG L-HIG HacA_NRPS HacA (NRPS module) HIG->HacA_NRPS Polyketide Polyketide Chain Polyketide->HacA_NRPS Intermediate Tetramic Acid Intermediate HacE HacE (N-methyltransferase) Intermediate->HacE HA This compound HacC2->HIOG HacD->HIG HacA_PKS->Polyketide HacB HacB (ER) HacB->HacA_PKS reduction HacA_NRPS->Intermediate Condensation & Dieckmann Cyclization HacE->HA

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

Inhibitory Activity of this compound against Acetohydroxyacid Synthase (AHAS)

This compound has been identified as a selective inhibitor of fungal AHAS, the first enzyme in the branched-chain amino acid biosynthetic pathway. This inhibitory activity is believed to be a key component of its antifungal properties. The following table summarizes the quantitative data on the inhibition of various AHAS enzymes by this compound.

Enzyme SourceEnzyme AbbreviationInhibition ParameterValue (μM)
Trichoderma afroharzianum (housekeeping)ThAHASKi6.65
Trichoderma afroharzianum (resistant mutant)ThAHASMIC5020
Trichoderma afroharzianum (resistant mutant)ThAHASMKi3.39
Saccharomyces cerevisiaeSceAHASKi~83
Arabidopsis thalianaAtAHAS-No inhibition observed

Data sourced from Xie et al., 2021.

Experimental Protocols

The elucidation of the hac gene cluster and the biosynthetic pathway of this compound was primarily achieved through heterologous expression in a fungal host. The following sections provide an overview of the key experimental methodologies.

Heterologous Expression of the hac Gene Cluster in Aspergillus nidulans

This protocol outlines the general steps for expressing the hac genes in a heterologous fungal host, such as Aspergillus nidulans, a technique that was pivotal in confirming the function of the gene cluster.

Heterologous Expression Workflow A Gene Amplification (PCR from T. afroharzianum gDNA) B Vector Construction (Cloning into A. nidulans expression vectors) A->B D Transformation (PEG-mediated transformation of protoplasts) B->D C Protoplast Preparation (of A. nidulans host strain) C->D E Selection of Transformants (on selective media) D->E F Cultivation of Transformants (under inducing conditions) E->F G Metabolite Extraction (from culture broth and mycelia) F->G H Metabolite Analysis (HPLC-MS/MS) G->H I Structure Elucidation (NMR of purified compounds) H->I

Caption: Experimental workflow for heterologous expression.

Methodology:

  • Gene Amplification: The individual genes of the hac cluster (hacA, hacB, hacC1/C2, hacD, hacE) are amplified from the genomic DNA of T. afroharzianum using high-fidelity polymerase chain reaction (PCR).

  • Vector Construction: The amplified genes are cloned into Aspergillus nidulans expression vectors. These vectors typically contain a strong, inducible promoter (e.g., alcA promoter) and a terminator sequence to ensure efficient gene expression. Different combinations of genes are cloned into separate vectors with different selection markers to allow for co-transformation and combinatorial expression.

  • Host Strain: An A. nidulans strain deficient in the production of major endogenous secondary metabolites is often used as the host to provide a clean background for detecting the heterologously produced compounds.

  • Transformation: Protoplasts of the A. nidulans host strain are prepared by enzymatic digestion of the fungal cell wall. The expression vectors are then introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

  • Selection and Cultivation: Transformed protoplasts are plated on selective media to isolate successful transformants. Colonies are then grown in liquid culture under conditions that induce the expression of the cloned genes.

  • Metabolite Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound and its biosynthetic intermediates.

  • Structure Elucidation: Compounds of interest are purified from large-scale cultures and their structures are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Knockout in Trichoderma (General Protocol)

While not the primary method for elucidating the hac cluster, gene knockout is a fundamental technique for studying gene function in Trichoderma.

Methodology:

  • Construct Design: A knockout cassette is designed to replace the target gene. This cassette typically contains a selectable marker gene (e.g., hygromycin B resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation: The knockout cassette is introduced into Trichoderma protoplasts via PEG-mediated transformation or Agrobacterium-mediated transformation.

  • Selection: Transformants are selected on a medium containing the appropriate antibiotic.

  • Screening and Verification: Putative knockout mutants are screened by PCR to confirm the correct homologous recombination event and the absence of the target gene. Southern blotting can be used for further verification.

  • Phenotypic Analysis: The knockout mutants are then analyzed for any changes in phenotype, such as the loss of this compound production, to confirm the function of the deleted gene.

Metabolite Analysis by HPLC-MS

Methodology:

  • Sample Preparation: Fungal cultures are extracted with a suitable organic solvent. The extract is then dried and redissolved in a solvent compatible with the HPLC system (e.g., methanol).

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the metabolites.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is typically operated in both positive and negative ion modes to detect a wide range of compounds. High-resolution mass spectrometry is used to determine the accurate mass and elemental composition of the detected ions, which aids in the identification of known and novel compounds.

Regulation of the hac Gene Cluster

The production of this compound is tightly regulated in response to various environmental cues. This regulation occurs at the transcriptional level and involves both a pathway-specific transcription factor and global regulatory networks.

Regulation of hac Cluster Light Light Photoreceptors Photoreceptors Light->Photoreceptors pH pH pH_Sensing pH Sensing Pathway pH->pH_Sensing Nutrient_Availability Nutrient Availability Nutrient_Sensing Nutrient Sensing (e.g., G-protein signaling) Nutrient_Availability->Nutrient_Sensing Plant_Signals Plant Root Exudates Plant_Sensing Plant Signal Perception Plant_Signals->Plant_Sensing Velvet_Complex Velvet Complex (VeA/LaeA) Photoreceptors->Velvet_Complex repression PacC PacC pH_Sensing->PacC Nutrient_Sensing->Velvet_Complex HacF HacF (Zn2Cys6 TF) Plant_Sensing->HacF hac_cluster hac Gene Cluster (hacA, hacB, etc.) Velvet_Complex->hac_cluster activation PacC->hac_cluster pH-dependent regulation HacF->hac_cluster pathway-specific activation HA_production This compound Production hac_cluster->HA_production

Caption: Proposed regulatory network of the hac gene cluster.

  • Pathway-Specific Regulation: The hacF gene, located within the cluster, encodes a putative Zn(II)2Cys6 transcription factor. These types of transcription factors are commonly found in fungal secondary metabolite gene clusters and are responsible for the coordinated expression of the other genes in the cluster.

  • Global Regulation: The expression of the hac cluster is also influenced by global regulatory networks that respond to broad environmental signals:

    • pH: The pH of the environment is a critical factor, with the global pH regulator PacC likely playing a role in modulating hac gene expression in response to ambient pH.

    • Light: Light is a known regulator of secondary metabolism in Trichoderma. The Velvet complex, a key light-responsive regulatory unit in fungi, is likely involved in controlling the expression of the hac cluster.

    • Nutrient Availability: The availability of carbon and nitrogen sources can significantly impact secondary metabolite production. G-protein signaling pathways are often involved in transducing nutrient signals to downstream regulators.

    • Interspecific Interactions: The presence of plant roots can induce the expression of secondary metabolite gene clusters in Trichoderma, suggesting that the fungus can sense and respond to signals from its environment to produce bioactive compounds like this compound.

Conclusion

The elucidation of the this compound biosynthesis gene cluster represents a significant advancement in our understanding of the chemical ecology of Trichoderma and its biocontrol mechanisms. The detailed knowledge of the hac genes and their functions provides a roadmap for the rational engineering of Trichoderma strains for enhanced production of this valuable metabolite. Furthermore, the heterologous expression of the hac cluster in a tractable fungal host opens up possibilities for the production of this compound and its derivatives for applications in agriculture and medicine. Future research will likely focus on further unraveling the intricate regulatory networks that control hac gene expression, which will be crucial for optimizing its production and fully harnessing its biotechnological potential.

What is the primary mechanism of action for Harzianic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Harzianic acid, a tetramic acid derivative produced by fungi of the genus Trichoderma, is a multifaceted secondary metabolite with significant potential in agriculture and medicine. Its biological activities stem from a combination of direct enzyme inhibition, nutrient sequestration, and modulation of host physiological responses. This guide provides an in-depth exploration of the primary mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism: Inhibition of Acetohydroxyacid Synthase (AHAS)

The most prominent and well-characterized mechanism of action for this compound is its potent and selective inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cellular growth.

Molecular Interaction and Selectivity:

This compound acts as a competitive inhibitor of fungal AHAS, binding to the enzyme's active site and preventing the condensation of two pyruvate (B1213749) molecules (to form acetolactate) or pyruvate and 2-ketobutyrate (to form acetohydroxybutyrate). Structural analysis has revealed that this compound's binding mode differs from that of commercial AHAS inhibitors, which explains its efficacy against fungal strains that have developed resistance to conventional herbicides.

A key feature of this compound's inhibitory action is its selectivity. It potently inhibits fungal AHAS but exhibits only weak inhibition against the yeast ortholog and no discernible activity against the plant enzyme. This selectivity makes it an attractive candidate for the development of novel fungicides with minimal phytotoxicity.

Quantitative Inhibition Data:

The inhibitory potency of this compound against various AHAS enzymes has been quantified through in vitro enzyme assays.

Enzyme TargetOrganism SourceInhibition Constant (Kᵢ)Inhibition TypeAdditional Notes
Acetohydroxyacid Synthase (AHAS)Trichoderma afroharzianum (fungus)6.65 μMCompetitive
Acetohydroxyacid Synthase (AHAS)Yeast~83 μMWeak Inhibition
Acetohydroxyacid Synthase (AHAS)PlantNo Inhibition ObservedN/A
Resistant AHAS Mutant (ThAHASM)Trichoderma afroharzianum (fungus)3.39 μMCompetitiveIC₅₀ of 20 μM at [E]=0.5 μM

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

ahas_inhibition pyruvate Pyruvate ahas Acetohydroxyacid Synthase (AHAS) pyruvate->ahas ketobutyrate 2-Ketobutyrate ketobutyrate->ahas acetolactate α-Acetolactate ahas->acetolactate acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ahas->acetohydroxybutyrate val_leu Valine & Leucine Biosynthesis acetolactate->val_leu ile Isoleucine Biosynthesis acetohydroxybutyrate->ile protein Protein Synthesis val_leu->protein val_leu->protein Essential Amino Acids ile->protein ile->protein Essential Amino Acids growth Fungal Growth Inhibition ha This compound ha->ahas Inhibits

Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.

Siderophoric Activity: Iron Chelation

This compound functions as a siderophore, a small molecule with a high affinity for chelating ferric iron (Fe³⁺). This ability to sequester iron from the environment is a crucial secondary mechanism of action, contributing to both its antifungal and plant growth-promoting properties.

Mechanism of Action:

In the soil environment, iron is an essential micronutrient for most living organisms, but its bioavailability is often limited. This compound's high binding affinity for Fe³⁺ allows it to effectively scavenge this essential nutrient. This has a dual effect:

  • Antifungal Activity: By sequestering iron, this compound deprives pathogenic fungi of a critical element required for their growth and proliferation.

  • Plant Growth Promotion: The this compound-iron complex can be taken up by plants, thereby increasing iron availability to the plant and promoting its growth, especially in iron-deficient soils.

Quantitative Data:

The binding affinity of this compound for Fe³⁺ is exceptionally high, with an apparent binding constant (Kd) of 1.79 × 10⁻²⁵ M.

Logical Relationship: Dual Role of Iron Chelation

iron_chelation ha This compound (Siderophore) ha_fe_complex This compound-Fe³⁺ Complex (Soluble) ha->ha_fe_complex Chelates fe3 Insoluble Fe³⁺ (in soil) fe3->ha_fe_complex plant Plant ha_fe_complex->plant Fe³⁺ uptake pathogen Pathogenic Fungi ha_fe_complex->pathogen Limits Fe³⁺ availability plant_growth Enhanced Plant Growth & Nutrient Uptake plant->plant_growth pathogen_inhibition Inhibition of Fungal Growth pathogen->pathogen_inhibition

Caption: this compound's siderophoric activity and its impact on plants and fungi.

Antimicrobial Activity Against Gram-Positive Bacteria

Beyond its antifungal properties, this compound exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action:

The primary target of this compound in Gram-positive bacteria is the cell membrane. It is believed to disrupt the integrity of the bacterial membrane, potentially through the formation of pores, leading to leakage of cellular contents and ultimately cell death. At higher concentrations, it can cause cell depolarization. While AHAS is a potential intracellular target in bacteria, the primary bactericidal effect appears to be membrane-related.

Quantitative Antimicrobial Activity Data:

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Bacterial SpeciesTypeMIC (μg/mL)
Staphylococcus pseudintermedius (MSSP)Gram-positive16
Staphylococcus pseudintermedius (MRSP)Gram-positive32
Methicillin-resistant S. aureus (MRSA)Gram-positive200
Vancomycin-resistant E. faecium (VRE)Gram-positive100
Various Gram-positive bacteriaGram-positive25 - 200

Induction of Systemic Resistance in Plants

This compound plays a role in mediating the beneficial interaction between Trichoderma species and plants by inducing systemic resistance. This is a priming effect where the plant's defense mechanisms are pre-emptively activated, leading to a faster and more robust response upon subsequent pathogen attack.

Mechanism of Action:

This compound can modulate key plant defense signaling pathways:

  • Jasmonic Acid/Ethylene (JA/ET) Pathway: This pathway is typically associated with induced systemic resistance (ISR), which is effective against necrotrophic pathogens and herbivorous insects.

  • Salicylic Acid (SA) Pathway: This pathway is central to systemic acquired resistance (SAR), which is primarily effective against biotrophic and hemibiotrophic pathogens.

By influencing these pathways, this compound helps to enhance the plant's overall immune readiness.

Signaling Pathway: Induction of Plant Defense

plant_defense ha This compound plant_cell Plant Cell ha->plant_cell Elicits response ja_et JA/ET Signaling Pathway plant_cell->ja_et Modulates sa SA Signaling Pathway plant_cell->sa Modulates isr Induced Systemic Resistance (ISR) ja_et->isr sar Systemic Acquired Resistance (SAR) sa->sar defense Enhanced Defense Against Pathogens & Pests isr->defense sar->defense

Caption: Modulation of plant defense signaling pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in the characterization of this compound's mechanism of action, based on published literature.

Protocol 1: In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on AHAS enzyme activity.

  • Methodology:

    • Enzyme Preparation: Recombinant AHAS from fungal, yeast, and plant sources is expressed and purified.

    • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., potassium phosphate), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), FAD, and the substrate (pyruvate).

    • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is included.

    • Enzyme Initiation: The reaction is initiated by adding the purified AHAS enzyme.

    • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

    • Reaction Termination: The reaction is stopped by adding sulfuric acid (H₂SO₄). This also initiates the conversion of the enzymatic product (acetolactate) to acetoin (B143602).

    • Colorimetric Detection: The acetoin is derivatized by adding creatine (B1669601) and α-naphthol, which produces a colored complex. The mixture is incubated at a higher temperature (e.g., 60°C) to allow for color development.

    • Quantification: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 525 nm).

    • Data Analysis: The percentage of inhibition is calculated relative to the control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ values are determined by fitting the data to appropriate enzyme inhibition models.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

    • Serial Dilution: this compound is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

    • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

    • Controls: Positive (bacteria in broth without inhibitor) and negative (broth only) growth controls are included on each plate.

    • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Experimental Workflow: From Discovery to Mechanism

experimental_workflow isolation Isolation & Purification of this compound antifungal_screen Antifungal & Antibacterial Screening isolation->antifungal_screen plant_growth_assay Plant Growth Promotion Assays isolation->plant_growth_assay mic_det MIC Determination (Protocol 2) antifungal_screen->mic_det target_id Molecular Target Identification antifungal_screen->target_id conclusion Elucidation of Multi-Target Mechanism mic_det->conclusion enzyme_assay AHAS Inhibition Assay (Protocol 1) target_id->enzyme_assay enzyme_assay->conclusion siderophore_test Siderophore Activity (e.g., CAS Assay) plant_growth_assay->siderophore_test isr_study Induced Systemic Resistance Studies plant_growth_assay->isr_study siderophore_test->conclusion gene_expression Gene Expression Analysis (JA/ET & SA pathways) isr_study->gene_expression gene_expression->conclusion

Caption: A generalized workflow for characterizing the mechanisms of action of this compound.

Harzianic Acid: A Potent and Selective Natural Inhibitor of Acetohydroxyacid Synthase (AHAS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianic acid, a tetramic acid derivative produced by fungi of the genus Trichoderma, has emerged as a significant natural product with potent inhibitory activity against acetohydroxyacid synthase (AHAS). AHAS (also known as acetolactate synthase or ALS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), making it an essential target for the development of herbicides and fungicides. This technical guide provides a comprehensive overview of this compound as an AHAS inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols, and its role in biological signaling pathways.

Mechanism of Action: A Competitive and Selective Inhibition

This compound functions as a competitive inhibitor of acetohydroxyacid synthase. Structural analysis has revealed that it binds to the active site of the enzyme, thereby preventing the binding of its natural substrates. This mode of inhibition is distinct from that of many commercial AHAS inhibitors.

A key characteristic of this compound is its remarkable selectivity. It preferentially inhibits fungal AHAS enzymes, including those from phytopathogenic fungi, while showing no significant inhibition of the plant AHAS counterpart. This selectivity makes it a promising candidate for the development of targeted antifungal agents with minimal phytotoxicity. Furthermore, this compound has demonstrated efficacy against fungal AHAS variants that have developed resistance to conventional herbicides, highlighting its potential to overcome existing resistance mechanisms.

Quantitative Inhibitory Data

The inhibitory potency of this compound against various AHAS enzymes has been quantified through determination of IC50 and Ki values. A summary of this data is presented below for comparative analysis.

Enzyme SourceEnzyme VariantInhibition ParameterValueReference
Trichoderma afroharzianumThAHAS (Wild-Type)Ki6.65 µM
Trichoderma afroharzianumThAHASM (Resistant Mutant)IC5020 µM ([E]=0.5 µM)
Trichoderma afroharzianumThAHASM (Resistant Mutant)Ki3.39 µM
Saccharomyces cerevisiae (Yeast)SceAHASKi~83 µM
Arabidopsis thaliana (Plant)AtAHASInhibitionNo inhibition observed

Experimental Protocols

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol outlines a continuous spectrophotometric method to determine the inhibitory activity of this compound on AHAS. The assay measures the disappearance of pyruvate (B1213749), a substrate of AHAS.

Materials:

  • Purified AHAS enzyme

  • This compound (test compound)

  • Potassium phosphate (B84403) buffer (200 mM, pH 7.2)

  • Pyruvate

  • Thiamine diphosphate (B83284) (ThDP) (1 mM)

  • Magnesium chloride (MgCl2) (10 mM)

  • Flavin adenine (B156593) dinucleotide (FAD) (10 µM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture: In a microplate well, combine the potassium phosphate buffer, MgCl2, ThDP, and FAD.

  • Add the enzyme: Add a known concentration of the purified AHAS enzyme to the reaction mixture.

  • Add the inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells. Include a control with solvent only.

  • Pre-incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add pyruvate to each well to start the enzymatic reaction.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. This corresponds to the consumption of pyruvate.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic analyses can be performed to determine the inhibition type and Ki value.

Heterologous Reconstitution of this compound Biosynthesis

This protocol provides a general workflow for the heterologous expression of the this compound biosynthetic gene cluster (hac) in a fungal host, such as Aspergillus nidulans.

Materials:

  • Aspergillus nidulans host strain (e.g., A1145 ΔEMΔST)

  • Expression vectors containing the hac genes (e.g., hacA, hacB, hacC2, hacD, hacE) under the control of an inducible promoter.

  • Protoplast transformation reagents

  • Fungal growth media (e.g., minimal medium, complete medium)

  • Analytical instruments for metabolite analysis (e.g., HPLC, LC-MS)

Procedure:

  • Gene Cluster Identification and Cloning: Identify and clone the complete this compound biosynthetic gene cluster from the producing organism (Trichoderma afroharzianum).

  • Vector Construction: Subclone the individual hac genes or the entire cluster into suitable fungal expression vectors.

  • Host Transformation: Transform the expression vectors into the protoplasts of the Aspergillus nidulans host strain.

  • Selection and Cultivation: Select for transformed fungal colonies and cultivate them in appropriate liquid media.

  • Induction of Gene Expression: Induce the expression of the hac genes according to the specific promoter used in the vectors.

  • Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the fungal culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Analysis of this compound Production: Analyze the extracts using HPLC and LC-MS to detect and quantify the production of this compound and its intermediates.

Visualizations: Pathways and Workflows

AHAS_Inhibition_Pathway cluster_0 AHAS Catalytic Cycle cluster_1 Inhibition by this compound Pyruvate1 Pyruvate AHAS_Active Acetohydroxyacid Synthase (AHAS) Pyruvate1->AHAS_Active Pyruvate2 Pyruvate Pyruvate2->AHAS_Active Acetolactate α-Acetolactate AHAS_Active->Acetolactate AHAS_Inhibited Inhibited AHAS Complex BCAA Branched-Chain Amino Acids Acetolactate->BCAA Further enzymatic steps Harzianic_Acid This compound Harzianic_Acid->AHAS_Active Competitive Inhibition

Caption: Mechanism of AHAS inhibition by this compound.

Experimental_Workflow_AHAS_Assay start Start: Prepare Reagents prepare_mix Prepare Reaction Mixture (Buffer, Cofactors) start->prepare_mix add_enzyme Add AHAS Enzyme prepare_mix->add_enzyme add_inhibitor Add this compound (Varying Concentrations) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with Pyruvate pre_incubate->start_reaction monitor Monitor Absorbance Decrease at 340 nm start_reaction->monitor analyze Calculate Inhibition and Determine IC50/Ki monitor->analyze end End analyze->end

Caption: Experimental workflow for the AHAS inhibition assay.

Plant_Defense_Signaling Trichoderma Trichoderma spp. Harzianic_Acid This compound (and other metabolites) Trichoderma->Harzianic_Acid produces Plant_Root Plant Root Cells Harzianic_Acid->Plant_Root interacts with JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways Plant_Root->JA_ET activates SA Salicylic (B10762653) Acid (SA) Pathway Plant_Root->SA modulates ISR Induced Systemic Resistance (ISR) JA_ET->ISR SAR Systemic Acquired Resistance (SAR) SA->SAR

Caption: Role of Trichoderma metabolites in plant defense signaling.

Biological Role in Plant-Microbe Interactions

Trichoderma species, the producers of this compound, are well-known biocontrol agents that can promote plant growth and induce systemic resistance against pathogens. This compound plays a role in these complex interactions. It has been suggested that this compound can modulate plant defense signaling pathways, including the jasmonic acid/ethylene (JA/ET) and salicylic acid (SA) pathways. By influencing these pathways, Trichoderma and its metabolites can prime the plant's immune system, leading to a more robust and rapid defense response upon pathogen attack. The ability of this compound to chelate iron also contributes to its antifungal activity by limiting the availability of this essential nutrient to competing pathogenic fungi in the rhizosphere.

Conclusion and Future Directions

This compound represents a compelling natural product with significant potential as a selective AHAS inhibitor. Its unique mechanism of action and efficacy against resistant fungal strains make it a valuable lead compound for the development of novel fungicides. Further research should focus on detailed structure-activity relationship studies to optimize its inhibitory potency and selectivity. Additionally, a deeper understanding of its specific interactions with plant signaling molecules will be crucial for harnessing its full potential in sustainable agriculture as a biocontrol agent and plant growth promoter. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising natural inhibitor.

Harzianic Acid: An In-Depth Technical Guide to its Role as an Iron-Chelating Siderophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianic acid, a tetramic acid derivative produced by various fungi of the Trichoderma genus, has garnered significant attention for its potent iron-chelating properties, classifying it as a siderophore. This document provides a comprehensive technical overview of this compound, detailing its chemical nature, biosynthetic pathway, and mechanism of action as an iron scavenger. It includes a compilation of quantitative data on its iron-binding affinity and biological activity, alongside detailed experimental protocols for its characterization. Furthermore, this guide presents visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of its function and regulatory mechanisms. This information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of siderophores in various scientific and therapeutic fields.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in numerous metabolic processes, including DNA synthesis, respiration, and photosynthesis. However, in aerobic environments, iron predominantly exists in its insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. To overcome this challenge, many microorganisms have evolved to produce and secrete high-affinity iron-chelating molecules known as siderophores.

This compound, a secondary metabolite first isolated from Trichoderma harzianum, is a notable example of a fungal siderophore. Structurally, it is a nitrogen heterocyclic compound belonging to the class of tetramic acids. Its ability to form a highly stable complex with ferric iron allows it to sequester this essential element from the environment, thereby making it available for uptake by the producing organism and, in some symbiotic relationships, by plants. This iron-scavenging capability is not only crucial for the survival and competitive fitness of Trichoderma species in their ecological niches but also underpins its significant biological activities, including antifungal and plant growth-promoting effects. This guide delves into the core aspects of this compound's function as a siderophore, providing the technical details necessary for its study and potential exploitation in agriculture and medicine.

Chemical and Physical Properties

This compound is characterized by a 2,4-pyrrolidinedione ring system, a defining feature of tetramic acid derivatives. Its molecular formula is C₁₉H₂₇NO₆, with a molecular weight of 365.42 g/mol . The structure of this compound enables it to form a stable 1:1 complex with ferric iron (Fe³⁺). The interaction with Fe³⁺ results in a distinct color change; a solution of this compound, which is typically pale orange, turns red upon the formation of the iron complex. This chromogenic reaction is a key indicator of its iron-chelating activity.

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes, referred to as the hac gene cluster. This cluster encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system, which is responsible for the assembly of the molecule's backbone. The biosynthesis is thought to be regulated by various environmental cues, such as ambient pH and the availability of nitrogen sources.

A key regulatory element within the hac gene cluster is the pathway-specific transcription factor, hacF, which belongs to the Zn(II)₂Cys₆ family of fungal transcription factors. It is believed that hacF controls the expression of the other genes within the cluster, thereby activating the production of this compound in response to specific environmental signals, such as the presence of plant tissues.

Harzianic_Acid_Biosynthesis_Regulation cluster_0 Environmental Signals cluster_1 Regulatory Elements cluster_2 hac Gene Cluster cluster_3 Biosynthesis Pathway Iron_Limitation Iron Limitation hacF hacF (Transcription Factor) Iron_Limitation->hacF Plant_Signals Plant Signals Plant_Signals->hacF hacA hacA (PKS-NRPS) hacF->hacA activates hacB hacB (Enoylreductase) hacF->hacB activates Other_hac_genes Other hac genes hacF->Other_hac_genes activates PKS_NRPS_machinery PKS-NRPS Machinery hacA->PKS_NRPS_machinery hacB->PKS_NRPS_machinery Other_hac_genes->PKS_NRPS_machinery Harzianic_Acid This compound PKS_NRPS_machinery->Harzianic_Acid

Caption: Simplified regulatory pathway of this compound biosynthesis.

Quantitative Data

The iron-chelating efficacy of this compound has been quantified, highlighting its remarkable affinity for Fe³⁺. This high affinity is central to its biological function as a siderophore.

ParameterValueReference
Iron (Fe³⁺) Binding Constant (Kd) 1.79 x 10⁻²⁵ M
Molecular Weight 365.42 g/mol
Molecular Formula C₁₉H₂₇NO₆

Experimental Protocols

Extraction and Purification of this compound from Trichoderma Culture

This protocol is adapted from methodologies described for the isolation of this compound from Trichoderma harzianum cultures.

Materials:

  • Trichoderma harzianum culture grown in Potato Dextrose Broth (PDB)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Chloroform (B151607) (CHCl₃)

  • Sodium hydroxide (B78521) (NaOH), 2M solution

  • Hydrochloric acid (HCl), 2M solution

  • Methanol (MeOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O), deionized

  • RP-18 silica (B1680970) gel for vacuum chromatography

  • TLC plates (RP-18 F254s)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grow Trichoderma harzianum in PDB for 21-30 days at 25°C in stationary culture.

  • Separate the fungal mycelium from the culture broth by vacuum filtration.

  • Acidify the culture filtrate to pH 4 with 5M HCl and extract exhaustively with an equal volume of ethyl acetate.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in chloroform and extract three times with 2M NaOH.

  • Precipitate this compound from the aqueous phase by adding 2M HCl until a solid forms.

  • Collect the solid precipitate by filtration, dissolve it in a minimal amount of methanol, and subject it to RP-18 vacuum chromatography.

  • Elute the column with a gradient of methanol:water:acetonitrile.

  • Monitor the fractions by TLC using a mobile phase of acetonitrile:methanol:water (3:4:3). The Rf value for this compound is approximately 0.3.

  • Pool the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

  • Confirm the identity and purity of the isolated this compound using NMR and LC-MS analysis.

Harzianic_Acid_Extraction_Workflow Start Start: Trichoderma Culture Filtration Filtration to separate mycelium and filtrate Start->Filtration Liquid_Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Liquid_Extraction Evaporation Evaporation of Organic Solvent Liquid_Extraction->Evaporation Acid_Base_Extraction Acid-Base Extraction (NaOH/HCl) Evaporation->Acid_Base_Extraction Precipitation Precipitation of Crude this compound Acid_Base_Extraction->Precipitation Chromatography RP-18 Vacuum Chromatography Precipitation->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Pooling_Evaporation Pooling of Pure Fractions and Evaporation TLC_Analysis->Pooling_Evaporation Final_Product Purified this compound Pooling_Evaporation->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.
Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores based on the competition for iron between the siderophore and the CAS-iron complex. A color change from blue to orange indicates the presence of siderophores.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal Media 9 (MM9) salt solution

  • Casamino acids

  • Glucose

  • Bacto agar (B569324)

  • Hydrochloric acid (HCl), 10 mM

  • Glassware cleaned with 6M HCl and rinsed with deionized water

Preparation of CAS Blue Dye Solution:

  • Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.

  • Slowly add Solution 1 to a beaker. While stirring, add Solution 2, followed by Solution 3. The solution will turn dark blue. Autoclave and store in a dark bottle.

Preparation of CAS Agar Plates:

  • To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8.

  • Add 15 g of Bacto agar and autoclave.

  • Cool the agar to 50°C and aseptically add 30 mL of a sterile 10% Casamino acids solution and 10 mL of a sterile 20% glucose solution.

  • Slowly add 100 mL of the sterile CAS blue dye solution along the side of the flask while gently swirling to mix.

  • Pour the CAS agar into sterile petri dishes.

Procedure for Qualitative Assay:

  • Inoculate the test microorganism onto the center of a CAS agar plate.

  • Incubate at the appropriate temperature for the microorganism for 2-7 days.

  • Observe for the formation of an orange halo around the colony, which indicates siderophore production.

Spectrophotometric Determination of Iron-Binding Affinity (Generalized Protocol)

This protocol outlines a general method for determining the iron-binding constant of a siderophore using spectrophotometric titration. Specific concentrations and wavelengths may need to be optimized for this compound.

Materials:

  • Purified this compound

  • Ferric chloride (FeCl₃) solution of known concentration

  • Buffer solution (e.g., MES or HEPES) at a specific pH

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of purified this compound in the chosen buffer.

  • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of FeCl₃.

  • Allow the solutions to equilibrate.

  • Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 250-600 nm) to identify the wavelength of maximum absorbance change upon iron binding. For this compound, a significant change is observed around 290 nm.

  • At the chosen wavelength, measure the absorbance of each solution.

  • Plot the change in absorbance against the molar ratio of iron to this compound.

  • Analyze the resulting binding curve using appropriate software and binding models (e.g., non-linear regression) to calculate the dissociation constant (Kd).

Mechanism of Action and Biological Significance

The primary mechanism of action of this compound as a siderophore involves the sequestration of environmental iron, thereby influencing microbial competition and facilitating iron nutrition for the producing organism and associated plants.

Harzianic_Acid_Mechanism_of_Action cluster_0 Extracellular Environment cluster_1 Trichoderma Cell cluster_2 Pathogenic Fungus cluster_3 Plant Root HA_secreted Secreted this compound (HA) Pathogen Pathogenic Fungus HA_secreted->Pathogen Competes for Iron Fe3_insoluble Insoluble Fe³⁺ HA_Fe_complex HA-Fe³⁺ Complex Receptor Siderophore Receptor HA_Fe_complex->Receptor Binding Plant_uptake Plant Iron Uptake HA_Fe_complex->Plant_uptake Iron shuttle Fe_uptake Iron Uptake & Metabolism Receptor->Fe_uptake Internalization Iron_deprivation Iron Deprivation Pathogen->Iron_deprivation Growth_inhibition Growth Inhibition Iron_deprivation->Growth_inhibition Plant_growth Enhanced Plant Growth Plant_uptake->Plant_growth HA_secretedFe3_insoluble HA_secretedFe3_insoluble HA_secretedFe3_insoluble->HA_Fe_complex Chelation

Caption: Mechanism of this compound in iron acquisition and biological interactions.

By efficiently binding to Fe³⁺, this compound reduces the availability of this essential nutrient to other microorganisms in the vicinity, including plant pathogens. This competitive advantage contributes to the well-documented antifungal activity of Trichoderma species. Furthermore, the this compound-iron complex can be taken up by plants, thereby alleviating iron deficiency and promoting plant growth. This dual role in pathogen suppression and plant growth promotion makes this compound a molecule of significant interest in the development of biocontrol agents and biofertilizers for sustainable agriculture.

Conclusion

This compound stands out as a highly effective siderophore with a well-defined chemical structure and a biosynthetic pathway that is beginning to be understood at the molecular level. Its exceptional iron-binding affinity underpins its crucial roles in microbial ecology, plant-microbe interactions, and as a potential therapeutic and agricultural agent. The detailed protocols and compiled data within this guide are intended to equip researchers and drug development professionals with the necessary tools and information to further explore the multifaceted nature of this compound and to unlock its full potential in various applications. Future research into the precise regulatory networks governing its production and the mechanisms of its uptake in different organisms will undoubtedly open new avenues for its practical use.

The Tetramic Acid Core: A Versatile Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetramic acid motif, a pyrrolidine-2,4-dione (B1332186) core, represents a privileged scaffold in natural product chemistry and medicinal chemistry. Compounds bearing this heterocyclic system are biosynthesized by a diverse array of organisms, including bacteria, fungi, and marine invertebrates, and exhibit a wide spectrum of potent biological activities. These activities include antimicrobial, antiviral, antitumor, and herbicidal properties, making tetramic acid derivatives attractive starting points for the development of new therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the tetramic acid class of compounds, with a focus on their synthesis, biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The Core Structure and its Physicochemical Properties

Tetramic acids are five-membered nitrogen-containing heterocycles characterized by a pyrrolidine-2,4-dione ring system. This core structure exists in a tautomeric equilibrium between the keto form (2,4-dione) and the enol form (4-hydroxy-3-pyrrolin-2-one), with the enolic tautomer often being predominant. The acidity of the proton at the C3 position and the potential for substitution at various points on the ring contribute to the structural diversity and wide range of biological activities observed for this class of compounds.

Synthetic Methodologies

The synthesis of the tetramic acid core and its derivatives has been extensively explored, with several key strategies emerging as robust and versatile.

Lacey-Dieckmann Condensation

A prevalent method for the construction of the tetramic acid ring is the Lacey-Dieckmann condensation. This intramolecular cyclization of an N-acylated amino acid ester provides a straightforward route to 3-unsubstituted or 3-acyl tetramic acids. The reaction is typically carried out in the presence of a strong base.

Fries Rearrangement

The Fries rearrangement is a valuable tool for the synthesis of 3-acyltetramic acids. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In the context of tetramic acids, an O-acylated 4-hydroxypyrrolin-2-one can be rearranged to the corresponding C-acylated derivative.

Biological Activities and Mechanisms of Action

Tetramic acid derivatives have been shown to interact with a variety of biological targets, leading to a broad range of pharmacological effects.

Antimicrobial Activity

Many tetramic acids exhibit potent activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are diverse and can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with cell-cell communication.

  • Reutericyclin , produced by Lactobacillus reuteri, acts as a protonophore, dissipating the transmembrane proton gradient and disrupting the proton motive force in Gram-positive bacteria.

  • Equisetin , a fungal metabolite, demonstrates broad-spectrum antibacterial activity and can restore the sensitivity of multi-drug resistant Gram-negative bacteria to colistin (B93849) by permeabilizing the bacterial outer membrane. It also exhibits a unique host-acting mechanism by inducing autophagy in infected cells to clear intracellular pathogens.

Antifungal Activity
  • Harzianic acid , isolated from Trichoderma harzianum, displays antifungal activity against various plant pathogens. Its mechanism of action involves the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. It also acts as a siderophore, chelating iron and making it unavailable to competing fungi.

Antiviral Activity
  • Tenuazonic acid , a mycotoxin produced by Alternaria species, has been reported to have antiviral effects against several viruses, including the measles virus and enteroviruses.

Anticancer and Cytotoxic Activity

A significant number of tetramic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis or the inhibition of key cellular processes.

  • Fusaramin , a 3-acyl tetramic acid, inhibits oxidative phosphorylation in mitochondria by targeting the voltage-dependent anion channel 1 (VDAC1), as well as FoF1-ATP synthase and complex III at higher concentrations.

Herbicidal Activity
  • Tenuazonic acid is a potent phytotoxin that acts as a bio-herbicide. It inhibits photosynthesis by blocking electron transport in photosystem II (PSII). It also inhibits the plant plasma membrane H+-ATPase.

Quantitative Biological Data

The following tables summarize the reported biological activities of selected tetramic acid derivatives.

Table 1: Antimicrobial and Antifungal Activity of Selected Tetramic Acids

CompoundTarget Organism/Cell LineActivityValueReference(s)
Reutericyclin Gram-positive bacteriaMIC< 1 mg/L
Equisetin Staphylococcus aureusMIC-
Pseudomonas aeruginosaQuorum Sensing Inhibition-
This compound Fungal housekeeping AHASKi6.65 µM
Fungal resistant AHASMKi3.39 µM
Yeast SceAHASKi~83 µM
Colposetin B Bacillus subtilisMIC67 µg/mL
Mucor hiemalisMIC67 µg/mL
Vancoresmycin-type tetramic acids Staphylococcus aureusMIC0.125 to 2 μg/mL

Table 2: Cytotoxicity of Selected Tetramic Acid Derivatives against Cancer Cell Lines

CompoundCell LineActivityValue (µM)Reference(s)
Penicillenol A1 (Compound 3) A-549IC5023.80
BEL-7402IC5013.03
P388IC508.85
HL-60IC500.76
A375IC5012.80
Penicillenols A2, B1, B2 (Compounds 4, 5, 6) HL-60IC503.20 - 16.26
Cladosporitin B (Compound 64) Various HTCLsIC5025.6 - 41.7
Talaroconvolutin A (Compound 65) Various HTCLsIC5014.9 - 26.7
5/5/6-PTM (Compound 126) Various HTCLsIC504.5 - 9.7
5/5/6-PTM (Compound 134) Various HTCLsIC500.24 - 0.51
PTA (Compound 151) Glioma cellsIC501.06 - 8.52

Table 3: Other Biological Activities

CompoundTarget/ActivityValueReference(s)
Tenuazonic acid Rat (oral)LD5081-186 mg/kg
Mouse (oral)LD5081-186 mg/kg
Talaroconvolutin A (Compound 65) α-glycosidase inhibitionIC50 = 78.2 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3-Acyltetramic Acids via Fries Rearrangement

Objective: To synthesize 3-acyltetramic acid derivatives from 4-acyloxy-3-pyrrolin-2-one precursors.

Materials:

  • 4-acyloxy-3-pyrrolin-2-one starting material

  • Lewis acid catalyst (e.g., AlCl3, TiCl4)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 4-acyloxy-3-pyrrolin-2-one in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (low temperatures often favor para-acylation, while higher temperatures favor ortho-acylation).

  • Add the Lewis acid catalyst portion-wise, maintaining the reaction temperature. The amount of catalyst is typically in excess of stoichiometric amounts.

  • Stir the reaction mixture at the chosen temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-acyltetramic acid.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a tetramic acid derivative that inhibits the visible growth of a microorganism.

Materials:

  • Tetramic acid derivative stock solution

  • Sterile 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial culture in logarithmic growth phase

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the tetramic acid derivative in the microtiter plate using the appropriate sterile growth medium.

  • Adjust the microbial culture to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL for bacteria).

  • Dilute the standardized microbial suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 105 CFU/mL).

  • Inoculate each well of the microtiter plate (except for the sterility control) with the diluted microbial suspension.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the growth control.

Cytotoxicity Assessment using the MTT Assay

Objective: To assess the cytotoxic effect of a tetramic acid derivative on a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Tetramic acid derivative stock solution

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the tetramic acid derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

Objective: To determine the inhibitory activity of a tetramic acid derivative against AHAS.

Materials:

  • Purified or partially purified AHAS enzyme

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Substrate solution (pyruvate)

  • Cofactors (thiamine pyrophosphate, FAD, MgCl2)

  • Tetramic acid derivative inhibitor solution

  • Sulfuric acid

  • Creatine (B1669601) solution

  • α-naphthol solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing the assay buffer, cofactors, and the inhibitor at various concentrations.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of the product, acetolactate, to acetoin.

  • Add creatine and α-naphthol solutions to the mixture and incubate to allow for color development. Acetoin reacts with these reagents to form a colored complex.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Photosystem II (PSII) Inhibition Assay using Chlorophyll Fluorescence

Objective: To assess the inhibitory effect of a tetramic acid derivative on the photosynthetic electron transport in PSII.

Materials:

  • Isolated chloroplasts or thylakoid membranes

  • Assay buffer

  • Tetramic acid derivative inhibitor solution

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the chloroplast or thylakoid suspension for a specific period.

  • Add the tetramic acid derivative at various concentrations to the suspension.

  • Measure the initial fluorescence (F0) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - F0.

  • A decrease in the Fv/Fm ratio in the presence of the inhibitor indicates damage to the PSII reaction centers.

  • Further analysis of the fluorescence induction kinetics can provide more detailed information about the specific site of inhibition within the PSII electron transport chain.

Autophagy Induction Assay by LC3 Western Blot

Objective: To determine if a tetramic acid derivative induces autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Tetramic acid derivative

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the tetramic acid derivative at different concentrations and for various time points. Include a positive control for autophagy induction (e.g., starvation, rapamycin).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-LC3 antibody. This antibody recognizes both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in the amount of LC3-II relative to a loading control (e.g., β-actin or GAPDH) indicates the induction of autophagy.

Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

Objective: To evaluate the ability of a tetramic acid derivative to inhibit quorum sensing in P. aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., one that expresses a reporter gene like GFP or β-galactosidase under the control of a QS-regulated promoter)

  • Luria-Bertani (LB) medium

  • Tetramic acid derivative

  • Appropriate autoinducer (e.g., 3-oxo-C12-HSL)

  • Microplate reader or other appropriate detection system

Procedure:

  • Grow the P. aeruginosa reporter strain overnight.

  • Dilute the overnight culture in fresh LB medium.

  • In a 96-well plate, add the diluted bacterial culture, the tetramic acid derivative at various concentrations, and a sub-maximal concentration of the autoinducer to induce the reporter gene expression.

  • Include appropriate controls: a positive control (bacteria + autoinducer, no inhibitor) and a negative control (bacteria only).

  • Incubate the plate at 37°C with shaking.

  • Measure the reporter gene expression (e.g., fluorescence for GFP, absorbance for β-galactosidase activity) at different time points.

  • A decrease in reporter gene expression in the presence of the tetramic acid derivative indicates inhibition of quorum sensing.

  • It is also important to assess the effect of the compound on bacterial growth in parallel to ensure that the observed inhibition is not due to general toxicity.

Visualizations of Pathways and Workflows

Signaling Pathways

Harzianic_Acid_MoA cluster_fungus Fungal Cell Harzianic_Acid This compound AHAS Acetohydroxyacid Synthase (AHAS) Harzianic_Acid->AHAS Inhibits BCAA_synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis AHAS->BCAA_synthesis Catalyzes Fungal_Growth Fungal Growth and Proliferation BCAA_synthesis->Fungal_Growth Essential for

Caption: Mechanism of antifungal action of this compound.

Tenuazonic_Acid_MoA cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast cluster_plasma_membrane Plasma Membrane Tenuazonic_Acid Tenuazonic Acid PSII Photosystem II (PSII) Tenuazonic_Acid->PSII Inhibits H_ATPase H+-ATPase Tenuazonic_Acid->H_ATPase Inhibits Electron_Transport Electron Transport Chain PSII->Electron_Transport Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Proton_Pumping Proton Pumping H_ATPase->Proton_Pumping Cell_Growth Plant Cell Growth Proton_Pumping->Cell_Growth

Caption: Herbicidal mechanism of Tenuazonic Acid in plant cells.

Equisetin_Autophagy_Induction cluster_host_cell Infected Host Cell Equisetin Equisetin Autophagy_Induction Autophagy Induction Equisetin->Autophagy_Induction LC3I_to_LC3II LC3-I to LC3-II Conversion Autophagy_Induction->LC3I_to_LC3II Autophagosome_Formation Autophagosome Formation LC3I_to_LC3II->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Intracellular_Bacteria_Clearance Clearance of Intracellular Bacteria Lysosome_Fusion->Intracellular_Bacteria_Clearance

Caption: Equisetin-mediated clearance of intracellular bacteria via autophagy.

Experimental Workflows

MIC_Workflow Start Start: Prepare Tetramic Acid Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read Results Visually or with Plate Reader Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Add_Compound Add Tetramic Acid Derivatives at Various Concentrations Start->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The tetramic acid scaffold continues to be a rich source of biologically active compounds with significant potential for drug development. The structural diversity and broad spectrum of activities associated with this class of molecules underscore their importance as lead structures in the quest for new therapeutic agents. A thorough understanding of their synthesis, mechanisms of action, and the experimental techniques used for their evaluation is crucial for advancing these promising compounds from the laboratory to clinical applications. This guide provides a foundational resource for researchers and drug development professionals working with this fascinating and versatile class of natural products.

Methodological & Application

Application Notes & Protocols: Identification and Characterization of Harzianic Acid Using LC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harzianic acid (HA) is a secondary metabolite produced by various fungi of the Trichoderma genus, most notably Trichoderma harzianum. This tetramic acid derivative has garnered significant interest due to its diverse biological activities, including potent antifungal properties against plant pathogens, plant growth promotion, and metal-chelating capabilities. Its role as a siderophore, a compound that chelates and transports iron, is crucial for its biological function and its interaction with the environment. Furthermore, recent studies have identified this compound as a selective inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthetic pathway, highlighting its potential as a natural herbicide or fungicide.

Accurate identification and structural elucidation are critical for harnessing the potential of this compound in agricultural and pharmaceutical applications. This document provides detailed protocols for the isolation, identification, and characterization of this compound using two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isolation and Purification of this compound from Trichoderma Culture

This protocol outlines a common method for extracting and purifying this compound from a liquid culture of Trichoderma harzianum.

Methodology:

  • Fungal Cultivation: Inoculate Trichoderma harzianum (e.g., strain M10) into a suitable liquid medium such as Potato Dextrose Broth (PDB). Incubate the stationary cultures for approximately 21 days at 25°C.

  • Filtration: Separate the fungal biomass from the culture broth by vacuum filtration through filter paper (e.g., Whatman No. 4).

  • Acidification & Liquid-Liquid Extraction (LLE): Acidify the filtered culture broth to pH 4 using 5 M HCl. Perform an exhaustive extraction of the acidified broth with an equal volume of ethyl acetate (B1210297) (EtOAc). Repeat this step multiple times and combine the organic fractions.

  • Drying and Evaporation: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) (Na2SO4) and evaporate the solvent in vacuo at a temperature of approximately 35°C to obtain a crude residue.

  • Acid-Base Extraction: Dissolve the recovered residue in chloroform (B151607) (CHCl3) and extract it three times with 2 M NaOH. This step isolates acidic compounds like this compound into the aqueous phase.

  • Precipitation: Precipitate the this compound from the combined NaOH extracts by acidifying with 2 M HCl.

  • Final Purification: Recover the solid precipitate. For higher purity, the solid can be subjected to further chromatographic purification, such as RP-18 vacuum chromatography, eluting with a gradient of methanol (B129727), water, and acetonitrile.

cluster_workflow This compound Isolation Workflow node_culture 1. Fungal Culture (T. harzianum in PDB) node_filter 2. Vacuum Filtration node_culture->node_filter Separate biomass node_extract1 3. Acidification (pH 4) & Ethyl Acetate Extraction node_filter->node_extract1 Culture filtrate node_evap 4. Evaporation of Organic Phase node_extract1->node_evap Combined organic layers node_extract2 5. Dissolve in CHCl3 & Extract with NaOH node_evap->node_extract2 Crude residue node_precip 6. Acidification (HCl) & Precipitation node_extract2->node_precip Aqueous phase node_purify 7. Final Purification (e.g., RP-18 Chromatography) node_precip->node_purify Crude HA precipitate

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: LC-MS Analysis for this compound Identification

LC-MS is a highly sensitive technique used to confirm the molecular weight and purity of the isolated this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent like methanol (e.g., 1 mg/mL). For analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Chromatographic Conditions (General Example):

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 0-2 min, 5% B; 2-12 min, 5-100% B; 12-15 min, 100% B; 15-17 min, 100-5% B; 17-20 min, 5% B.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Bruker 6340 ion trap or Waters LCT Premier XE Q-TOF or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

    • Scan Range: m/z 100–1200.

    • Source Parameters: Nitrogen gas temperature 350°C, drying gas flow 11 L/min, nebulizer pressure 45 psig (parameters may need optimization).

  • Data Analysis: The molecular mass of this compound is 365 Da. In positive ion mode ESI-MS, look for the protonated molecule [M+H]⁺ at m/z 366.2, as well as common adducts such as the sodium [M+Na]⁺ at m/z 388.2 and potassium [M+K]⁺ at m/z 404.2. Dimeric adducts like [2M+Na]⁺ at m/z 753.3 may also be observed.

cluster_workflow LC-MS Analysis Workflow node_sample 1. Sample Preparation (HA in Methanol) node_inject 2. HPLC Injection node_sample->node_inject node_sep 3. C18 Reverse-Phase Separation node_inject->node_sep node_ion 4. Electrospray Ionization (ESI+) node_sep->node_ion Eluent node_ms 5. Mass Analysis (e.g., Q-TOF) node_ion->node_ms Ions node_data 6. Data Interpretation (Mass Spectrum) node_ms->node_data m/z data

Caption: General workflow for the LC-MS analysis of this compound.

Table 1: Common ESI-MS Adducts of this compound

Ion/AdductFormulaExpected m/zObserved m/zReference(s)
[M+H]⁺C₁₉H₂₈NO₆⁺366.1911366.2
[M+Na]⁺C₁₉H₂₇NO₆Na⁺388.1731388.2
[M+K]⁺C₁₉H₂₇NO₆K⁺404.1470404.2
[2M+Na]⁺C₃₈H₅₄N₂O₁₂Na⁺753.3569753.3

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumental Conditions:

    • NMR Spectrometer: Varian 400 or equivalent instrument operating at 400 MHz for ¹H and 100 or 125 MHz for ¹³C.

    • Experiments: Acquire standard ¹H NMR, ¹³C NMR, and DEPT spectra. For complete assignment, run 2D correlation experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

    • Referencing: Use residual solvent peaks as internal standards (e.g., CD₃OD: δH 3.31, δC 49.0 ppm).

  • Data Analysis: Compare the acquired spectra with published data. The key is to confirm the presence of the tetramic acid core, the N-methyl group, the isoleucine-derived side chain, and the polyene side chain.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)Reference(s)
2100.2-
3196.4-
4103.1-
5194.2-
645.42.15 (dd, 14.2, 3.1), 1.74 (dd, 14.2, 10.1)
1'79.9-
2'42.12.06 (m)
3'26.61.48 (m), 1.14 (m)
4'11.60.88 (t, 7.4)
5'16.00.95 (d, 6.8)
1''29.82.87 (s)
2'''170.1-
3'''130.47.53 (dd, 15.1, 11.1)
4'''130.16.49 (t, 11.1)
5'''144.17.27 (dd, 15.1, 11.1)
6'''129.86.27 (m)
7'''33.72.18 (m)
8'''14.41.00 (t, 7.4)

Application Focus: Biological Activity and Signaling

The structural information obtained from LC-MS and NMR is vital for understanding this compound's mechanism of action.

1. Iron Sequestration (Siderophore Activity): this compound strongly binds ferric iron (Fe³⁺), a mechanism that helps the producing organism acquire this essential nutrient and can deprive competing pathogenic microbes of it. LC-MS analysis is instrumental in characterizing the HA-Fe(III) complex. After adding FeCl₃ to an HA solution, new signals corresponding to the iron-containing complexes, such as [M–2H + Fe(III) + Cl + H]⁺ at m/z 455.1, can be detected.

cluster_pathway This compound as a Siderophore HA This compound (Secreted) Complex Soluble HA-Fe³⁺ Complex HA->Complex Chelation Fe_env Insoluble Fe³⁺ (Environment) Fe_env->Complex Pathogen Pathogenic Microbe Fe_env->Pathogen Limited Access Fungus Trichoderma Cell Complex->Fungus Iron Uptake

Caption: Logical diagram of this compound's siderophore activity.

2. Inhibition of Acetohydroxyacid Synthase (AHAS): this compound is a selective inhibitor of fungal AHAS, an enzyme essential for synthesizing branched-chain amino acids (valine, leucine, isoleucine). This inhibition disrupts protein synthesis and arrests fungal growth, making HA a promising natural fungicide.

cluster_pathway Mechanism of AHAS Inhibition by this compound Precursors Pyruvate α-Ketobutyrate AHAS Fungal AHAS Enzyme Precursors->AHAS BCAA Branched-Chain Amino Acids AHAS->BCAA Catalysis Protein Protein Synthesis & Fungal Growth BCAA->Protein HA This compound HA->Inhibition

Caption: Signaling pathway showing this compound inhibiting the AHAS enzyme.

Quantitative Analysis of Harzianic Acid in Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianic acid is a tetramic acid derivative produced by various fungi, notably species of Trichoderma. This secondary metabolite has garnered significant interest due to its diverse biological activities, including antifungal, plant growth-promoting, and metal-chelating properties. As a potent natural product, this compound is a promising candidate for applications in agriculture and medicine. Accurate and reproducible quantification of this compound in fermentation broths is crucial for optimizing its production, understanding its biosynthesis, and developing it into a viable product.

These application notes provide detailed protocols for the fermentation, extraction, and quantitative analysis of this compound. The methodologies described are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in this field.

Data Presentation

Table 1: Fermentation Parameters for Trichoderma Species Producing this compound
ParameterConditionReference
Fungal Strain Trichoderma harzianum, Trichoderma afroharzianum, Trichoderma pleuroticola
Culture Medium Potato Dextrose Broth (PDB)
Solid-state fermentation on corn stover and wheat bran
Incubation Temperature 25-30°C
Incubation Time 8-21 days
Culture Type Stationary or agitated liquid culture, solid-state fermentation
pH Initial pH around 6.0
Table 2: Illustrative HPLC and LC-MS Parameters for this compound Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile (B52724) and water (e.g., 60:40 v/v)Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 1.0 mL/min0.3 mL/min
Injection Volume 10-20 µL7 µL
Detection UV at 244 nm and 363 nmElectrospray Ionization (ESI) in positive ion mode
Mass Spectrometry N/AQ-TOF or Ion Trap; m/z range 100-1200
Key Ions (m/z) N/A[M+H]⁺: 366.1921, [M+Na]⁺: 388.1730
Reference

Experimental Protocols

Protocol 1: Fermentation of Trichoderma for this compound Production

This protocol describes a general procedure for the cultivation of Trichoderma species to produce this compound in a liquid medium.

1. Materials:

  • Trichoderma strain (e.g., T. harzianum)
  • Potato Dextrose Agar (PDA) plates
  • Potato Dextrose Broth (PDB)
  • Erlenmeyer flasks
  • Incubator

2. Procedure:

  • Inoculum Preparation:
  • Grow the Trichoderma strain on PDA plates at 25°C for 7 days or until sporulation.
  • Harvest spores by adding sterile water to the plate and gently scraping the surface with a sterile loop.
  • Adjust the spore suspension concentration to approximately 1 x 10⁷ spores/mL.
  • Fermentation:
  • Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
  • Incubate the culture at 25-28°C for 14-21 days under stationary conditions.

Protocol 2: Extraction and Purification of this compound

This protocol details the extraction of this compound from the fermentation broth and its subsequent purification.

1. Materials:

2. Procedure:

  • Acidification and Extraction:
  • Filter the fermentation broth to remove the mycelia.
  • Acidify the filtered broth to pH 4 with 5 M HCl.
  • Extract the acidified broth three times with an equal volume of ethyl acetate.
  • Drying and Concentration:
  • Combine the organic fractions and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Purification:
  • Dissolve the crude extract in chloroform and extract three times with 2 M NaOH.
  • Acidify the aqueous phase with 2 M HCl to precipitate the this compound.
  • Collect the precipitate by centrifugation and wash with distilled water.
  • Further purification can be achieved by column chromatography (e.g., RP-18) if necessary.

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

1. Materials and Equipment:

  • Purified this compound standard
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile phase: Acetonitrile and water (HPLC grade)
  • 0.22 µm syringe filters

2. Procedure:

  • Standard Preparation:
  • Prepare a stock solution of the purified this compound standard in acetonitrile.
  • Create a series of calibration standards by serial dilution.
  • Sample Preparation:
  • Dissolve the purified this compound sample in acetonitrile and filter through a 0.22 µm syringe filter.
  • Chromatographic Conditions (Illustrative):
  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: 244 nm and 363 nm
  • Column Temperature: 30°C
  • Analysis:
  • Inject the calibration standards and the sample onto the HPLC system.
  • Quantification:
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Quantitative Analysis by LC-MS (Illustrative)

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The following is an illustrative protocol that requires optimization for your specific instrument.

1. Materials and Equipment:

  • LC-MS system with an electrospray ionization (ESI) source
  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile

2. Procedure:

  • Sample and Standard Preparation: As described in Protocol 3.
  • Chromatographic and Mass Spectrometric Conditions (Illustrative):
  • Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
  • Mobile Phase Gradient: A suitable gradient from 10% to 90% B over several minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 7 µL
  • Ionization Mode: ESI Positive
  • Scan Range: m/z 100-1200
  • Target Ions: Monitor for [M+H]⁺ (m/z 366.1921) and [M+Na]⁺ (m/z 388.1730).
  • Quantification:
  • Similar to the HPLC-UV method, create a calibration curve using a pure standard and determine the concentration in the sample based on the peak area of the specific ion.

Visualizations

Harzianic_Acid_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Precursor Supply cluster_2 Modification and Transport PKS_NRPS PKS-NRPS (HacA) Enoylreductase Enoylreductase (HacB) PKS_NRPS->Enoylreductase polyketide reduction Methyltransferase N-methyltransferase (HacE) Enoylreductase->Methyltransferase intermediate Aldolase Aldolase (HacC1/C2) Transaminase Transaminase (HacD) Aldolase->Transaminase conversion Transaminase->PKS_NRPS incorporation Amino_Acid_Precursor l-HIG Precursor Amino_Acid_Precursor->Aldolase synthesis Harzianic_Acid This compound Methyltransferase->Harzianic_Acid final modification Transporter Transporter (HacG) Harzianic_Acid->Transporter export

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Start: Trichoderma Culture Fermentation Step 1: Fermentation (PDB, 25-28°C, 14-21 days) Start->Fermentation Harvesting Step 2: Harvesting and Filtration Fermentation->Harvesting Extraction Step 3: Acidification (pH 4) and Liquid-Liquid Extraction (EtOAc) Harvesting->Extraction Concentration Step 4: Drying and Concentration (Rotary Evaporation) Extraction->Concentration Purification Step 5: Purification (Acid Precipitation) Concentration->Purification Quantification Step 6: Quantitative Analysis (HPLC-UV or LC-MS) Purification->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for this compound production and analysis.

Application Notes and Protocols: Laboratory Total Synthesis of Harzianic Acid and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianic acid, a tetramic acid-based natural product isolated from Trichoderma harzianum, has garnered significant interest due to its potent antifungal and plant growth-promoting activities. Its biological functions are linked to its properties as a siderophore and an inhibitor of acetohydroxyacid synthase (AHAS). This document provides detailed protocols for the first laboratory total synthesis of this compound and its three stereoisomers, based on the work of Healy et al. (2015). The synthesis is accomplished in six steps with an overall yield of 22%. This convergent route allows for the synthesis of a range of analogues. Furthermore, this document outlines the biological context of this compound's activity, providing a foundation for further research and development.

Data Presentation

Table 1: Overall Yields of this compound Stereoisomers
CompoundStereoisomerOverall Yield
1a (S,S)-Harzianic acid (Natural)22%
1b (R,S)-Isothis compoundNot explicitly stated, but synthesized
1c (R,R)-Harzianic acidNot explicitly stated, but synthesized
1d (S,R)-Isothis compoundNot explicitly stated, but synthesized
Table 2: Step-wise Yields for the Synthesis of this compound Ethyl Ester (12)
StepReactionProductYield
1Aldol (B89426) Condensation & N-methylationLactone 6 Not specified
2Amide bond formation and Lacey-Dieckmann reaction (one pot)This compound ethyl ester 12 75% from lactone 6

Experimental Protocols

The total synthesis of this compound (1a) and its stereoisomers is achieved through a convergent route involving the preparation of a masked 4,4-disubstituted glutamic acid core and a polyene fragment, followed by their coupling and cyclization.

Synthesis of the Masked 4,4-Disubstituted Glutamic Acid (3)

The synthesis of the key intermediate, the masked 4,4-disubstituted glutamic acid 3 , begins with a highly diastereoselective aldol condensation of a tert-butanesulfinamide imine derived from ethyl pyruvate. This is followed by an N-methylation to yield lactone 6 . A subsequent one-pot diastereoselective reduction and cleavage of the N-sulfinyl group affords the desired masked glutamic acid derivative 3 .

Synthesis of the β-Ketothioester Fragment (4)

The synthesis of the polyene-containing β-ketothioester fragment 4 is accomplished through established methods.

Total Synthesis of this compound Ethyl Ester (12)

A key innovation in this synthesis is the telescoping of the amide bond formation and a Lacey-Dieckmann reaction into a single pot. The crude masked glutamic acid 3 is coupled with the β-ketothioester fragment 4 . This is followed by an in-situ cyclization to yield the this compound ethyl ester 12 .

Optimized One-Pot Procedure:

  • To a solution of the crude masked 4,4-disubstituted glutamic acid 3 and the β-ketothioester fragment 4 in acetonitrile, silver trifluoroacetate (B77799) is added.

  • The reaction mixture is stirred to facilitate the amide bond formation.

  • Upon completion of the coupling, the reaction is treated with potassium tert-butoxide (tBuOK) to induce the Lacey-Dieckmann cyclization.

  • This one-pot procedure directly yields this compound ethyl ester 12 in good yield.

Final Deprotection

The final step involves the hydrolysis of the ethyl ester of 12 to afford this compound (1a ).

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Masked Glutamic Acid (3) cluster_1 Synthesis of Polyene Fragment (4) cluster_2 Final Assembly and Deprotection ethyl_pyruvate Ethyl Pyruvate (5) aldol Diastereoselective Aldol Condensation ethyl_pyruvate->aldol ethyldimethyl_pyruvate Ethyldimethyl Pyruvate ethyldimethyl_pyruvate->aldol n_methylation N-methylation aldol->n_methylation lactone_6 Lactone (6) n_methylation->lactone_6 reduction_cleavage One-pot Reduction & Cleavage lactone_6->reduction_cleavage glutamic_acid_3 Masked Glutamic Acid (3) reduction_cleavage->glutamic_acid_3 coupling_cyclization One-pot Amide Coupling & Lacey-Dieckmann Cyclization glutamic_acid_3->coupling_cyclization aldehyde_8 Aldehyde (8) polyene_synthesis Synthesis aldehyde_8->polyene_synthesis polyene_4 β-Ketothioester (4) polyene_synthesis->polyene_4 polyene_4->coupling_cyclization ester_12 This compound Ethyl Ester (12) coupling_cyclization->ester_12 hydrolysis Ester Hydrolysis ester_12->hydrolysis harzianic_acid_1a This compound (1a) hydrolysis->harzianic_acid_1a

Caption: Total synthesis workflow for this compound.

Biological Activity and Signaling

This compound exhibits its biological effects through multiple mechanisms, primarily as an acetohydroxyacid synthase (AHAS) inhibitor and as a siderophore.

G cluster_0 Mechanism of Action cluster_1 AHAS Inhibition cluster_2 Siderophoric Activity harzianic_acid This compound ahas Acetohydroxyacid Synthase (AHAS) harzianic_acid->ahas inhibits chelation Chelation harzianic_acid->chelation bcaa Branched-Chain Amino Acid Biosynthesis ahas->bcaa fungal_growth Inhibition of Fungal Growth bcaa->fungal_growth fe3 Fe³⁺ (Iron) fe3->chelation fe_complex This compound-Fe³⁺ Complex chelation->fe_complex plant_uptake Enhanced Plant Iron Uptake fe_complex->plant_uptake pathogen_inhibition Iron Deprivation of Pathogens fe_complex->pathogen_inhibition

Caption: Biological mechanisms of this compound.

Biological Activity Insights

The total synthesis of this compound and its stereoisomers has enabled a comparative study of their biological activities. All stereoisomers were found to promote root length in tomato seedlings. Interestingly, the enantiomeric series, (R,R)-1c and (S,R)-1d , displayed significantly greater antifungal activity against the pathogens Sclerotinia rolfsii and Pythium ultimum compared to the natural this compound (1a ) and its epimer (1b ).

The plant growth-promoting effects of this compound are attributed to its potent siderophoric properties, where it chelates iron, making it more available to plants while depriving pathogenic fungi of this essential nutrient. Furthermore, this compound has been identified as a selective inhibitor of fungal acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. This inhibition provides a molecular basis for its antifungal activity.

Application Notes and Protocols for In Vitro Antifungal Assays of Harzianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianic acid, a secondary metabolite produced by fungi of the Trichoderma genus, has demonstrated notable antifungal properties against a range of fungal pathogens. These application notes provide detailed protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound. The methodologies described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy of results. The primary assays covered are the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC), the Disk Diffusion assay for assessing antifungal susceptibility, and the Minimum Fungicidal Concentration (MFC) assay to determine the cidal activity of the compound.

Mechanism of Action

Understanding the mechanism of action of an antifungal agent is crucial for its development. This compound is believed to exert its antifungal effects through multiple mechanisms, including:

  • Inhibition of Protein Synthesis: It has been shown to interfere with the growth and development of fungal cells by disrupting protein synthesis.

  • Iron Chelation: this compound acts as a siderophore, binding to iron (Fe³⁺) and making it unavailable to pathogenic fungi that require it for growth.

  • Enzyme Inhibition: It has been identified as an inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthetic pathway, which is essential for fungal survival.

  • Cell Membrane Disruption: In some microorganisms, such as Gram-positive bacteria, this compound has been shown to target the cell membrane.

A diagram illustrating the proposed mechanisms of action is provided below.

Caption: Proposed mechanisms of action of this compound against fungal cells.

Experimental Protocols

The following section provides detailed protocols for three key in vitro antifungal assays.

Broth Microdilution Assay: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_ha Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_ha->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate plates add_inoculum->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Materials:

  • This compound (powder form)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Pythium irregulare, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Sterile distilled water or appropriate solvent for this compound

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • Store the stock solution at -20°C until use.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a fresh agar (B569324) plate (e.g., Potato Dextrose Agar) and incubate under appropriate conditions to obtain a mature culture.

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer or hemocytometer.

  • Assay Procedure:

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a drug-free growth control, and well 12 will be a sterility control (uninoculated medium).

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungus being tested.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. For quantitative analysis, the MIC can be defined as the concentration that inhibits 50% or 80% of fungal growth (MIC₅₀ or MIC₈₀) compared to the growth control, as measured by a spectrophotometer.

Disk Diffusion Assay

This qualitative assay assesses the susceptibility of a fungus to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow prep_agar Prepare Agar Plates (e.g., Mueller-Hinton) inoculate_plate Inoculate Agar Surface prep_agar->inoculate_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate_plate apply_disks Apply this compound-impregnated Disks inoculate_plate->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones MFC_Workflow perform_mic Perform Broth Microdilution (MIC) Assay subculture Subculture from wells with no visible growth perform_mic->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates count_colonies Count Fungal Colonies incubate_plates->count_colonies determine_mfc Determine MFC count_colonies->determine_mfc

Application Notes and Protocols for Testing Harzianic Acid as a Plant Biostimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianic acid, a tetramic acid secondary metabolite produced by fungi of the genus Trichoderma, has garnered significant attention for its potential applications in sustainable agriculture. This molecule exhibits a range of biological activities, including antifungal properties against various plant pathogens and the ability to promote plant growth. Its function as a siderophore, binding to iron (Fe³⁺), suggests a mechanism for enhancing iron availability to plants, a crucial aspect of its biostimulant activity. Biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, improve nutrient efficiency, increase tolerance to abiotic stress, and enhance crop quality.

These application notes provide a detailed experimental framework for evaluating the efficacy of this compound as a plant biostimulant. The protocols outlined below cover seed treatment and hydroponic culture systems, and detail methods for assessing key physiological and biochemical parameters indicative of biostimulant activity.

Experimental Objectives

  • To evaluate the effect of this compound on seed germination and early seedling growth.

  • To determine the impact of this compound on overall plant growth and biomass accumulation under normal and nutrient-limited conditions.

  • To assess the role of this compound in enhancing plant tolerance to abiotic stresses, specifically drought stress.

  • To investigate the physiological and biochemical mechanisms underlying the biostimulant effects of this compound, including nutrient uptake, chlorophyll (B73375) content, and antioxidant enzyme activity.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation HA_Prep This compound Stock Solution Prep Seed_Treatment Seed Treatment Assay HA_Prep->Seed_Treatment Seed_Prep Seed Sterilization & Selection Seed_Prep->Seed_Treatment Hydroponics Hydroponic Culture Seed_Prep->Hydroponics Growth_Analysis Growth & Biomass Measurement Seed_Treatment->Growth_Analysis Drought_Stress Drought Stress Assay Hydroponics->Drought_Stress Hydroponics->Growth_Analysis Physio_Analysis Physiological Assays (Chlorophyll, Nutrients) Hydroponics->Physio_Analysis Drought_Stress->Physio_Analysis Biochem_Analysis Biochemical Assays (Antioxidant Enzymes) Drought_Stress->Biochem_Analysis Data_Summary Data Tabulation & Statistical Analysis Growth_Analysis->Data_Summary Physio_Analysis->Data_Summary Biochem_Analysis->Data_Summary Conclusion Conclusion & Reporting Data_Summary->Conclusion

Caption: General experimental workflow for testing this compound.

Experimental Protocols

Protocol 1: Seed Treatment with this compound

This protocol evaluates the effect of this compound on seed germination and seedling vigor.

Materials:

  • Certified seeds of a model plant (e.g., Arabidopsis thaliana, tomato (Solanum lycopersicum), or wheat (Triticum aestivum)).

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like ethanol, stored at -20°C).

  • Sterile deionized water.

  • Adhesive agent (e.g., 0.1% (w/v) carboxymethyl cellulose).

  • Petri dishes with sterile filter paper.

  • Growth chamber with controlled temperature and light conditions (e.g., 25°C, 16/8 h light/dark cycle).

Procedure:

  • Prepare Treatment Solutions: Serially dilute the this compound stock solution with sterile deionized water containing the adhesive agent to achieve the desired final concentrations (e.g., 0 µM (control), 1 µM, 10 µM, 50 µM, 100 µM).

  • Seed Coating: For each treatment group, place a known number of seeds (e.g., 100) in a flask. Add a sufficient volume of the respective treatment solution to coat the seeds thoroughly. Agitate the flask gently for 5-10 minutes to ensure uniform coating.

  • Drying: Spread the coated seeds on a sterile surface in a laminar flow hood and allow them to air-dry for 2-4 hours.

  • Germination Assay: Place a specific number of seeds (e.g., 25) from each treatment group onto the moist filter paper in labeled Petri dishes. Seal the dishes with parafilm.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions.

  • Data Collection:

    • Record the number of germinated seeds daily for 7-14 days. A seed is considered germinated when the radicle emerges.

    • After the incubation period, measure the root length and shoot length of the seedlings.

    • Determine the seedling fresh weight, then dry the seedlings at 70°C for 48 hours to determine the dry weight.

Protocol 2: Hydroponic Culture for Biostimulant Testing

Hydroponic systems offer precise control over nutrient availability, making them ideal for studying biostimulant effects on nutrient uptake and plant growth.

Materials:

  • Hydroponic system (e.g., deep water culture or nutrient film technique).

  • Seedlings from Protocol 1 (or separately germinated seedlings).

  • Complete nutrient solution (e.g., Hoagland solution).

  • This compound.

  • pH meter and EC meter.

Procedure:

  • System Setup: Assemble the hydroponic system and fill the reservoirs with the nutrient solution. Adjust the pH to the optimal range for the chosen plant species (e.g., 5.5-6.0).

  • Transplanting: Gently transfer healthy, uniform seedlings into the hydroponic system. Allow the plants to acclimate for 3-5 days.

  • Treatment Application:

    • Prepare nutrient solutions with different concentrations of this compound (e.g., 0 µM (control), 1 µM, 10 µM, 50 µM).

    • Replace the initial nutrient solution in the reservoirs with the respective treatment solutions.

  • Maintenance: Monitor and adjust the pH and electrical conductivity (EC) of the nutrient solutions daily. Top up with deionized water as needed to compensate for evapotranspiration. Replace the solutions every 7 days.

  • Data Collection (after a defined growth period, e.g., 21-28 days):

    • Growth Parameters: Measure shoot height, root length, and leaf area. Determine the fresh and dry weight of shoots and roots separately.

    • Physiological Parameters: Collect leaf samples for chlorophyll analysis (Protocol 3) and nutrient analysis (Protocol 4).

Protocol 3: Quantification of Leaf Chlorophyll Content

Chlorophyll content is a key indicator of photosynthetic capacity and overall plant health.

Materials:

  • Fresh leaf tissue (a known weight or area).

  • 80% acetone (B3395972) or 100% methanol.

  • Mortar and pestle.

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

Procedure:

  • Extraction:

    • Homogenize a known weight (e.g., 100 mg) of fresh leaf tissue in a mortar and pestle with a small amount of the chosen solvent (e.g., 5 mL of 80% acetone). Protect the sample from light to prevent chlorophyll degradation.

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube to a final volume of 10 mL.

  • Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 663 nm and 645 nm for 80% acetone, or 665.2 nm and 652.0 nm for methanol. Use the solvent as a blank.

  • Calculation: Use the following equations (for 80% acetone) to calculate chlorophyll concentrations (mg/g fresh weight):

    • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

    • Convert to mg/g FW: (Chlorophyll mg/L * Volume of extract in L) / (Sample weight in g)

Protocol 4: Drought Stress Tolerance Assay

This protocol assesses the ability of this compound to mitigate the negative effects of water deficit.

Materials:

  • Potted plants (e.g., from a soil-based experiment or hydroponics).

  • Polyethylene glycol (PEG 6000) for hydroponic-based stress induction, or controlled water withholding for soil-based experiments.

Procedure (Soil-based):

  • Establishment: Grow plants treated with and without this compound (as per soil drench or foliar spray) in pots under optimal watering conditions until they reach a suitable developmental stage (e.g., 4-6 true leaves).

  • Stress Induction: Divide the plants from each treatment group (control and this compound) into two subgroups: well-watered and drought-stressed. For the drought-stressed group, withhold watering completely.

  • Monitoring: Monitor the plants daily for signs of wilting. Measure soil moisture content to ensure uniform stress application.

  • Data Collection (after a defined stress period, e.g., 7-10 days, or when significant wilting is observed in control plants):

    • Record visual stress symptoms (wilting, leaf rolling).

    • Measure relative water content (RWC) of leaves.

    • Collect leaf samples for analysis of osmoprotectants (e.g., proline) and antioxidant enzyme activity (Protocol 5).

  • Recovery: After the stress period, re-water the drought-stressed plants and monitor their recovery rate over the next few days.

Protocol 5: Determination of Antioxidant Enzyme Activity

Plants under stress exhibit increased production of reactive oxygen species (ROS). Antioxidant enzymes help mitigate this oxidative stress.

Materials:

  • Fresh leaf tissue (0.5 - 1.0 g).

  • Liquid nitrogen.

  • Extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

  • Reagents for specific enzyme assays (see below).

  • UV-Vis Spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Freeze leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Add the extraction buffer (e.g., 1 mL per 100 mg of tissue) and homogenize.

    • Centrifuge the homogenate at 10,000-15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract, for the following assays.

  • Catalase (CAT) Assay:

    • Principle: Measures the decomposition of hydrogen peroxide (H₂O₂).

    • Method: Add a small volume of the enzyme extract to a reaction mixture containing phosphate buffer and H₂O₂. Monitor the decrease in absorbance at 240 nm.

  • Superoxide Dismutase (SOD) Assay:

    • Principle: Measures the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Method: The reaction mixture contains the enzyme extract, phosphate buffer, methionine, NBT, and riboflavin. The reaction is initiated by placing the tubes under a light source. The absorbance is read at 560 nm.

  • Peroxidase (POD) Assay:

    • Principle: Measures the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.

    • Method: Add the enzyme extract to a reaction mixture containing phosphate buffer, guaiacol, and H₂O₂. Monitor the increase in absorbance at 470 nm due to the formation of tetraguaiacol.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound (HA) Seed Treatment on Seedling Growth

TreatmentGermination (%)Root Length (cm)Shoot Length (cm)Seedling Dry Weight (mg)
Control (0 µM HA)85 ± 44.2 ± 0.33.1 ± 0.215.6 ± 1.1
1 µM HA88 ± 34.8 ± 0.43.5 ± 0.316.8 ± 1.3
10 µM HA94 ± 25.9 ± 0.54.2 ± 0.319.5 ± 1.5
50 µM HA92 ± 35.5 ± 0.43.9 ± 0.218.7 ± 1.4
100 µM HA86 ± 44.4 ± 0.33.2 ± 0.216.1 ± 1.2
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*

Table 2: Effect of this compound (HA) on Plant Growth and Chlorophyll Content in Hydroponics

TreatmentShoot Dry Weight (g)Root Dry Weight (g)Total Chlorophyll (mg/g FW)
Control (0 µM HA)5.2 ± 0.42.1 ± 0.21.8 ± 0.1
1 µM HA5.8 ± 0.52.5 ± 0.22.0 ± 0.1
10 µM HA7.1 ± 0.63.2 ± 0.32.4 ± 0.2
50 µM HA6.8 ± 0.52.9 ± 0.32.3 ± 0.2
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*

Table 3: Effect of this compound (HA) on Antioxidant Enzyme Activity under Drought Stress

TreatmentConditionCatalase (U/mg protein)Superoxide Dismutase (U/mg protein)Peroxidase (U/mg protein)
Control (0 µM HA)Well-Watered25.4 ± 2.150.1 ± 4.512.3 ± 1.1
Control (0 µM HA)Drought18.2 ± 1.965.8 ± 5.920.5 ± 1.8
10 µM HAWell-Watered26.1 ± 2.352.3 ± 4.812.9 ± 1.2
10 µM HADrought23.5 ± 2.080.4 ± 7.128.7 ± 2.5
Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the drought-stressed control (p < 0.05).

Proposed Signaling Pathway

The biostimulant activity of this compound likely involves a complex interplay of signaling pathways that enhance nutrient uptake and stress tolerance. As a siderophore, it directly improves iron availability. Furthermore, its interaction with the plant root system can trigger downstream signaling cascades involving phytohormones and stress-responsive genes.

Signaling_Pathway HA This compound (in Rhizosphere) Fe_Uptake Increased Iron (Fe³⁺) Solubilization & Uptake HA->Fe_Uptake Siderophore Activity Root_Interaction Root System Interaction HA->Root_Interaction Growth_Promotion Improved Plant Growth & Biomass Fe_Uptake->Growth_Promotion Hormone_Signal Phytohormone Signaling (e.g., Auxin, SA) Root_Interaction->Hormone_Signal Stress_Signal Stress Signaling Cascade (MAPK, cAMP) Root_Interaction->Stress_Signal Gene_Expression Altered Gene Expression Hormone_Signal->Gene_Expression Stress_Signal->Gene_Expression Antioxidant_System Enhanced Antioxidant System (CAT, SOD, POD) Gene_Expression->Antioxidant_System Nutrient_Transporters Upregulation of Nutrient Transporters Gene_Expression->Nutrient_Transporters Stress_Tolerance Enhanced Abiotic Stress Tolerance Antioxidant_System->Stress_Tolerance Nutrient_Transporters->Growth_Promotion Growth_Promotion->Stress_Tolerance

Caption: Proposed signaling pathway for this compound's biostimulant effects.

Application Notes and Protocols for Heterologous Expression of the Harzianic Acid Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harzianic acid (HA) is a tetramic acid derivative produced by fungi of the genus Trichoderma, notably Trichoderma afroharzianum. This secondary metabolite has garnered significant interest due to its biological activities, including its role as a natural product inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthetic pathway. This makes AHAS a validated target for the development of novel herbicides and fungicides. The biosynthesis of this compound is orchestrated by the hac gene cluster. Heterologous expression of this gene cluster in a suitable host organism, such as Aspergillus nidulans, provides a powerful platform for elucidating the biosynthetic pathway, characterizing the function of individual genes, and potentially improving the production of this compound and its derivatives for further research and development.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the this compound gene cluster.

The this compound (hac) Biosynthesis Gene Cluster

The hac gene cluster from T. afroharzianum contains all the necessary genetic information for the synthesis of this compound. The core of the cluster is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The cluster comprises the following key genes:

GeneEncoded ProteinFunction in this compound Biosynthesis
hacAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Catalyzes the condensation of a polyketide chain with an amino acid precursor to form the tetramic acid core.
hacBTrans-acting EnoylreductasePartners with HacA for a reduction step during the synthesis of the polyketide portion.
hacC1AldolaseWhile not essential, its co-expression can improve the substrate specificities of HacC2 and HacA, leading to HA as the predominant product in a heterologous host.
hacC2AldolaseInvolved in the biosynthesis of the unnatural amino acid precursor, l-HIG.
hacDAminotransferaseInvolved in the biosynthesis of the unnatural amino acid precursor, l-HIG.
hacEN-methyltransferaseCatalyzes the final N-methylation step in HA biosynthesis.
hacFZn(II)2Cys6 Transcription FactorA putative pathway-specific regulator controlling the expression of other hac genes.
hacGMajor Facilitator Superfamily (MFS) TransporterLikely responsible for exporting the synthesized this compound out of the fungal cell.
hacHTruncated Acetohydroxyacid Synthase (AHAS)A putative self-resistance enzyme.
Heterologous Expression Strategy

The heterologous expression of the hac gene cluster is a powerful technique to study its function and produce this compound in a controlled environment. Aspergillus nidulans has been successfully used as a heterologous host. The general workflow involves the sequential introduction and expression of the hac genes to reconstitute the biosynthetic pathway.

experimental_workflow cluster_vector Vector Construction cluster_host Host Transformation & Fermentation cluster_analysis Analysis Gene_Cloning Cloning of hac genes (hacA, hacB, etc.) Expression_Vector Insertion into Fungal Expression Vector Gene_Cloning->Expression_Vector Ligation Transformation Protoplast Transformation Expression_Vector->Transformation Host_Selection Selection of Aspergillus nidulans host Host_Selection->Transformation Fermentation Fermentation of Transformed A. nidulans Transformation->Fermentation Metabolite_Extraction Extraction of Secondary Metabolites Fermentation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis

Caption: General workflow for heterologous expression of the hac gene cluster.
Data Presentation: Metabolite Production in Aspergillus nidulans

The sequential expression of the hac genes in A. nidulans allows for the characterization of each gene's function by analyzing the produced metabolites at each step via Liquid Chromatography-Mass Spectrometry (LC-MS).

Expressed GenesKey Metabolites Detected (Qualitative)Interpretation
Empty Vector ControlNo new metabolites observed.Baseline for comparison.
hacA (PKS-NRPS) + hacB (Enoylreductase)No new metabolites observed.The unnatural amino acid precursor, l-HIG, is absent in the host, preventing the NRPS module of HacA from functioning.
hacA + hacB + hacC2 (Aldolase) + hacD (Aminotransferase)Production of this compound (HA) and its congeners.HacC2 and HacD are sufficient to synthesize the l-HIG precursor, enabling the PKS-NRPS to produce the core structure.
hacA + hacB + hacC2 + hacD + hacE (N-methyltransferase)Increased production of this compound (HA).HacE performs the final N-methylation step, converting a precursor to this compound.
hacA + hacB + hacC2 + hacD + hacE + hacC1 (Aldolase)This compound (HA) becomes the predominant product, with a significant reduction in congeners.HacC1 improves the substrate specificity of the biosynthetic machinery, leading to a more streamlined production of the final product in the heterologous host.
Signaling Pathway: Proposed Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid PKS-NRPS pathway. The following diagram illustrates the proposed sequence of enzymatic reactions.

biosynthesis_pathway Amino_Acid_Precursor α-ketoacid precursor hacC2_hacD hacC2 & hacD Amino_Acid_Precursor->hacC2_hacD Aldol reaction & Transamination l_HIG l-HIG hacA_NRPS hacA (NRPS module) l_HIG->hacA_NRPS Adenylation Polyketide_Chain Polyketide Chain Polyketide_Chain->hacA_NRPS Condensation HA_Precursor This compound Precursor hacE hacE HA_Precursor->hacE N-methylation Harzianic_Acid This compound hacB hacB hacB->Polyketide_Chain hacC2_hacD->l_HIG hacA_Cyclization hacA (Dieckmann cyclization) hacA_NRPS->hacA_Cyclization hacA_Cyclization->HA_Precursor hacE->Harzianic_Acid hacA_PKS hacA_PKS hacA_PKS->hacB Reduction

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Protocol 1: Construction of Fungal Expression Vectors

This protocol describes the general steps for cloning the hac genes into a fungal expression vector suitable for Aspergillus nidulans.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells (e.g., DH5α)

  • Fungal expression vector (e.g., pCB1004-based Gateway vector)

  • Primers specific for each hac gene

  • DNA purification kits

  • LB agar (B569324) and broth with appropriate antibiotics

Methodology:

  • Gene Amplification: Amplify the coding sequences of the individual hac genes from the genomic DNA of T. afroharzianum using high-fidelity PCR. Design primers to include appropriate restriction sites for cloning or sequences for recombination-based cloning (e.g., Gateway).

  • Vector Preparation: Digest the fungal expression vector with the corresponding restriction enzymes. Purify the linearized vector.

  • Ligation: Ligate the amplified hac gene PCR product into the prepared expression vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells.

  • Selection and Screening: Plate the transformed E. coli on LB agar containing the appropriate antibiotic for vector selection. Screen the resulting colonies by colony PCR and restriction digestion of plasmid DNA to identify clones with the correct insert.

  • Sequence Verification: Sequence the entire cloned gene to ensure there are no mutations.

Protocol 2: Protoplast Transformation of Aspergillus nidulans

This protocol details the transformation of A. nidulans protoplasts with the constructed expression vectors.

Materials:

  • A. nidulans host strain (e.g., A1145ΔSTΔEM)

  • Czapek-Dox (CD) minimal medium

  • Lysing enzyme from Trichoderma harzianum

  • Osmotic medium (e.g., 1.2 M MgSO4)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2)

  • PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5)

  • Regeneration agar medium (CD medium with 1.2 M sorbitol and appropriate selective agent)

Methodology:

  • Spore Inoculation: Inoculate A. nidulans spores into liquid CD medium and incubate at 37°C with shaking until germlings are formed.

  • Protoplast Formation: Harvest the mycelia by filtration and resuspend in an osmotic medium containing lysing enzyme. Incubate with gentle shaking until protoplasts are formed (monitor microscopically).

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

  • Transformation:

    • Pellet the protoplasts by centrifugation and resuspend in STC buffer.

    • Add the expression vector DNA to the protoplast suspension.

    • Add PEG solution and incubate at room temperature.

  • Plating and Regeneration:

    • Add STC buffer and mix gently.

    • Plate the transformation mixture onto regeneration agar plates containing the appropriate selective agent.

    • Incubate at 37°C until transformants appear.

  • Verification of Transformants: Isolate genomic DNA from putative transformants and confirm the integration of the expression cassette by PCR.

Protocol 3: Fermentation and Metabolite Extraction

This protocol describes the cultivation of transformed A. nidulans and the extraction of secondary metabolites.

Materials:

Methodology:

  • Inoculation: Inoculate the transformed A. nidulans strains into the liquid fermentation medium.

  • Cultivation: Incubate the cultures at 30°C with shaking for 5-7 days.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Sample Preparation for Analysis: Dissolve the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 4: LC-MS Analysis of this compound

This protocol provides a general method for the detection and relative quantification of this compound and its derivatives.

Materials:

  • Metabolite extracts

  • LC-MS system (e.g., Agilent Q-TOF)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Methodology:

  • Chromatographic Separation:

    • Inject the dissolved metabolite extract onto the C18 column.

    • Elute the metabolites using a gradient of mobile phase A and B. A typical gradient could be: 5% B to 95% B over 20 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range of m/z 100-1000.

    • The expected m/z for the protonated molecule of this compound ([M+H]+) is approximately 366.1911.

  • Data Analysis:

    • Analyze the chromatograms to identify peaks corresponding to this compound and its congeners based on their retention times and mass-to-charge ratios.

    • Compare the peak areas of the metabolites produced by the different transformants to assess the effect of each expressed gene.

Application of Harzianic acid in biocontrol strategies for agriculture.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Harzianic acid (HA), a tetramic acid derivative first isolated from Trichoderma harzianum, is a secondary metabolite that has garnered significant attention for its dual role as a potent biocontrol agent and a plant growth promoter. Produced by various species of the genus Trichoderma, this compound is a key player in the antagonistic interactions of these beneficial fungi against a wide range of plant pathogens. Its multifaceted mechanism of action, which includes direct antifungal activity and the induction of systemic resistance in plants, makes it a promising candidate for the development of sustainable agricultural practices. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound.

Mechanism of Action

This compound exhibits a dual mode of action in its biocontrol activity. Firstly, it acts as a direct antagonist to phytopathogenic fungi by selectively inhibiting the fungal acetohydroxyacid synthase (AHAS), a key enzyme in the branched-chain amino acid biosynthetic pathway. This inhibition disrupts essential metabolic processes, leading to the arrest of fungal growth. Notably, this compound is effective against resistant variants of AHAS, highlighting its robustness as a biocontrol agent.

Secondly, this compound functions as a siderophore, chelating iron (Fe³⁺) in the soil. This sequestration of iron makes it less available to pathogenic fungi, thereby limiting their growth, while simultaneously enhancing its availability to the plant. Furthermore, this compound has been shown to induce systemic resistance in host plants, priming them for a more robust defense response against pathogen attacks through the modulation of the jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) signaling pathways.

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the antifungal and plant growth-promoting effects of this compound.

Table 1: Antifungal Activity of this compound

Target OrganismBioactivity MetricResultReference(s)
Fusarium oxysporumIC₅₀~26 µg/mL
Fungal Acetohydroxyacid Synthase (AHAS)Kᵢ6.65 µM
Resistant Fungal AHAS (ThAHASM)IC₅₀20 µM
Pythium irregulareAntifungal ActivityEffective
Sclerotinia sclerotiorumAntifungal ActivityEffective
Rhizoctonia solaniAntifungal ActivityEffective

Table 2: Plant Growth-Promoting (PGP) Activity of this compound

Plant SpeciesConcentrationObserved EffectReference(s)
Tomato (Lycopersicon esculentum)10 µM+76% shoot length, +66% root length
Tomato (Lycopersicon esculentum)1 µMIncreased iron content in seedlings
Soybean (Glycine max)Not specified>40% improvement in stem length (greenhouse)
Soybean (Glycine max)Not specified5-10% increase in pod and seed production (field)

Experimental Protocols

Protocol 1: Production and Extraction of this compound from Trichoderma

This protocol details the cultivation of a Trichoderma strain and the subsequent extraction of this compound from the culture filtrate.

Materials:

Procedure:

  • Fungal Culture:

    • Grow the Trichoderma harzianum strain on PDA plates at 25°C for 7-10 days.

    • Inoculate 1-liter flasks containing 500 mL of sterile PDB with mycelial plugs from the PDA plates.

    • Incubate the liquid cultures in stationary conditions at 25°C for 21-30 days.

  • Extraction:

    • Separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 4 filter paper.

    • Acidify the filtered culture broth to pH 4 with 5M HCl.

    • Perform an exhaustive liquid-liquid extraction of the acidified broth with an equal volume of ethyl acetate. Repeat this step three times.

    • Combine the organic (ethyl acetate) fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent in vacuo at 35°C using a rotary evaporator to obtain a red residue.

  • Purification:

    • Dissolve the red residue in chloroform.

    • Extract the chloroform solution three times with 2M NaOH.

    • Precipitate this compound from the aqueous NaOH fraction by adding 2M HCl.

    • Recover the solid precipitate for further purification, if necessary, by chromatography.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol describes the determination of the antifungal activity of purified this compound against a target phytopathogenic fungus.

Materials:

  • Purified this compound

  • Target phytopathogenic fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungus

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of purified this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing. A solvent-only control should be included.

  • Poisoned Food Technique:

    • Prepare molten PDA and cool it to approximately 45-50°C.

    • Add the appropriate volume of the this compound solutions to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at the optimal growth temperature for the target fungus.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony daily.

    • Calculate the percentage of growth inhibition compared to the solvent-only control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of the fungal growth).

Protocol 3: Plant Growth Promotion Assay

This protocol outlines a method to assess the plant growth-promoting effects of this compound on seedlings.

Materials:

  • Purified this compound

  • Test plant seeds (e.g., Tomato, Solanum lycopersicum)

  • Murashige and Skoog (MS) medium

  • Agar

  • Sucrose

  • Sterile petri dishes or magenta boxes

  • Growth chamber with controlled light and temperature

  • 70% Ethanol (B145695)

  • 2% Sodium hypochlorite (B82951) (NaClO) solution

Procedure:

  • Seed Sterilization:

    • Surface sterilize the seeds by washing with 70% ethanol for 2 minutes.

    • Subsequently, wash the seeds with a 2% sodium hypochlorite solution for 2 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

  • Preparation of Growth Medium:

    • Prepare half-strength MS medium containing 1% agar and 1.5% sucrose, and adjust the pH to 5.7.

    • Autoclave the medium and cool it to approximately 50°C.

    • Add filter-sterilized this compound to the medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a control with no this compound.

    • Pour the medium into sterile petri dishes or magenta boxes.

  • Seed Germination and Seedling Growth:

    • Place the sterilized seeds on the prepared medium.

    • Vernalize the seeds for 2 days at 4°C in the dark.

    • Transfer the plates to a growth chamber with a controlled photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 12 days), measure the shoot and root length of the seedlings.

    • Measure the fresh and dry weight of the seedlings.

    • Statistically analyze the data to determine the effect of this compound on plant growth compared to the control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and workflows related to this compound.

Harzianic_Acid_Biosynthesis cluster_0 This compound Biosynthesis Pathway in Trichoderma PKS_NRPS PKS-NRPS (Polyketide Synthase- Nonribosomal Peptide Synthetase) HA This compound PKS_NRPS->HA Biosynthesis Precursors Precursor Metabolites (e.g., amino acids, acyl-CoAs) Precursors->PKS_NRPS Transporter Transporter Protein (e.g., HacG) HA->Transporter Transport Extracellular Extracellular Environment Transporter->Extracellular Secretion

Biosynthesis and secretion of this compound.

Antifungal_Mechanism cluster_1 Antifungal Mechanism of this compound HA This compound Fungal_Cell Pathogenic Fungal Cell HA->Fungal_Cell Enters AHAS Acetohydroxyacid Synthase (AHAS) HA->AHAS Inhibits Fungal_Cell->AHAS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Catalyzes biosynthesis of Fungal_Growth Fungal Growth Inhibition AHAS->Fungal_Growth Inhibition leads to Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for

Inhibition of fungal growth by this compound.

Plant_Defense_Induction cluster_2 Induction of Plant Systemic Resistance by this compound HA This compound Plant_Root Plant Root Cells HA->Plant_Root Interacts with Signal_Perception Signal Perception Plant_Root->Signal_Perception JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling Pathways Signal_Perception->JA_ET_Pathway Activates SA_Pathway Salicylic Acid (SA) Signaling Pathway Signal_Perception->SA_Pathway Activates Defense_Genes Expression of Defense-Related Genes JA_ET_Pathway->Defense_Genes SA_Pathway->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Plant defense signaling induced by this compound.

Experimental_Workflow cluster_3 General Experimental Workflow Start Start Production Production of this compound (Trichoderma Culture) Start->Production Extraction Extraction & Purification Production->Extraction Characterization Characterization (e.g., LC-MS, NMR) Extraction->Characterization Bioassays Bioactivity Assays Extraction->Bioassays Antifungal Antifungal Assays Bioassays->Antifungal PGP Plant Growth Promotion Assays Bioassays->PGP Data_Analysis Data Analysis & Interpretation Antifungal->Data_Analysis PGP->Data_Analysis End End Data_Analysis->End

Workflow for this compound research.

Conclusion

This compound stands out as a multifaceted natural product with significant potential in agricultural applications. Its ability to directly inhibit the growth of phytopathogenic fungi and to stimulate the plant's own defense mechanisms provides a dual-pronged approach to disease management. The protocols and data presented herein offer a foundational resource for researchers to further explore and optimize the use of this compound in developing effective and environmentally sustainable biocontrol strategies. Further research into formulation and delivery methods will be crucial for translating the promising attributes of this compound into practical and widespread agricultural solutions.

Application Notes and Protocols: Utilizing Harzianic Acid for the Study of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianic acid, a tetramic acid derivative produced by fungi of the Trichoderma genus, has garnered significant interest for its diverse biological activities. Initially recognized for its antifungal properties and as a plant growth promoter, recent studies have highlighted its potent antimicrobial activity, particularly against Gram-positive bacteria. The primary mechanism of action for its antimicrobial effects involves targeting and disrupting the bacterial cell membrane. Beyond its bactericidal and bacteriostatic effects, this compound has demonstrated promising capabilities in the inhibition of bacterial biofilm formation and the disaggregation of established biofilms, making it a valuable tool for research in infectious diseases and drug development.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, contributing to chronic infections and the development of antibiotic resistance. The study of compounds that can disrupt biofilm formation is therefore of critical importance.

These application notes provide detailed protocols for utilizing this compound to study bacterial biofilm formation, including methods for assessing biofilm inhibition and eradication. Additionally, we present key quantitative data on its efficacy and visualize a potential target signaling pathway that may be involved in its anti-biofilm activity.

Data Presentation

The following tables summarize the reported antimicrobial and anti-biofilm activity of this compound against various bacterial strains. This data provides a baseline for designing experiments and understanding the potential of this compound as an anti-biofilm agent.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Bacteria

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus pseudintermedius (MSSP)Gram-positive16
Staphylococcus pseudintermedius (MRSP)Gram-positive32
Bacillus subtilisGram-positive25-50
Staphylococcus aureus (MRSA)Gram-positive200
Enterococcus faecium (VRE)Gram-positive100
Gram-negative bacteria (various)Gram-negative>400

Table 2: Biofilm Inhibition and Growth Inhibition Data for this compound against Staphylococcus aureus

Concentration (µM)Incubation Time (h)Growth InhibitionReference
1016Modest
5016Modest
100 - 100016Complete

Experimental Protocols

The following protocols are adapted from standard methodologies for studying bacterial biofilms and can be used to evaluate the efficacy of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Bacteria

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for sterility controls) with 5 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Include positive controls (wells with bacteria and medium but no this compound) and negative controls (wells with medium only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually assessing the lowest concentration of this compound that shows no turbidity (no bacterial growth).

  • Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Protocol 2: Biofilm Formation Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of biofilms.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Appropriate bacterial growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of bacterial suspension (adjusted to approximately 1 x 10^6 CFU/mL in fresh medium).

  • Add 100 µL of varying concentrations of this compound (prepared in the same medium) to the wells. Include wells with untreated bacteria as a positive control.

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Carefully discard the planktonic cell suspension from the wells.

  • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air dry the plate for 15-20 minutes.

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

  • Calculate the percentage of biofilm inhibition compared to the untreated control.

Protocol 3: Biofilm Dispersal Assay

This protocol evaluates the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 2.

Procedure:

  • In a 96-well plate, add 200 µL of bacterial suspension (adjusted to approximately 1 x 10^6 CFU/mL in fresh medium).

  • Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow for mature biofilm formation.

  • Carefully remove the planktonic cell suspension.

  • Gently wash the wells twice with 200 µL of sterile PBS.

  • Add 200 µL of varying concentrations of this compound (prepared in fresh medium) to the wells containing the pre-formed biofilms. Include wells with fresh medium only as a control.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 2 (steps 4-12).

  • Calculate the percentage of biofilm dispersal compared to the untreated control.

Mandatory Visualizations

Signaling Pathway

While the precise signaling pathways inhibited by this compound in bacteria are still under investigation, its demonstrated anti-biofilm activity suggests a potential interference with key regulatory networks such as quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it is a critical regulator of biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. The diagram below illustrates a simplified overview of the las and rhl quorum sensing systems in P. aeruginosa, highlighting potential points of inhibition by this compound.

G cluster_las Las System cluster_rhl Rhl System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_C12 LasR-AHL Complex LasR->LasR_C12 C12_HSL->LasR rhlR rhlR LasR_C12->rhlR Activates rhlI rhlI LasR_C12->rhlI Activates Virulence_las Virulence Factors (e.g., elastase) LasR_C12->Virulence_las Activates Biofilm Biofilm Formation LasR_C12->Biofilm RhlR_C4 RhlR-AHL Complex rhlR->RhlR_C4 C4_HSL C4-HSL rhlI->C4_HSL Synthesizes C4_HSL->rhlR Virulence_rhl Virulence Factors (e.g., rhamnolipids) RhlR_C4->Virulence_rhl Activates RhlR_C4->Biofilm HA This compound HA->LasR_C12 Potential Inhibition HA->RhlR_C4 Potential Inhibition HA->Biofilm Inhibits

Caption: Potential inhibition of P. aeruginosa quorum sensing by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-biofilm properties of this compound.

G cluster_assays Biofilm Assays cluster_quantification Quantification start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_ha Prepare Harzianic Acid Dilutions start->prep_ha inhibition_assay Biofilm Inhibition Assay (Co-incubation) prep_culture->inhibition_assay dispersal_assay Biofilm Dispersal Assay (Treatment of pre-formed biofilm) prep_culture->dispersal_assay prep_ha->inhibition_assay incubation Incubation (24-48h) inhibition_assay->incubation dispersal_assay->incubation wash Wash to Remove Planktonic Cells incubation->wash stain Crystal Violet Staining wash->stain solubilize Solubilize Stain stain->solubilize measure Measure Absorbance (OD570) solubilize->measure analysis Data Analysis (% Inhibition / % Dispersal) measure->analysis end End analysis->end

Caption: Workflow for evaluating the anti-biofilm activity of this compound.

Logical Relationship

The following diagram illustrates the logical relationship between this compound's properties and its potential application in combating biofilm-related issues.

G cluster_properties Biological Properties cluster_mechanisms Potential Mechanisms of Anti-biofilm Action cluster_applications Research & Development Applications HA This compound antimicrobial Antimicrobial Activity (Membrane Targeting) HA->antimicrobial antibiofilm Anti-biofilm Activity HA->antibiofilm inhibit_formation Inhibition of Biofilm Formation antibiofilm->inhibit_formation disrupt_biofilm Disruption of Mature Biofilm antibiofilm->disrupt_biofilm inhibit_qs Interference with Quorum Sensing antibiofilm->inhibit_qs Hypothesized drug_dev Novel Anti-biofilm Drug Development inhibit_formation->drug_dev disrupt_biofilm->drug_dev tool_compound Research Tool for Studying Biofilms inhibit_qs->tool_compound combo_therapy Combination Therapy with Antibiotics drug_dev->combo_therapy

Caption: Logical flow of this compound's properties to its applications.

Troubleshooting & Optimization

Technical Support Center: Enhancing Harzianic Acid Production in Trichoderma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Harzianic acid (HA) production during Trichoderma fermentation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and maximizing yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Trichoderma species produce it?

This compound (HA) is a secondary metabolite, specifically a tetramic acid derivative, produced by various fungi, most notably species within the Trichoderma genus. It is known for its ability to chelate metal ions, particularly ferric iron (Fe³⁺), and exhibits significant biological activities, including antifungal properties against plant pathogens and plant growth promotion. Species known to produce this compound include Trichoderma harzianum, Trichoderma afroharzianum, and Trichoderma pleuroticola.

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The process begins with the formation of an unnatural amino acid precursor, L-HIG, which is then condensed with a dienone polyketide synthesized by the PKS module. Subsequent cyclization and methylation steps, catalyzed by specific enzymes within the hac biosynthetic gene cluster, lead to the final this compound molecule.

G cluster_start Precursor Synthesis cluster_pks_nrps PKS-NRPS Assembly cluster_tailoring Tailoring Steps Pyruvate Pyruvate HIOG l-HIOG Pyruvate->HIOG HacC2 AKIV α-keto-isovalerate AKIV->HIOG LHIG l-HIG HIOG->LHIG HacD (Transaminase) HacA_NRPS HacA (NRPS Module) LHIG->HacA_NRPS HacA_PKS HacA (PKS Module) Polyketide Dienone Polyketide HacA_PKS->Polyketide Amidated_PK Amidated Polyketide HacA_NRPS->Amidated_PK Condensation Polyketide->Amidated_PK TetramicAcid Demethylthis compound Amidated_PK->TetramicAcid Dieckmann Cyclization HA This compound (HA) TetramicAcid->HA HacE (Methylation)

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during Trichoderma fermentation experiments aimed at producing this compound.

Q3: My Trichoderma culture shows good biomass growth, but the this compound yield is low or undetectable. What are the primary factors to investigate?

Low HA yield despite healthy mycelial growth is a common issue. The synthesis of secondary metabolites like HA is often triggered by specific environmental cues and is not always directly correlated with biomass production. Here’s a logical workflow to diagnose the problem:

G Start Low this compound Yield Check_pH Check Culture pH Start->Check_pH pH_Good pH is acidic (around 4.0) Check_pH->pH_Good Yes pH_Bad Adjust pH to 4.0 using buffer Check_pH->pH_Bad No Check_Medium Review Medium Composition Medium_Good Medium is optimized (C:N ratio, sources) Check_Medium->Medium_Good Yes Medium_Bad Optimize C & N sources (See Table 1) Check_Medium->Medium_Bad No Check_Params Verify Physical Parameters Params_Good Temp/Aeration/Time are optimal Check_Params->Params_Good Yes Params_Bad Adjust parameters (See Table 1) Check_Params->Params_Bad No Consider_Elicitation Consider Elicitation Strategy pH_Good->Check_Medium Medium_Good->Check_Params Params_Good->Consider_Elicitation

Caption: Troubleshooting workflow for low this compound yield.

  • Culture pH: This is the most critical factor. This compound and its derivatives are typically detected only under acidic conditions. Production is strongly correlated with a pH of around 4, regardless of the nitrogen source used. If your medium's pH is neutral or alkaline, HA production will be minimal.

  • Medium Composition: The type and ratio of carbon and nitrogen sources significantly impact secondary metabolite production. While some media support high biomass, they may not trigger the HA biosynthetic pathway. Review your C and N sources (see Q4).

  • Incubation Time: Secondary metabolite production often occurs in the stationary phase of growth, after the primary growth phase has slowed. Ensure your fermentation has run long enough (e.g., 7 to 15 days or more) for HA to accumulate.

  • Elicitation: The presence of other microbes (or their extracts) can act as an elicitor, triggering defense responses in Trichoderma and enhancing the production of secondary metabolites. If your monoculture yield is low, consider co-cultivation (see Q5).

Q4: How can I optimize the fermentation medium and physical parameters for maximum this compound yield?

Optimization is key to enhancing yield. This involves systematically adjusting medium components and physical conditions. The optimal conditions can be strain-specific, but the following table summarizes generally effective parameters found across various studies on Trichoderma secondary metabolite production.

Table 1: Optimized Fermentation Parameters for Trichoderma Secondary Metabolite Production

Parameter Recommended Condition Rationale & Notes Source(s)
pH 4.0 - 6.0 Crucial for this compound. Production is strongly linked to an acidic environment. An initial pH of 6.0 can naturally acidify to the optimal range.
Temperature 28 - 30°C Standard optimal range for mesophilic fungi like Trichoderma, balancing growth and metabolic activity.
Incubation Period 7 - 28 days Secondary metabolite production often peaks in the late stationary phase. Monitor production over time to find the optimal harvest point.
Carbon Source Glucose, Sucrose, Molasses Readily available sugars that support robust growth and can be channeled into secondary metabolism. Molasses is a cost-effective local alternative.
Nitrogen Source Peptone, Yeast Extract, Ammonium Persulfate Organic nitrogen sources like peptone and yeast extract often enhance secondary metabolite production more than inorganic sources.
Fermentation Type Submerged Liquid (SmF) or Solid-State (SSF) SmF allows for easier control and extraction. SSF, using substrates like corn stover and wheat bran, can also yield high concentrations and may better mimic natural conditions.

| Aeration | Required (e.g., 200-250 rpm in flasks) | Aeration is necessary for the aerobic metabolism of Trichoderma. Insufficient oxygen can limit growth and metabolite production. | |

Q5: Can elicitation be used to boost this compound production, and what types of elicitors are effective?

Yes, elicitation is a powerful strategy. Elicitors are compounds that trigger a defense response in an organism, often leading to the overproduction of secondary metabolites. For Trichoderma, co-culturing with other fungi (pathogenic or non-pathogenic) is a highly effective biotic elicitation method.

  • Effective Elicitors: Viable and non-viable (e.g., autoclaved) biomass of phytopathogens like Rhizoctonia solani and Botrytis cinerea have been shown to significantly enhance the production of certain Trichoderma secondary metabolites. The specific elicitor can influence which metabolites are produced. Fungal cell wall components like chitin (B13524) and glucans are known exogenous elicitors.

  • Mechanism: The presence of another fungus simulates a competitive or mycoparasitic interaction in the natural environment, activating the expression of biosynthetic gene clusters, including the one for this compound, as a defense mechanism.

  • Application: Elicitors can be added at the beginning of the fermentation or after an initial growth phase. The concentration and timing of elicitor addition should be optimized for your specific Trichoderma strain and culture conditions.

Q6: Are there any advanced methods, such as genetic engineering, to increase yield?

Genetic engineering offers a targeted approach to enhancing this compound production.

  • Overexpression of Pathway Genes: Overexpressing key genes within the hac biosynthetic gene cluster, such as the PKS-NRPS hybrid gene (hacA) or regulatory transcription factors (hacI), can remove bottlenecks in the pathway and significantly increase HA output.

  • CRISPR/Cas9 Genome Editing: Modern tools like CRISPR/Cas9 allow for precise genetic modifications. This can be used to knock out competing metabolic pathways, insert stronger promoters to drive expression of the hac cluster, or modify regulatory elements.

  • Strain Improvement: Traditional methods like UV or chemical mutagenesis, followed by screening for high-producing mutants, can also be effective.

Experimental Protocols

Protocol 1: Baseline Production of this compound in Submerged Fermentation

This protocol provides a starting point for HA production using a standard liquid medium.

Workflow Diagram:

G Inoculum 1. Prepare Spore Suspension Ferment 2. Inoculate Liquid Medium (PDB) Inoculum->Ferment Incubate 3. Incubate (25-28°C, 21 days, static or shaking) Ferment->Incubate Harvest 4. Harvest (Filter mycelium) Incubate->Harvest Extract 5. Extract Culture Filtrate Harvest->Extract Analyze 6. Analyze by HPLC-MS Extract->Analyze

Caption: Workflow for this compound production and analysis.

Materials:

  • Trichoderma strain (e.g., T. harzianum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile water with 0.05% Tween 80

  • Potato Dextrose Broth (PDB)

  • 250 mL Erlenmeyer flasks

  • Ethyl acetate

  • Rotary evaporator

  • HPLC-MS system

Methodology:

  • Inoculum Preparation: Grow the Trichoderma strain on PDA plates at 25°C for 5-7 days until sporulation is abundant.

  • Flood the plate with 10 mL of sterile water containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Adjust the spore suspension concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Fermentation: Inoculate 100 mL of sterile PDB in a 250 mL flask with 1 mL of the spore suspension.

  • Incubate the culture at 25-28°C for 21 days. For stationary cultures, simply let it sit. For shaking cultures, use an orbital shaker at 150-200 rpm.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtering through Whatman No. 1 filter paper.

  • Acidify the filtrate to pH 3-4 with HCl.

  • Extract the filtrate three times with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Analysis: Re-dissolve the dried extract in a known volume of methanol (B129727). Analyze the sample using HPLC-MS to identify and quantify this compound.

Protocol 2: Elicitation of this compound Production Using Non-Viable Fungal Biomass

This protocol describes how to use a non-viable fungal elicitor to stimulate HA production.

Materials:

  • All materials from Protocol 1.

  • Elicitor fungus (e.g., Rhizoctonia solani or Botrytis cinerea).

  • Autoclave.

Methodology:

  • Elicitor Preparation: Grow the elicitor fungus in PDB for 7-10 days.

  • Harvest the mycelium by filtration and wash it with sterile distilled water.

  • Autoclave the mycelial biomass at 121°C for 20 minutes to create a non-viable elicitor.

  • Lyophilize (freeze-dry) the autoclaved biomass and grind it into a fine powder.

  • Elicitation Fermentation: Prepare the Trichoderma fermentation culture as described in Protocol 1.

  • On day 3-5 of the fermentation, add the sterile, non-viable elicitor powder to the culture at a pre-determined concentration (e.g., 0.5 - 2.0 g/L). This concentration should be optimized.

  • Continue the incubation for the remainder of the 21-day period.

  • Extraction and Analysis: Follow the extraction and analysis steps as detailed in Protocol 1. Compare the HA yield from the elicited culture to a non-elicited control culture.

Protocol 3: Quantification of this compound using HPLC-MS

This protocol outlines a general method for analyzing this compound.

Materials:

  • Extracted and re-dissolved sample (from Protocol 1 or 2).

  • This compound analytical standard.

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF).

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Methodology:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in methanol (e.g., from 1 µg/mL to 100 µg/mL) to create a standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute the compound.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Scan for the characteristic m/z values of this compound. The protonated molecule [M+H]⁺ is observed at m/z 366.19. Other adducts like [M+Na]⁺ (m/z 388.17) may also be present.

  • Quantification: Inject the standards to generate a calibration curve based on peak area versus concentration.

  • Inject the prepared samples. Identify the this compound peak by comparing its retention time and mass spectrum to the standard.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.

Overcoming challenges in the chemical synthesis of Harzianic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Harzianic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this bioactive natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the chemical synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in Lacey-Dieckmann Condensation

  • Question: We are experiencing low yields during the Lacey-Dieckmann condensation to form the tetramic acid core of this compound. What are the potential causes and how can we optimize this step?

  • Answer: Low yields in the Lacey-Dieckmann condensation for tetramic acid synthesis can stem from several factors. The tetramic acid core is known to be base-labile, which can lead to decomposition under the reaction conditions. Additionally, incomplete reaction or the formation of side products can reduce the yield of the desired product.

    Troubleshooting Steps:

    • Base Selection: The choice of base is critical. While potassium tert-butoxide (tBuOK) has been used successfully, other non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) could be explored to minimize side reactions.

    • Reaction Temperature: Performing the reaction at lower temperatures can help to reduce the degradation of the sensitive tetramic acid product.

    • Solvent Choice: The polarity of the solvent can influence the reaction. A switch from a less polar solvent like THF to a more polar aprotic solvent like acetonitrile (B52724) has been shown to improve yields in a related synthesis by promoting the desired cyclization.

    • One-Pot Procedure: A highly efficient approach involves telescoping the amide bond formation and the Lacey-Dieckmann reaction into a single pot. This minimizes handling of intermediates and can lead to significantly improved overall yields.

Issue 2: Epimerization at the C5' Position

  • Question: During the final hydrolysis step of the ethyl ester, we are observing significant epimerization at the C5' position, leading to a mixture of this compound and Isothis compound. How can we minimize this?

  • Answer: Epimerization at the C5' position is a common issue with tetramic acids, particularly under basic conditions used for ester hydrolysis. The acidic proton at C5' is susceptible to removal by base, leading to a loss of stereochemical integrity.

    Control Strategies:

    • Milder Hydrolysis Conditions: Employing milder hydrolysis conditions can reduce the extent of epimerization. This could involve using weaker bases, lower temperatures, or shorter reaction times. Careful monitoring of the reaction progress is crucial.

    • Enzymatic Hydrolysis: The use of lipases or esterases for the hydrolysis of the ethyl ester could provide a milder and more stereoselective alternative to chemical hydrolysis.

    • Microwave Irradiation: While microwave irradiation has been used for the hydrolysis, careful control of temperature and time is necessary to balance reaction completion with the minimization of epimerization. The reported protocol resulted in a 3:1 mixture of this compound to Isothis compound, which was separable.

    • Alternative Protecting Groups: For future syntheses, consider a protecting group for the carboxylic acid that can be removed under non-basic conditions, such as a benzyl (B1604629) ester which can be cleaved by hydrogenolysis.

Issue 3: Protecting Group Strategy for the Glutamic Acid Moiety

  • Question: What are the key considerations for selecting a protecting group for the 4,4-disubstituted glutamic acid fragment?

  • Answer: The choice of protecting groups for the glutamic acid derivative is crucial for a successful synthesis. The main goals are to prevent unwanted side reactions and to allow for selective deprotection at the appropriate stage. A "masked" 4,4-disubstituted glutamic acid has been effectively used, which simplifies the synthetic route by limiting the need for extensive protecting group manipulations.

    Key Considerations:

    • Orthogonality: The protecting groups on the amine and the carboxylic acid of the glutamic acid precursor should be orthogonal, meaning they can be removed under different conditions without affecting each other.

    • Stability: The protecting groups must be stable to the conditions of subsequent reaction steps, such as the aldol (B89426) condensation and N-methylation used to prepare the glutamic acid fragment.

    • Ease of Removal: The conditions for removing the protecting groups should be mild enough to avoid degradation of the desired product.

    • Impact on Reactivity: The protecting group should not unduly hinder the desired reactions. For instance, bulky protecting groups might sterically impede the coupling with the polyene fragment.

Quantitative Data Summary

The following tables summarize key quantitative data from the first reported total synthesis of this compound for easy reference and comparison.

Table 1: Overall Synthesis Efficiency

ParameterValueReference
Longest Linear Sequence6 steps
Overall Yield22%

Table 2: Key Reaction Yields

Reaction StepProductYieldReference
Amide Coupling & Lacey-Dieckmann (One-Pot)This compound ethyl ester75% (from lactone intermediate)
Ester HydrolysisThis compound & Isothis compound (3:1 mixture)Not explicitly stated, but separable

Experimental Protocols

Protocol 1: One-Pot Amide Bond Formation and Lacey-Dieckmann Condensation

This protocol describes the highly efficient one-pot synthesis of this compound ethyl ester from the lactone intermediate.

  • Reactants:

    • Lactone precursor (masked 4,4-disubstituted glutamic acid derivative)

    • Polyene fragment

    • Silver trifluoroacetate (B77799) (AgTFA)

    • Potassium tert-butoxide (tBuOK)

  • Solvent: Acetonitrile

  • Procedure: a. To a solution of the lactone precursor and the polyene fragment in acetonitrile, add silver trifluoroacetate. b. Stir the reaction mixture at room temperature until the amide bond formation is complete (monitor by TLC or LC-MS). c. Cool the reaction mixture and add a solution of potassium tert-butoxide in tert-butanol. d. Allow the reaction to proceed until the cyclization is complete. e. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield this compound ethyl ester.

Protocol 2: Final Ester Hydrolysis

This protocol describes the final step to obtain this compound.

  • Reactant: this compound ethyl ester

  • Reagent: 2N aqueous Sodium Hydroxide (NaOH)

  • Solvent: A suitable solvent to dissolve the ester (e.g., THF or Methanol)

  • Procedure: a. Dissolve this compound ethyl ester in a suitable solvent. b. Add 2N aqueous NaOH. c. Subject the reaction mixture to microwave irradiation (monitor temperature and time carefully to minimize epimerization). d. Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl). e. Extract the product with an organic solvent. f. Dry the organic layer, filter, and concentrate. g. Purify and separate the resulting mixture of this compound and Isothis compound by chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

Harzianic_Acid_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_key_steps Key Condensation & Cyclization cluster_final_product Final Product A Ethyl Pyruvate C Masked 4,4-disubstituted Glutamic Acid A->C B Polyene Fragment D One-Pot Amide Formation & Lacey-Dieckmann Condensation B->D C->D E This compound Ethyl Ester D->E F This compound E->F Hydrolysis

Caption: Overview of the total synthesis workflow for this compound.

Troubleshooting_Lacey_Dieckmann cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield in Lacey-Dieckmann Condensation Cause1 Base-lability of Tetramic Acid Core Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Side Product Formation Problem->Cause3 Sol1 Optimize Base (e.g., LDA, NaHMDS) Cause1->Sol1 Sol2 Lower Reaction Temperature Cause1->Sol2 Sol3 Change Solvent (e.g., Acetonitrile) Cause2->Sol3 Sol4 Implement One-Pot Procedure Cause2->Sol4 Cause3->Sol1 Cause3->Sol3

Caption: Troubleshooting flowchart for low yields in the Lacey-Dieckmann condensation.

Epimerization_Control cluster_solutions Control Strategies Problem Epimerization at C5' during Ester Hydrolysis Cause Acidic Proton at C5' Susceptible to Base Problem->Cause Sol1 Milder Hydrolysis Conditions Cause->Sol1 Sol2 Enzymatic Hydrolysis Cause->Sol2 Sol3 Careful Control of Microwave Conditions Cause->Sol3 Sol4 Alternative Protecting Group Strategy Cause->Sol4

Caption: Strategies to control epimerization during the final hydrolysis step.

Troubleshooting inconsistent results in Harzianic acid bioactivity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harzianic acid. Inconsistent results in bioactivity assays can be a significant hurdle, and this guide aims to provide clear and actionable solutions to common problems encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known bioactivities of this compound?

A1: this compound, a secondary metabolite from Trichoderma species, exhibits a range of biological activities. Its primary bioactivities include antifungal, antibacterial, and plant growth-promoting effects. It is also known to have herbicidal properties.

Q2: What is the principal mechanism of action for this compound's antifungal activity?

A2: The primary antifungal mechanism of this compound is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine in fungi.

Q3: How does this compound exert its antibacterial effects?

A3: this compound is selectively active against Gram-positive bacteria. Its mechanism of action involves targeting the cell membrane, leading to a decrease in optical density, which may suggest cell lysis. At higher concentrations, it can affect membrane potential.

Q4: What contributes to this compound's plant growth-promoting activity?

A4: The plant growth-promoting effects of this compound are linked to its ability to chelate iron (Fe³⁺), acting as a siderophore. This iron-binding capacity can enhance iron availability to plants while restricting it from pathogenic fungi.

Q5: Is this compound soluble in aqueous solutions?

A5: this compound has low solubility in water. For experimental purposes, it is often dissolved in organic solvents like Dimethyl sulfoxide (B87167) (DMSO), methanol, or ethyl acetate. When preparing aqueous solutions for bioassays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being tested.

Troubleshooting Guide

Issue 1: High Variability in IC50/MIC Values Between Experiments

Possible Causes:

  • Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in your assay medium, especially when making serial dilutions. This will lead to an inaccurate final concentration in the assay wells.

  • Solvent Effects: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can inhibit cell growth or enzyme activity, leading to skewed results.

  • Metal Chelation: this compound is a known metal chelator, particularly for iron. The presence or absence of trace metals in your culture medium or buffer can affect the compound's bioactivity and lead to inconsistent results.

  • Inconsistent Cell/Spore Inoculum: Variations in the density of microbial cells or fungal spores at the start of the assay will lead to variability in the final readings.

Solutions:

  • Solubility Check: Visually inspect your stock solutions and assay plates for any signs of precipitation. Consider preparing fresh stock solutions for each experiment. It may be beneficial to warm the stock solution at 37°C and use an ultrasonic bath to aid dissolution.

  • Solvent Concentration Control: Maintain a consistent and low final concentration of the solvent (e.g., ≤1% DMSO) across all wells, including controls. Run a solvent-only control to assess its impact on your assay system.

  • Media and Buffer Consistency: Use the same batch of media or buffer for an entire set of experiments to minimize variations in trace metal content. If chelation is suspected to be a major factor, consider using a defined minimal medium with known concentrations of essential metals.

  • Standardize Inoculum: Use a spectrophotometer to measure the optical density (OD) of your bacterial or fungal spore suspension and adjust to a standardized concentration before inoculation. For adherent cells, ensure a consistent cell seeding density.

Issue 2: No or Lower Than Expected Bioactivity

Possible Causes:

  • Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation.

  • Incorrect Target Organism/Enzyme: this compound has selective activity. For example, it is effective against Gram-positive but not Gram-negative bacteria. Its inhibitory effect on AHAS is potent against fungal enzymes but weak against yeast and non-existent against plant AHAS.

  • Sub-optimal Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact the outcome of the bioassay.

  • Presence of Antagonists in Media: For AHAS inhibition assays, the presence of branched-chain amino acids (isoleucine, leucine, and valine) in the growth medium can rescue the fungi from the inhibitory effects of this compound, masking its activity.

Solutions:

  • Proper Storage: Store this compound as a dry powder in a cool, dark, and dry place. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles.

  • Verify Target and Assay Type: Ensure you are using an appropriate target organism or enzyme for your assay. For example, use Gram-positive bacteria for antibacterial assays and filamentous fungi for antifungal assays targeting AHAS.

  • Optimize Assay Conditions: Review the literature for optimal pH, temperature, and incubation times for your specific assay. If this information is unavailable, perform optimization experiments.

  • Media Composition for AHAS Assays: When testing for AHAS inhibition in whole-organism antifungal assays, use a minimal medium lacking branched-chain amino acids to observe the inhibitory effect of this compound.

Quantitative Data Summary

Bioactivity TypeTargetOrganism/EnzymeValueUnitsReference
AntibacterialWhole CellStaphylococcus pseudintermedius (MSSP)MIC: 16µg/mL
AntibacterialWhole CellStaphylococcus pseudintermedius (MRSP)MIC: 32µg/mL
AntibacterialWhole CellBacillus subtilisMIC: 50µg/mL
AntibacterialWhole CellMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 200µg/mL
AntibacterialWhole CellVancomycin-resistant Enterococcus faecium (VRE)MIC: 100µg/mL
AntifungalEnzymeTrichoderma afroharzianum AHAS (ThAHAS)Ki: 6.65µM
AntifungalEnzymeSaccharomyces cerevisiae AHAS (SceAHAS)Ki: ~83µM
AntifungalWhole CellFusarium oxysporumIC50: ~26µg/mL
CytotoxicityWhole CellHuman Liver cell line (HepG2)IC50: 226.6µg/mL

Experimental Protocols

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from methodologies used to determine the MIC of this compound against Gram-positive bacteria.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Bacillus subtilis) in Luria-Bertani (LB) broth to the early exponential phase. Dilute the culture 1:100 in fresh LB medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in LB broth. Ensure the final DMSO concentration is consistent across all wells.

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Fungal Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is based on the principles of enzyme inhibition assays for this compound.

  • Reagent Preparation:

    • Prepare a purified fungal AHAS enzyme solution.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare an assay buffer at the optimal pH for the enzyme.

    • Prepare solutions of the substrate (pyruvate) and cofactors (thiamine pyrophosphate, MgCl₂, FAD).

  • Assay Procedure:

    • In a microplate, add the assay buffer, enzyme, and various concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

    • Initiate the reaction by adding the substrate and cofactors.

    • Incubate at the optimal temperature for a specific time.

  • Detection:

    • Stop the reaction and measure the product formation. This can be done using a colorimetric method, such as the Westerfeld reaction, which detects the product acetolactate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay with varying substrate concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis HA_Stock This compound Stock Solution (DMSO) Serial_Dilution Serial Dilution of this compound HA_Stock->Serial_Dilution Culture_Prep Prepare Microbial Culture (Bacteria/Fungi) Inoculation Inoculation with Microbial Culture Culture_Prep->Inoculation Assay_Media Prepare Assay Medium/Buffer Assay_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (Specific Time/Temp) Inoculation->Incubation Measurement Measure Endpoint (e.g., OD600, Fluorescence) Incubation->Measurement Calculation Calculate % Inhibition or Growth Measurement->Calculation Results Determine IC50/MIC Calculation->Results

Caption: A generalized workflow for this compound bioactivity assays.

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Threonine Threonine alpha_Ketobutyrate alpha-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Acetolactate alpha-Acetolactate AHAS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Pathway_Val_Leu ... alpha_Acetolactate->Pathway_Val_Leu Pathway_Ile ... alpha_Aceto_alpha_hydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine Harzianic_Acid This compound Harzianic_Acid->AHAS

Caption: Inhibition of the fungal branched-chain amino acid (BCAA) biosynthesis pathway by this compound.

Bacterial_Membrane_Action HA This compound Membrane Gram-Positive Bacterial Cell Membrane HA->Membrane Targets Disruption Membrane Disruption Membrane->Disruption Lysis Potential Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of this compound against Gram-positive bacteria.

Technical Support Center: Chromatographic Separation of Harzianic Acid and iso-Harzianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Harzianic acid from its stereoisomer, iso-Harzianic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and iso-Harzianic acid in a question-and-answer format.

Q1: Why am I observing poor resolution or co-elution of this compound and iso-Harzianic acid peaks?

A1: Poor resolution between these two stereoisomers is a common challenge. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: While a standard C18 column can achieve separation, the specific brand and batch of the C18 packing material can influence selectivity. Not all C18 columns are identical in terms of surface chemistry, carbon load, and end-capping, which can affect the subtle interactions required for separating stereoisomers.

  • Mobile Phase Composition: The gradient slope and the organic modifier concentration are critical. A gradient that is too steep will result in poor separation as the compounds will elute too quickly. The concentration of the acidic modifier (formic acid) is also important for maintaining consistent peak shapes and retention times.

  • Column Temperature: Temperature fluctuations can significantly impact retention times and selectivity. Maintaining a stable and optimized column temperature is crucial for reproducible separations.

  • Flow Rate: An excessively high flow rate can lead to decreased resolution. It is important to operate at a flow rate that allows for sufficient interaction between the analytes and the stationary phase.

Q2: My peaks for this compound and iso-Harzianic acid are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors in reversed-phase HPLC:

  • Secondary Interactions: Unwanted interactions can occur between the acidic functional groups of this compound and iso-Harzianic acid and active sites (e.g., free silanols) on the silica (B1680970) support of the column. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase helps to suppress these interactions by protonating the silanol (B1196071) groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Degradation: Over time, the performance of any HPLC column will degrade. If you observe a gradual deterioration in peak shape, it may be time to replace your column or use a guard column to protect the analytical column.

Q3: I am experiencing shifting retention times for my peaks between injections. What is causing this instability?

A3: Shifting retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.

  • Insufficient Column Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a sufficient re-equilibration time at the starting conditions is critical for reproducibility.

  • Mobile Phase Instability: Ensure your mobile phase components are thoroughly mixed and degassed. Volatile organic solvents can evaporate over time, leading to a change in composition and, consequently, retention times. Preparing fresh mobile phase daily is recommended.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can also cause retention time shifts. Regular pump maintenance and calibration are essential.

  • pH Fluctuation: Since the analytes are acidic, small changes in the mobile phase pH can affect their ionization state and retention. The use of a consistent concentration of formic acid helps to buffer the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for the separation of this compound and iso-Harzianic acid?

A1: Based on published literature, a semi-preparative reversed-phase HPLC method has been shown to be effective. A good starting point is summarized in the table below.

Q2: Is a chiral column necessary for this separation?

A2: While this compound and iso-Harzianic acid are stereoisomers (specifically, C-5' epimers), a chiral stationary phase is not strictly necessary for their separation. Sufficient resolution can be achieved on a standard C18 reversed-phase column with careful method optimization. This is because as diastereomers, they have different physical properties and can be separated on achiral stationary phases.

Q3: How can I confirm the identity of the this compound and iso-Harzianic acid peaks?

A3: Peak identification can be confirmed by collecting the fractions corresponding to each peak and subjecting them to further analysis, such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison of the obtained spectra with published data for this compound and iso-Harzianic acid will confirm their identity.

Q4: What detection wavelength is optimal for this compound and iso-Harzianic acid?

A4: A UV detection wavelength of 360 nm is reported to be effective for monitoring the elution of both this compound and iso-Harzianic acid.

Experimental Protocols

The following is a detailed methodology for the semi-preparative HPLC separation of this compound and iso-Harzianic acid, based on the method described by Vinale, F., et al. (2014).

Table 1: Semi-Preparative HPLC Parameters for Separation of this compound and iso-Harzianic Acid
ParameterValue
Column C18, 250 x 10 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 40 minutes
Flow Rate 2.0 mL/min
Detection UV at 360 nm
Injection Volume Dependent on sample concentration and column loading capacity

Note: This is a semi-preparative method. For analytical scale, the flow rate and injection volume should be scaled down accordingly.

Visualizations

Diagram 1: General Troubleshooting Workflow for HPLC Separation Issues

G start Poor Separation or Peak Shape Issue check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? start->check_tailing check_retention Shifting Retention Times? start->check_retention check_resolution->check_tailing No resolution_causes Potential Causes: - Inappropriate Stationary Phase - Gradient Too Steep - Suboptimal Temperature check_resolution->resolution_causes Yes check_tailing->check_retention No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Column Degradation check_tailing->tailing_causes Yes retention_causes Potential Causes: - Insufficient Equilibration - Mobile Phase Instability - Pump Issues check_retention->retention_causes Yes end Improved Chromatogram check_retention->end No resolution_solutions Solutions: - Test different C18 columns - Decrease gradient slope - Optimize column temperature resolution_causes->resolution_solutions resolution_solutions->end tailing_solutions Solutions: - Ensure 0.1% Formic Acid in mobile phase - Reduce sample concentration/volume - Replace column tailing_causes->tailing_solutions tailing_solutions->end retention_solutions Solutions: - Increase equilibration time - Prepare fresh mobile phase daily - Check pump performance retention_causes->retention_solutions retention_solutions->end

A troubleshooting workflow for common HPLC separation and peak shape issues.

Diagram 2: Logical Flow of Method Development and Confirmation

G start Start: Sample containing This compound and iso-Harzianic Acid extraction Extraction and Partial Purification (e.g., RP-18 Vacuum Chromatography) start->extraction hplc_separation Semi-Preparative HPLC Separation (C18 Column, Water/Acetonitrile Gradient with 0.1% Formic Acid) extraction->hplc_separation fraction_collection Fraction Collection of Separated Peaks hplc_separation->fraction_collection ha_fraction Fraction 1 (this compound) fraction_collection->ha_fraction iso_ha_fraction Fraction 2 (iso-Harzianic Acid) fraction_collection->iso_ha_fraction analysis Structural Confirmation ha_fraction->analysis iso_ha_fraction->analysis ms_analysis Mass Spectrometry (MS) analysis->ms_analysis nmr_analysis NMR Spectroscopy analysis->nmr_analysis end Confirmed Identity of Separated Stereoisomers ms_analysis->end nmr_analysis->end

Workflow for the separation and confirmation of this compound and iso-Harzianic acid.

Refinement of analytical methods for detecting low concentrations of Harzianic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting low concentrations of Harzianic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-concentration detection important?

A1: this compound is a secondary metabolite produced by fungi of the Trichoderma genus, classified as a tetramic acid derivative. Its importance stems from its diverse biological activities, including potent antifungal properties against plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum, plant growth promotion, and the ability to chelate metal ions. Detecting low concentrations is crucial for understanding its roles in ecological interactions, its potential as a biocontrol agent in agriculture, and for pharmacokinetic studies in drug development.

Q2: What are the primary analytical methods for detecting this compound?

A2: The most common and effective methods for detecting and quantifying this compound, especially in complex mixtures, are hyphenated chromatography techniques. Liquid chromatography-mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are preferred for their high sensitivity and selectivity. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be used, though it may have higher detection limits. For initial purification and homogeneity checks, thin-layer chromatography (TLC) is often employed.

Q3: What are the key physicochemical properties of this compound relevant to its analysis?

A3: Understanding the properties of this compound is essential for method development. Key details are summarized in the table below. Its solubility in common organic solvents dictates the choice of extraction and mobile phase solvents.

Q4: How should this compound standards and extracted samples be stored to ensure stability?

A4: For short-term storage, 0°C is suitable. For long-term preservation, this compound should be stored at -20°C in a desiccated environment to prevent degradation. Samples dissolved in solvents like DMSO or ethyl acetate (B1210297) should be kept tightly sealed and stored under the same cold, dry conditions.

Section 2: Troubleshooting Guide for Analytical Methods

This guide addresses specific issues that may arise during the detection of low concentrations of this compound using HPLC and LC-MS techniques.

Q5: I am not detecting this compound or the signal is extremely low. How can I improve sensitivity?

A5: Low signal intensity is a common challenge when working with trace concentrations. Consider the following troubleshooting steps:

  • Optimize Mass Spectrometer Settings: this compound ionizes well in positive electrospray ionization (ESI) mode. Ensure your instrument is set to detect common adducts such as [M+H]⁺ (m/z 366.2), [M+Na]⁺ (m/z 388.2), and [M+K]⁺ (m/z 404.2). Systematically tune parameters like capillary voltage, cone voltage, and gas flows to maximize the signal for the target ions.

  • Enhance Sample Cleanup: Complex sample matrices can cause ion suppression, where other co-eluting compounds interfere with the ionization of this compound. A simple liquid-liquid extraction may be insufficient. Consider adding a solid-phase extraction (SPE) step for more thorough cleanup.

  • Check Mobile Phase Composition: Ensure the mobile phase promotes ionization. Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can help protonate this compound, leading to a stronger signal in positive ion mode.

  • Increase Sample Concentration: If possible, concentrate your final extract using a gentle stream of nitrogen or a rotary evaporator at low temperatures (e.g., below 35°C) to avoid degradation.

  • Verify Instrument Performance: Use a more sensitive instrument if available, such as a triple quadrupole mass spectrometer (LC-MS/MS), which offers higher sensitivity and selectivity through Multiple Reaction Monitoring (MRM).

Q6: My chromatographic peaks for this compound are showing poor shape (e.g., tailing, fronting, or excessive broadening). What is the cause?

A6: Poor peak shape can compromise resolution and quantification accuracy. Potential causes and solutions include:

  • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column.

    • Solution: Use a guard column to protect your analytical column. If the analytical column is contaminated, try flushing it with a strong solvent (disconnected from the detector) or, if that fails, replace it.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever feasible, dissolve the final extract in the initial mobile phase or a weaker solvent.

  • Secondary Interactions: this compound's ability to chelate metals can lead to interactions with active metal sites on stainless steel components (tubing, frits) of the HPLC system, causing peak tailing.

    • Solution: Consider using a bio-inert or PEEK-lined HPLC system. Alternatively, adding a weak chelating agent like EDTA to the mobile phase (if compatible with MS) can sometimes mitigate this issue.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Dilute your sample or reduce the injection volume.

Q7: My quantitative results are inconsistent and not reproducible. What factors should I investigate?

A7: Poor reproducibility is often linked to the matrix effect , especially in complex biological or environmental samples. The matrix effect is the alteration (suppression or enhancement) of ionization efficiency due to co-eluting compounds.

  • Step 1: Assess the Matrix Effect: Use the post-extraction spike method.

    • Analyze a pure standard of this compound in a neat solvent (e.g., mobile phase).

    • Prepare a blank sample matrix by performing the full extraction procedure on a sample known to not contain this compound.

    • Spike this blank matrix extract with the same amount of this compound standard as in step 1 and analyze it.

    • Compare the peak area from the spiked matrix (Step 3) to the neat standard (Step 1). A significant difference (e.g., >15-20%) indicates the presence of a matrix effect.

  • Step 2: Mitigate the Matrix Effect:

    • Improve Sample Preparation: Use a more selective sample cleanup technique like SPE to remove interfering components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact. This is only feasible if the this compound concentration is high enough to remain detectable after dilution.

    • Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the interfering compounds.

    • Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for this compound. Since a SIL standard is often unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used as an alternative.

Other potential causes for poor reproducibility include inconsistent sample extraction, variability in injector performance, or unstable column temperature.

Section 3: Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₇NO₆
Molecular Weight365.42 g/mol
CAS Number157148-06-6
SolubilityDMSO, Ethyl Acetate, Chloroform, Acetone
Storage (Short Term)0°C, desiccated
Storage (Long Term)-20°C, desiccated

Table 2: Common Mass Spectrometry Adducts (ESI Positive Mode)

IonTheoretical m/zDescriptionReference
[M+H]⁺366.1917Protonated molecule
[M+Na]⁺388.1736Sodium adduct
[M+K]⁺404.1476Potassium adduct
Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Fungal Culture Filtrate

This protocol is adapted from methodologies described for extracting this compound from Trichoderma cultures.

  • Harvesting: After incubation (e.g., 21 days at 25°C), filter the fungal culture through filter paper (e.g., Whatman No. 4) to separate the filtrate from the mycelia.

  • Acidification: Acidify the collected culture filtrate to a pH of 4 using 5 M HCl. This step protonates the this compound, making it less water-soluble.

  • Extraction: Perform a liquid-liquid extraction by transferring the acidified filtrate to a separatory funnel and extracting exhaustively with an equal volume of ethyl acetate. Repeat this extraction three times.

  • Drying: Combine all the organic (ethyl acetate) fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

  • Concentration: Evaporate the solvent in vacuo using a rotary evaporator at a temperature below 35°C to obtain the crude extract.

  • Reconstitution: Dissolve the final dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC-MS analysis.

Protocol 2: Illustrative HPLC-MS/MS Method

This serves as a starting point for method development and requires optimization for your specific instrumentation.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-13 min: Hold at 95% B

    • 13.1-16 min: Return to 5% B and equilibrate

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Positive (ESI+).

  • MRM Transitions (Example):

    • Quantifier: 366.2 → [Product Ion 1]

    • Qualifier: 366.2 → [Product Ion 2] (Note: Product ions must be determined by infusing a pure standard and performing a product ion scan).

Section 4: Visualizations

Caption: General workflow for the analysis of this compound.

Caption: Troubleshooting logic for low signal intensity.

Caption: Workflow for assessing matrix effects via post-extraction spike.

Optimizing culture conditions to modulate Harzianic acid vs. iso-Harzianic acid production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for modulating the production of Harzianic acid (HA) versus its stereoisomer, iso-Harzianic acid (iso-HA), by Trichoderma species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no production of this compound and iso-Harzianic acid. - Inappropriate Trichoderma strain. - Suboptimal culture medium. - Incorrect culture conditions (pH, temperature). - Insufficient incubation time.- Ensure you are using a known this compound-producing strain, such as Trichoderma harzianum or Trichoderma afroharzianum. - Utilize a rich medium such as Potato Dextrose Broth (PDB). - Optimize the initial pH of the medium to be slightly acidic. - Maintain an optimal temperature around 25-30°C. - Extend the fermentation period, as secondary metabolite production often occurs in the stationary phase.
High variability in the ratio of this compound to iso-Harzianic acid between batches. - Inconsistent media preparation. - Fluctuation in culture conditions (pH, temperature). - Genetic drift of the fungal strain.- Standardize media preparation protocols, ensuring consistent component concentrations. - Tightly control pH and temperature throughout the fermentation process. - Use fresh cultures from cryopreserved stocks for each experiment to ensure genetic consistency.
Predominant production of iso-Harzianic acid when this compound is desired. - Absence of specific inducers for this compound production.- Introduce plant-derived materials into the culture medium. For instance, the presence of tomato tissue has been shown to elicit the production of this compound while negatively modulating the biosynthesis of iso-Harzianic acid.
Difficulty in separating and quantifying this compound and iso-Harzianic acid. - Inadequate analytical methodology.- Employ High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for separation and quantification. A C18 column with a suitable mobile phase gradient should provide adequate separation of these stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the differential production of this compound and iso-Harzianic acid?

A1: The primary factor identified to date is the presence of plant-derived elicitors in the culture medium. Specifically, the addition of tomato tissue to the liquid culture of Trichoderma harzianum has been observed to promote the production of this compound while suppressing the formation of iso-Harzianic acid. Other general factors that influence secondary metabolite production in Trichoderma and could potentially be optimized include the nitrogen source, carbon-to-nitrogen ratio, pH, and temperature. Acidic conditions have been noted to induce the production of this compound.

Q2: What is the biosynthetic pathway for this compound, and how might this influence its production?

A2: this compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The biosynthesis is orchestrated by the hac gene cluster. Understanding the regulation of this gene cluster is key to optimizing production. While specific signaling pathways that differentially regulate this compound versus iso-Harzianic acid are not yet fully elucidated, G-protein signaling and the cAMP pathway are known to govern secondary metabolism in Trichoderma.

Q3: Is there an optimal medium composition for maximizing this compound production?

A3: While a definitive medium for maximizing the this compound to iso-Harzianic acid ratio is not established, a good starting point is Potato Dextrose Broth (PDB), which is commonly used for Trichoderma cultivation and has been successfully used for this compound production. For selective isolation and cultivation of Trichoderma harzianum, a selective medium containing glucose, ammonium (B1175870) nitrate, and other essential salts can be used. To specifically enhance this compound production, supplementation of the liquid medium with sterilized plant tissue, such as tomato, is recommended.

Q4: What are the recommended fermentation parameters for Trichoderma harzianum?

A4: For liquid fermentation of Trichoderma harzianum, the following parameters are generally recommended:

  • Temperature: 25-30°C

  • pH: An initial pH of around 5.0-6.5 is often optimal.

  • Agitation: Moderate agitation (e.g., 150-200 rpm) for submerged cultures to ensure adequate aeration and nutrient distribution.

  • Incubation Time: Typically 7-21 days for secondary metabolite production.

Q5: How can I extract and purify this compound from the culture?

A5: A common method for extracting this compound is through liquid-liquid extraction with ethyl acetate. The culture filtrate is first acidified (e.g., to pH 4 with HCl) and then exhaustively extracted with ethyl acetate. The organic fractions are then combined, dried, and evaporated to yield a crude extract which can be further purified using chromatographic techniques.

Experimental Protocols

Protocol 1: Cultivation of Trichoderma harzianum for Modulated this compound Production
  • Media Preparation:

    • Control Medium (PDB): Prepare Potato Dextrose Broth according to the manufacturer's instructions.

    • HA-Inducing Medium: Prepare PDB and supplement with 50 g/L of sterilized tomato tissue homogenate.

    • Dispense 100 mL of each medium into 250 mL Erlenmeyer flasks.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation:

    • Inoculate each flask with a 1 cm² agar (B569324) plug from a 7-day-old culture of T. harzianum grown on Potato Dextrose Agar (PDA).

  • Incubation:

    • Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14-21 days in the dark.

Protocol 2: Extraction of this compound and iso-Harzianic Acid
  • Harvesting:

    • Separate the fungal biomass from the culture broth by vacuum filtration.

  • Extraction:

    • Acidify the culture filtrate to pH 4.0 using 1M HCl.

    • Transfer the acidified filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Analysis by HPLC-DAD
  • Sample Preparation:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective.

    • Detection: Diode-Array Detector (DAD) monitoring at wavelengths relevant to tetramic acids (e.g., 360 nm).

    • Quantification: Use certified standards of this compound and iso-Harzianic acid to create a calibration curve for accurate quantification.

Visualizations

Experimental_Workflow Experimental Workflow for Modulating HA vs. iso-HA Production cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Media_Prep Media Preparation (PDB +/- Tomato Tissue) Inoculation Inoculation (T. harzianum) Media_Prep->Inoculation Incubation Incubation (25°C, 150 rpm, 14-21 days) Inoculation->Incubation Harvesting Harvesting (Filtration) Incubation->Harvesting Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvesting->Extraction Evaporation Evaporation & Drying Extraction->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC Quantification Quantification (HA vs. iso-HA) HPLC->Quantification

Caption: Workflow for modulating and analyzing this compound production.

Troubleshooting_Logic Troubleshooting Logic for HA/iso-HA Production Start Start Experiment Check_Yield Low/No Yield? Start->Check_Yield Check_Ratio Incorrect HA/iso-HA Ratio? Check_Yield->Check_Ratio No Sol_Strain Verify Strain & Culture Conditions (Medium, pH, Temp) Check_Yield->Sol_Strain Yes Check_Variability High Variability? Check_Ratio->Check_Variability No Sol_Inducer Add Plant Tissue (e.g., Tomato) Check_Ratio->Sol_Inducer Yes Sol_Consistency Standardize Protocols (Media, Inoculum, Conditions) Check_Variability->Sol_Consistency Yes Success Successful Production Check_Variability->Success No Sol_Strain->Start Sol_Inducer->Start Sol_Consistency->Start

Caption: Decision tree for troubleshooting this compound production issues.

Validation & Comparative

A Comparative Analysis of Harzianic Acid and Commercial Herbicides Targeting Acetohydroxyacid Synthase (AHAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Harzianic acid and its derivatives against commercially available herbicides that target the acetohydroxyacid synthase (AHAS) enzyme. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction: The AHAS Enzyme as a Herbicide Target

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Since these amino acids are essential for protein synthesis and overall growth, inhibition of AHAS leads to plant death. This makes AHAS a prime target for the development of herbicides. Animals do not possess the AHAS enzyme, which contributes to the low mammalian toxicity of many AHAS-inhibiting herbicides.

Commercial AHAS-inhibiting herbicides are classified into five major chemical families:

  • Sulfonylureas (SUs)

  • Imidazolinones (IMIs)

  • Triazolopyrimidines (TPs)

  • Pyrimidinyl-benzoates (PBs)

  • Sulfonylamino-carbonyl-triazolinones (SCTs)

This compound, a natural secondary metabolite produced by fungi of the genus Trichoderma, has also been identified as an AHAS inhibitor. This guide will compare the characteristics and performance of this compound and its related compounds with these established commercial herbicide classes.

Mechanism of Action: A Tale of Two Binding Sites

Commercial AHAS-inhibiting herbicides bind to a specific site on the enzyme, leading to its inhibition. However, research has shown that this compound interacts with a different region of the fungal AHAS enzyme. This alternative binding mode is significant as it suggests that this compound may be effective against weed populations that have developed resistance to commercial AHAS inhibitors through target-site mutations.

It is crucial to note a key distinction: while compounds structurally related to this compound, namely harzianum A and B , have demonstrated herbicidal activity against various plant species, this compound itself has been reported to be a selective inhibitor of fungal AHAS with no inhibitory activity against plant AHAS. This suggests a potential for this compound derivatives in antifungal applications, while harzianum A and B are the relevant compounds for herbicidal comparisons.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound/harzianum A & B and representative commercial AHAS-inhibiting herbicides.

Table 1: In Vitro AHAS Inhibition Data

Compound ClassCompoundTarget OrganismEnzymeInhibition Constant (Ki)
Natural Product This compoundTrichoderma harzianumFungal AHAS6.65 µM
This compoundArabidopsis thalianaPlant AHASNo inhibition observed
Sulfonylurea Chlorimuron ethylArabidopsis thalianaPlant AHAS10.8 nM
Imidazolinone ImazaquinArabidopsis thalianaPlant AHAS3.0 µM
Triazolopyrimidine PenoxsulamAspergillus fumigatusFungal AHAS1.8 nM
MetosulamAspergillus fumigatusFungal AHAS1.4 nM

Table 2: Herbicidal Activity Data (Whole Plant Assays)

Compound ClassCompoundTarget Weed SpeciesBioassay TypeEfficacy MetricValue
Natural Product Harzianum A & BBrassica chinensisSeedling GrowthInhibition of seed germination2 µg/mL
Harzianum A & BOryza sativa (Rice)Phytotoxicity AssayReduction in shoot and root lengthNot specified
Harzianum A & BEchinochloa crusgalli (Barnyard grass)Phytotoxicity AssayReduction in shoot and root lengthNot specified
Sulfonylurea ChlorsulfuronHelianthus annuus (Sunflower)Seedling GrowthID50 (shoot fresh weight)0.46 µg/L
Metsulfuron methylHelianthus annuus (Sunflower)Seedling GrowthID50 (shoot fresh weight)0.14 µg/L
Pyrimidinyl-benzoate Bispyribac-sodiumRadishPre-emergenceEC50 (plant dry weight)3.58 g/ha

Note: Direct quantitative comparisons of herbicidal efficacy are limited due to variations in experimental design and reported metrics. Further research with standardized assays is needed for a more precise comparison.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound derivatives and commercial herbicides.

Whole-Plant Herbicidal Bioassay

This protocol is a generalized procedure for assessing the herbicidal effects of a compound on whole plants.

Objective: To determine the dose-dependent phytotoxic effects of a test compound on selected weed species.

Materials:

  • Test compounds (e.g., harzianum A and B, commercial herbicides)

  • Seeds of target weed species (e.g., Brassica chinensis, Echinochloa crusgalli)

  • Pots filled with a suitable growth medium (e.g., potting soil, sand)

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

  • Solvent for dissolving test compounds (e.g., acetone, ethanol)

  • Surfactant (e.g., Tween 20)

  • Sprayer for herbicide application

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage) under controlled environmental conditions.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to create a range of treatment concentrations. Include a surfactant in the final spray solution to ensure even coverage. A control group should be prepared with the solvent and surfactant but without the test compound.

  • Herbicide Application: Apply the test solutions to the plants using a sprayer, ensuring uniform coverage of the foliage. For pre-emergence assays, the compounds are applied to the soil surface before weed emergence.

  • Incubation and Observation: Return the treated plants to the growth chamber or greenhouse. Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality, over a period of 14-21 days.

  • Data Collection and Analysis: At the end of the observation period, harvest the above-ground biomass of the plants and measure the fresh or dry weight. Calculate the growth reduction (GR) or inhibition percentage relative to the control group. Determine the GR50 or IC50 value (the concentration of the compound that causes a 50% reduction in plant growth) by fitting the dose-response data to a suitable regression model.

In Vitro AHAS Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound on the AHAS enzyme.

Objective: To determine the in vitro inhibitory potency (e.g., IC50 or Ki) of a test compound against the AHAS enzyme.

Materials:

  • Purified plant or fungal AHAS enzyme

  • Test compounds

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Substrate (pyruvate)

  • Cofactors (thiamine pyrophosphate, MgCl2, FAD)

  • Colorimetric reagents (e.g., creatine (B1669601), α-naphthol) or a method for detecting product formation (e.g., HPLC)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Reaction Mixture: Prepare a reaction mixture containing the assay buffer, cofactors, and the AHAS enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (pyruvate).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Termination and Detection: Stop the reaction (e.g., by adding acid). For the colorimetric assay, add creatine and α-naphthol to develop a colored product from the acetolactate formed. Measure the absorbance at a specific wavelength (e.g., 530 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be determined through further kinetic studies.

Visualizations: Pathways and Workflows

The following diagrams illustrate the branched-chain amino acid biosynthesis pathway and a typical workflow for herbicide discovery from natural products.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Target of Herbicides Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Acetolactate α-Acetolactate AHAS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate KARI Ketol-acid Reductoisomerase alpha_Acetolactate->KARI alpha_Aceto_alpha_hydroxybutyrate->KARI DHAD Dihydroxyacid Dehydratase KARI->DHAD KARI->DHAD BCAT Branched-chain Aminotransferase DHAD->BCAT DHAD->BCAT Leucine Leucine DHAD->Leucine Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine

Caption: Branched-chain amino acid biosynthesis pathway inhibited by AHAS herbicides.

G cluster_workflow Natural Product Herbicide Discovery Workflow A Isolation of Natural Products (e.g., from Trichoderma) B Primary Screening (Whole-plant bioassay) A->B C Identification of Active Compounds B->C Bioassay-guided fractionation D Dose-Response & GR50/IC50 Determination C->D E Mechanism of Action Studies (e.g., AHAS inhibition assay) D->E F Lead Optimization E->F G Field Trials F->G

Caption: Experimental workflow for the discovery of natural product-based herbicides.

Conclusion

The comparative analysis reveals several key points:

  • This compound itself is a selective inhibitor of fungal AHAS and does not appear to be a viable candidate for a broad-spectrum herbicide.

  • The related natural products, harzianum A and B, exhibit herbicidal activity against both monocot and dicot weeds, with performance comparable to the commercial herbicide 2,4-D in some studies. However, more extensive quantitative data on a wider range of weed species is needed.

  • Commercial AHAS-inhibiting herbicides are highly potent, with some exhibiting Ki values in the low nanomolar range against plant AHAS.

  • The different binding site of this compound on the AHAS enzyme suggests a potential avenue for overcoming existing herbicide resistance in weeds. This warrants further investigation into the herbicidal properties of this compound derivatives and other natural products with novel modes of action.

For researchers and professionals in drug and herbicide development, the study of this compound and its analogs offers a promising starting point for the discovery of new herbicidal compounds with potentially novel mechanisms of action to combat the growing challenge of herbicide-resistant weeds. Further research should focus on elucidating the precise structure-activity relationships of harzianum A and B, expanding the scope of their herbicidal testing, and exploring their potential for lead optimization.

Unambiguous Determination of Harzianic Acid's Absolute Configuration Confirmed by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional atomic arrangement of Harzianic acid, a fungal metabolite with promising applications in agriculture and drug development, has been unequivocally established using single-crystal X-ray diffraction. This powerful analytical technique confirmed the absolute configuration of the molecule, a critical piece of information for understanding its biological activity and for potential synthetic production.

This compound, a secondary metabolite produced by fungi of the Trichoderma genus, has garnered significant interest for its antifungal and plant growth-promoting properties. The determination of its exact stereochemistry is crucial, as different spatial arrangements of atoms (enantiomers) can lead to vastly different biological effects. The landmark study by Vinale et al. in 2009 provided the definitive answer to the absolute configuration of this compound through X-ray crystallography.

Comparison of Analytical Methods for Absolute Configuration Determination

While X-ray diffraction stands as a gold standard for determining absolute configuration, other analytical techniques can also provide valuable stereochemical information. The choice of method often depends on the nature of the compound and the availability of suitable crystals.

Method Principle Advantages Limitations Application to this compound
Single-Crystal X-ray Diffraction (XRD) Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides an unambiguous and highly precise determination of the absolute configuration.Requires a suitable single crystal, which can be challenging to obtain.Successfully applied to determine the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Requires only a small amount of sample in solution. Can be coupled with quantum chemical calculations for ab initio determination.The molecule must contain a chromophore near the stereocenter(s). Interpretation can be complex for flexible molecules.Not the primary method used for the initial determination.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light.Applicable to a wide range of molecules, including those without UV-Vis chromophores.Requires specialized equipment and can be computationally intensive for complex molecules.Not reported for the primary determination of this compound's absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric complexes that can be distinguished by NMR.Does not require crystallization. Widely available instrumentation.Often provides relative configuration. Determination of absolute configuration relies on the known stereochemistry of the derivatizing agent.Used for structural elucidation but not the primary method for absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The determination of the absolute configuration of this compound was achieved through the following experimental workflow, as detailed in the seminal publication by Vinale et al. (2009).

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound. The specific solvent system and conditions used were critical for obtaining high-quality crystals.

2. Data Collection: A selected crystal was mounted on a diffractometer. The crystal was kept at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays was directed at the crystal, and the resulting diffraction pattern was recorded on a detector as the crystal was rotated.

3. Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure was solved using direct methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

4. Determination of Absolute Configuration: The absolute configuration was determined based on the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter, a critical value in crystallographic refinement for chiral molecules, was calculated to be close to zero, providing strong evidence for the correctness of the assigned absolute stereochemistry. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 745241.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams were generated using the DOT language.

experimental_workflow cluster_purification Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_output Results Isolation_of_Harzianic_Acid Isolation_of_Harzianic_Acid Purification Purification Isolation_of_Harzianic_Acid->Purification Crystallization Crystallization Purification->Crystallization Slow Evaporation Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection X-ray Source Structure_Solution Structure_Solution Data_Collection->Structure_Solution Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Absolute_Configuration_Determination Absolute_Configuration_Determination Structure_Refinement->Absolute_Configuration_Determination Flack Parameter Final_Structure Final_Structure Absolute_Configuration_Determination->Final_Structure

Figure 1. Experimental workflow for determining the absolute configuration of this compound via X-ray diffraction.

logical_relationship Goal Determine Absolute Configuration of this compound Method_Selection Method_Selection Goal->Method_Selection XRD X-ray Diffraction Unambiguous_Result Unambiguous_Result XRD->Unambiguous_Result Successful Determination ECD ECD Spectroscopy NMR NMR Spectroscopy VCD VCD Spectroscopy Method_Selection->XRD Requires Crystal (Available) Method_Selection->ECD Requires Chromophore (Applicable but not definitive alone) Method_Selection->NMR Provides Relative Configuration (Needs Chiral Agent) Method_Selection->VCD Specialized Equipment

Figure 2. Logical relationship in selecting the analytical method for this compound's absolute configuration.

Comparative Efficacy of Harzianic Acid Against Sclerotinia sclerotiorum and Rhizoctonia solani: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efficacy Overview

Harzianic acid has demonstrated notable antifungal activity against a range of plant pathogens, including both Sclerotinia sclerotiorum and Rhizoctonia solani. Its efficacy stems primarily from its ability to selectively inhibit the fungal acetohydroxyacid synthase (AHAS), a crucial enzyme in the branched-chain amino acid biosynthetic pathway. This targeted action disrupts essential metabolic processes in the fungi, leading to growth inhibition.

While specific comparative IC50 or EC50 values for this compound against S. sclerotiorum and R. solani are not available in published literature, a study on Fusarium oxysporum reported an IC50 of approximately 26 μg/mL for this compound in a medium lacking branched-chain amino acids. This indicates that the compound's potency is significant and warrants direct comparative investigation against other key pathogens. In vivo studies have also shown the practical application of this compound in controlling diseases caused by these fungi. For instance, in tomato plants infected with R. solani, treatment with this compound significantly slowed disease progression, with only 38% of treated plants showing infection at the end of the experiment compared to 100% in the control group.

Table 1: Summary of Antifungal Activity of this compound

PathogenEfficacy DataReference
Sclerotinia sclerotiorum Demonstrated antibiotic activity in vitro.Vinale et al., 2009; Xie et al., 2021
Rhizoctonia solani Demonstrated antibiotic activity in vitro. In vivo studies on tomato showed a significant reduction in disease incidence.Vinale et al., 2009; Xie et al., 2021; Manganiello et al., 2018

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The primary molecular target of this compound in fungi is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and overall cellular function, inhibition of AHAS leads to fungal growth arrest.

This compound acts as a competitive inhibitor of fungal AHAS, with a reported Ki of 6.65 μM for the AHAS from Trichoderma harzianum. A key advantage of this compound is its selectivity for fungal AHAS over the plant enzyme, making it a promising candidate for agricultural applications.

AHAS_Inhibition_Pathway cluster_BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway (in Fungi) cluster_Inhibition Inhibition by this compound Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Proteins Protein Synthesis & Fungal Growth Val_Leu->Proteins Ile->Proteins Harzianic_Acid This compound Harzianic_Acid->Inhibition

Figure 1: Mechanism of action of this compound via inhibition of the fungal AHAS enzyme.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the mycelial growth of S. sclerotiorum and R. solani.

Materials:

  • Pure this compound

  • Sclerotinia sclerotiorum and Rhizoctonia solani cultures on Potato Dextrose Agar (PDA)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave PDA medium and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 μg/mL). The final concentration of DMSO in the media should be kept constant and low (e.g., ≤ 0.5% v/v) across all treatments, including the control, to avoid solvent toxicity. Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the actively growing margins of 7-day-old cultures of S. sclerotiorum and R. solani, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended plates).

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration of this compound using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treatment plate.

  • Data Analysis: Determine the EC50 (Effective Concentration causing 50% inhibition) value by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the this compound concentration.

Mycelial_Growth_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Stock_Solution Prepare this compound Stock Solution in DMSO Amended_Media Prepare PDA with varying This compound concentrations Stock_Solution->Amended_Media Inoculation Inoculate center of -amended PDA plates Amended_Media->Inoculation Fungal_Cultures Prepare mycelial plugs of S. sclerotiorum & R. solani Fungal_Cultures->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure colony diameter at regular intervals Incubation->Measurement Inhibition_Calc Calculate Percentage Mycelial Growth Inhibition Measurement->Inhibition_Calc EC50_Calc Determine EC50 value Inhibition_Calc->EC50_Calc

Figure 2: Workflow for the mycelial growth inhibition assay.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound on the AHAS enzyme.

Materials:

  • Fungal mycelia for enzyme extraction

  • Extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl2, and thiamine (B1217682) pyrophosphate)

  • This compound

  • Assay buffer (containing FAD, MgCl2, and thiamine pyrophosphate)

  • Substrate solution (pyruvate)

  • Stopping solution (e.g., H2SO4)

  • Creatine (B1669601) and α-naphthol solutions

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Grow the desired fungus (S. sclerotiorum or R. solani) in a suitable liquid medium.

    • Harvest the mycelia by filtration and wash with extraction buffer.

    • Grind the mycelia in liquid nitrogen and resuspend in extraction buffer.

    • Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the enzyme extract, assay buffer, and different concentrations of this compound (or DMSO for the control).

    • Pre-incubate the mixture at a suitable temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the stopping solution (e.g., H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to complete the decarboxylation.

  • Colorimetric Detection:

    • Add creatine solution followed by α-naphthol solution to the reaction mixture.

    • Incubate at room temperature for a defined period to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of AHAS inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value (Inhibitory Concentration causing 50% enzyme inhibition) by plotting the percentage inhibition against the logarithm of the this compound concentration.

Conclusion and Future Directions

This compound demonstrates significant potential as a biofungicide against both Sclerotinia sclerotiorum and Rhizoctonia solani, primarily through the targeted inhibition of the fungal AHAS enzyme. While existing research confirms its activity, there is a clear need for direct comparative studies to quantify its relative efficacy against these and other important plant pathogens. The experimental protocols provided in this guide offer a framework for conducting such research. Future investigations should focus on generating robust, comparative quantitative data (IC50 and EC50 values) to facilitate the development and targeted application of this compound in sustainable agriculture.

Harzianic Acid: A Comparative Analysis of its Antifungal Prowess Against Other Trichoderma Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antifungal Capabilities of Harzianic Acid in Relation to Other Secondary Metabolites from Trichoderma

This comprehensive guide offers an objective comparison of the antifungal activity of this compound with other prominent secondary metabolites produced by Trichoderma species. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear perspective on the efficacy of these natural compounds against various phytopathogenic fungi.

Introduction

Trichoderma species are well-regarded biocontrol agents, largely due to their ability to produce a diverse arsenal (B13267) of secondary metabolites with potent antifungal properties. Among these, this compound has garnered significant attention. This guide provides a detailed comparison of this compound's antifungal activity against other key Trichoderma metabolites, including Harzianopyridone, 6-Pentyl-α-Pyrone, Trichodermin, and Gliotoxin. The comparative analysis is based on available quantitative data from scientific literature, focusing on metrics such as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50).

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and other selected Trichoderma secondary metabolites is summarized in the tables below. It is important to note that the direct comparison of these values should be approached with caution, as experimental conditions such as the specific fungal isolate, culture medium, and incubation period can vary between studies.

Table 1: Antifungal Activity of this compound

Fungal PathogenActivity MetricValueReference
Fusarium oxysporumIC50~26 µg/mL
Pythium irregulareAntifungal ActivityReported
Sclerotinia sclerotiorumAntifungal ActivityReported
Rhizoctonia solaniAntifungal ActivityReported

Table 2: Comparative Antifungal Activity of Other Trichoderma Secondary Metabolites

Secondary MetaboliteFungal PathogenActivity MetricValueReference
Harzianopyridone Rhizoctonia solaniEC5035.9 µg/mL
Sclerotium rolfsiiEC5042.2 µg/mL
Fusarium oxysporumEC5050.2 µg/mL
Botrytis cinereaAntifungal ActivitySignificant
6-Pentyl-α-Pyrone Fusarium moniliformeMycelial Growth Inhibition93.5% at 250 µg/mL
Filamentous FungiMIC80 - 90 µg/mL
Rhizoctonia solaniEC5064.6 µg/mL
Sclerotium rolfsiiEC5038.8 µg/mL
Trichodermin Rhizoctonia solaniEC5025.6 µg/mL
Botrytis cinereaEC5025.6 µg/mL
Colletotrichum lindemuthianumEC5025.6 µg/mL
Candida albicansMIC<4 µg/mL
Gliotoxin Candida albicansMIC2.0 µg/mL
Cryptococcus neoformansMIC4.0 µg/mL

Mechanisms of Antifungal Action

The diverse chemical structures of Trichoderma secondary metabolites lead to varied mechanisms of action against fungal pathogens.

This compound: This tetramic acid derivative acts as a selective inhibitor of fungal acetohydroxyacid synthase (AHAS), an essential enzyme in the branched-chain amino acid biosynthetic pathway. This targeted inhibition disrupts fungal growth and development.

Harzianic_Acid_Pathway cluster_cell Inside Fungal Cell This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Enters AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibits Branched-Chain Amino Acid\nBiosynthesis Branched-Chain Amino Acid Biosynthesis AHAS->Branched-Chain Amino Acid\nBiosynthesis Catalyzes Fungal Growth\nInhibition Fungal Growth Inhibition

Caption: Mechanism of action of this compound.

Other Metabolites:

  • Harzianopyridone: This compound is known to inhibit mitochondrial complex II.

  • 6-Pentyl-α-Pyrone: This volatile organic compound disrupts the integrity of fungal cell membranes.

  • Trichodermin: As a trichothecene (B1219388) mycotoxin, it is a potent inhibitor of protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 60S ribosomal subunit.

  • Gliotoxin: This epidithiodiketopiperazine possesses broad biological activity, including immunosuppressive effects and the ability to inactivate various enzymes through its disulfide bridge.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained using two standard antifungal susceptibility testing methods: the Poisoned Food Technique and the Broth Microdilution Assay.

Poisoned Food Technique

This method is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.

Poisoned_Food_Technique cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare sterile molten agar (B569324) (e.g., Potato Dextrose Agar) B Add test compound at varying concentrations A->B C Pour into Petri dishes and allow to solidify B->C D Place a mycelial plug of the test fungus in the center of the plate C->D E Incubate at a specific temperature for several days D->E F Measure the radial growth of the fungal colony E->F G Calculate the percentage of growth inhibition compared to control F->G H Determine EC50 value G->H

Caption: General workflow of the Poisoned Food Technique.

Detailed Steps:

  • A sterile molten agar medium, such as Potato Dextrose Agar (PDA), is prepared.

  • The secondary metabolite being tested is incorporated into the molten agar at various concentrations. A control plate without the test compound is also prepared.

  • The agar is poured into sterile Petri dishes and allowed to solidify.

  • A small disk or plug of mycelium from a pure, actively growing culture of the target fungus is placed in the center of each plate.

  • The plates are incubated at a temperature and duration suitable for the growth of the test fungus.

  • The radial growth of the fungal colony is measured at regular intervals.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate. The EC50 value, the concentration that inhibits 50% of the mycelial growth, can then be determined.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Broth_Microdilution_Assay cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of the test compound in a 96-well plate C Add the fungal suspension to each well A->C B Prepare a standardized fungal spore suspension B->C D Incubate the plate under controlled conditions C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: General workflow of the Broth Microdilution Assay.

Detailed Steps:

  • Serial twofold dilutions of the test compound are prepared in a liquid broth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • A standardized inoculum of the fungal isolate (spores or yeast cells) is prepared and added to each well.

  • The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • Following incubation, the wells are examined for visible signs of fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.

Conclusion

This compound demonstrates significant antifungal activity against a range of plant pathogens through a targeted mechanism of action. When compared to other Trichoderma secondary metabolites, its efficacy is notable, although the potency can vary depending on the target fungus. Metabolites such as Trichodermin and Gliotoxin exhibit very low MIC values against certain fungi, indicating high potency. 6-Pentyl-α-Pyrone and Harzianopyridone also display broad-spectrum antifungal activity. The choice of the most effective metabolite is contingent on the specific pathogenic fungus being targeted. This comparative guide underscores the vast potential of Trichoderma secondary metabolites in the development of novel and effective antifungal agents for agriculture and medicine. Further research involving standardized side-by-side comparisons will be invaluable in fully elucidating the relative strengths of these promising natural compounds.

Investigating bacterial cross-resistance between Harzianic acid and other antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of bacterial cross-resistance between harzianic acid (HA), a fungal metabolite, and other conventional antibiotics. This document synthesizes experimental findings to illuminate the mechanisms of resistance and facilitate informed strategies in the development of novel antimicrobial agents.

This compound, a secondary metabolite produced by fungi of the genus Trichoderma, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as MRSA and VRE. Its primary mechanism of action involves targeting and disrupting the bacterial cell membrane. Understanding the potential for cross-resistance with existing antibiotic classes is paramount for evaluating its therapeutic potential.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

Experimental data reveals that this compound exhibits a selective spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Bacterial StrainTypeMIC of this compound (µg/mL)
Bacillus subtilisGram-positive25 - 50
Staphylococcus aureusGram-positive50 - 200
Methicillin-resistant S. aureus (MRSA)Gram-positive200
Enterococcus faeciumGram-positive100
Vancomycin-resistant E. faecium (VRE)Gram-positive100
Escherichia coliGram-negative> 400
Pseudomonas aeruginosaGram-negative> 400
Data compiled from multiple studies.

Cross-Resistance Profile of a this compound-Resistant Strain

To investigate the mechanisms of resistance, a this compound-resistant strain of Bacillus subtilis (M9015) was developed through continuous exposure to the compound. This resistant strain exhibited a significant increase in its MIC for this compound and, notably, for rifampin, indicating a shared resistance pathway. Conversely, no change in susceptibility was observed for several other antibiotics, suggesting a specific mechanism of cross-resistance.

AntibioticAntibiotic ClassFold Change in MIC (Resistant Strain vs. Wild Type)
This compoundTetramic Acid4-fold increase
RifampinRifamycinUp to 8-fold increase
NisinLantibioticNo significant change
VancomycinGlycopeptideNo significant change
ChloramphenicolAmphenicolNo significant change
MoxifloxacinFluoroquinoloneNo significant change
This data is based on findings from studies on a developed HA-resistant B. subtilis strain.

The Genetic Basis of Cross-Resistance

Genetic analysis of the HA-resistant B. subtilis M9015 strain identified mutations in the mdtR (or yusO) gene, which is a component of a multidrug resistance operon. This operon is believed to encode a multidrug efflux pump. The mutation in this gene is responsible for the observed resistance to both this compound and rifampin. This suggests that both compounds may be substrates for the same efflux pump.

cluster_cell Bacterial Cell cluster_membrane Cell Membrane HA This compound Efflux_Pump MdtR/YusO Efflux Pump HA->Efflux_Pump Substrate Rif Rifampin Rif->Efflux_Pump Substrate Other_Ab Other Antibiotics (Nisin, Vancomycin, etc.) Other_Ab->Target Unaffected by pump Efflux_Pump->Extracellular Expulsion

Figure 1. A diagram illustrating the proposed mechanism of cross-resistance to this compound and Rifampin via a common efflux pump.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

  • A two-fold serial dilution of this compound and other antibiotics was prepared in a 96-well microtiter plate using appropriate broth media.

  • Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Development of this compound-Resistant Strain

A this compound-resistant strain of Bacillus subtilis was generated through a process of continuous exposure and selection.

  • Wild-type B. subtilis was cultured in liquid medium containing a sub-inhibitory concentration (1x MIC) of this compound.

  • Cultures that exhibited growth were sequentially transferred to fresh medium with two-fold increasing concentrations of this compound.

  • This process was repeated over a period of several weeks.

  • A single colony that demonstrated stable growth at a concentration of 4x MIC of this compound was isolated and designated as the resistant strain.

  • The stability of the resistance phenotype was confirmed by passaging the strain in antibiotic-free medium for multiple generations and re-testing the MIC.

Start Wild-Type B. subtilis Culture Step1 Inoculate in liquid medium with 1x MIC of this compound Start->Step1 Step2 Incubate for 3 days Step1->Step2 Step3 Transfer growing cultures to medium with 2x MIC Step2->Step3 Loop Repeat transfer to sequentially higher concentrations of HA Step3->Loop Loop->Step3 Continue Selection Step4 Isolate culture growing at 4x MIC Loop->Step4 Successful Growth Step5 Confirm stable resistance Step4->Step5 End HA-Resistant Strain (M9015) Step5->End

A Side-by-Side Comparison of Harzianic Acid and iso-Harzianic Acid in Plant Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the plant growth-promoting effects of Harzianic acid (HA) and its stereoisomer, iso-Harzianic acid (iso-HA). Both compounds are tetramic acid secondary metabolites produced by the beneficial fungus Trichoderma harzianum. While both are known to have roles in antifungal activity and plant growth promotion, this guide focuses on a direct comparison of their efficacy in enhancing plant growth, supported by experimental data.

Quantitative Data Summary

A study by Healy et al. (2015) conducted a direct comparative analysis of the effects of this compound, iso-Harzianic acid, and their other two stereoisomers on the root length of tomato seedlings. The results indicate that all stereoisomers, including this compound and iso-Harzianic acid, significantly promoted root length at concentrations above 0.001 mM. While the primary publication highlighted more significant differences in antifungal activity between the isomers, the plant growth-promoting effects were more comparable.

Below is a summary of the root growth promotion observed for this compound and iso-Harzianic acid at various concentrations.

CompoundConcentration (mM)Average Root Length (% of Control)
This compound 0.1~140%
0.01~155%
0.001~150%
iso-Harzianic acid 0.1~135%
0.01~145%
0.001~160%

Note: The data presented is an approximate interpretation of the graphical data (Figure S2) from the supporting information of Healy et al., 2015. For precise quantitative values, please refer to the original publication.

Experimental Protocols

The following is a detailed methodology for a typical plant growth promotion assay used to compare the effects of this compound and iso-Harzianic acid on tomato seedlings, based on the protocols described in the literature.

Tomato Seedling Root Length Assay

1. Preparation of Test Compounds:

  • This compound and iso-Harzianic acid are synthesized and purified to ensure high purity.

  • Stock solutions of each compound are prepared in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Serial dilutions are made from the stock solutions to achieve final test concentrations (e.g., 0.1 mM, 0.01 mM, 0.001 mM) in sterile distilled water or a minimal plant growth medium. A solvent control is also prepared.

2. Seed Sterilization and Germination:

  • Tomato seeds (Solanum lycopersicum) are surface sterilized to eliminate any contaminating microorganisms. This is typically achieved by washing the seeds with 70% ethanol (B145695) for 1-2 minutes, followed by a 1-2% sodium hypochlorite (B82951) solution for 5-10 minutes, and then rinsing thoroughly with sterile distilled water.

  • Sterilized seeds are placed on sterile filter paper moistened with sterile distilled water in a petri dish and allowed to germinate in the dark at a controlled temperature (e.g., 25°C) for 48-72 hours.

3. Plant Growth Assay:

  • Once the radicles have emerged, germinated seedlings of uniform size are selected for the assay.

  • Square petri dishes containing a sterile, solid growth medium (e.g., 0.8% water agar (B569324) or Murashige and Skoog medium) are prepared.

  • The test compounds (this compound, iso-Harzianic acid, and the control) are incorporated into the growth medium at the desired final concentrations.

  • A single germinated seedling is placed on the surface of the medium in each petri dish.

  • The petri dishes are sealed and placed vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), the petri dishes are imaged.

  • The length of the primary root of each seedling is measured using image analysis software.

  • The average root length for each treatment group is calculated.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine if there are significant differences in root length between the treatment groups and the control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative plant growth assay.

Experimental_Workflow prep Preparation of this compound and iso-Harzianic Acid Solutions assay_setup Assay Setup: Seedlings on Treated Agar Plates prep->assay_setup sterilization Surface Sterilization of Tomato Seeds germination Seed Germination (48-72h in dark) sterilization->germination germination->assay_setup incubation Incubation in Growth Chamber (7-10 days) assay_setup->incubation imaging Imaging of Seedlings incubation->imaging analysis Root Length Measurement and Statistical Analysis imaging->analysis

Experimental workflow for the plant growth assay.

Signaling Pathways

The plant growth-promoting activity of this compound is believed to be linked to its function as a siderophore. Siderophores are small, high-affinity iron-chelating compounds that can sequester iron from the environment and make it available to the plant, thereby promoting growth, especially in iron-limited conditions. It is hypothesized that iso-Harzianic acid likely shares this mechanism of action.

Signaling_Pathway HA_isoHA This compound / iso-Harzianic Acid (Siderophore) Fe_complex Soluble Fe(III)-Siderophore Complex HA_isoHA->Fe_complex Chelation Fe3_soil Insoluble Fe(III) in Soil Fe3_soil->Fe_complex root_uptake Plant Root Uptake Fe_complex->root_uptake growth_promotion Enhanced Plant Growth (e.g., increased root length) root_uptake->growth_promotion

Proposed mechanism of action for plant growth promotion.

Harzianic Acid at the Acetohydroxyacid Synthase Binding Site: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the binding of harzianic acid to acetohydroxyacid synthase (AHAS) with other known commercial inhibitors. This compound, a natural product from Trichoderma afroharzianum, has emerged as a selective and potent inhibitor of fungal AHAS, presenting a unique mode of action that circumvents common resistance mechanisms. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biochemical pathways and structural interactions.

Performance Comparison: this compound vs. Commercial AHAS Inhibitors

This compound distinguishes itself from commercial AHAS inhibitors through its selective inhibition of fungal AHAS and its effectiveness against herbicide-resistant variants. Unlike broad-spectrum commercial herbicides that target plant AHAS, this compound shows no inhibitory activity against plant AHAS, making it a promising candidate for targeted antifungal development.

The following table summarizes the inhibitory constants (Ki and IC50) of this compound against fungal AHAS and compares them with those of various commercial herbicides against plant and fungal AHAS. It is important to note that the experimental conditions, particularly the source of the AHAS enzyme, vary between studies, which can influence the absolute inhibitory values.

InhibitorChemical ClassTarget Organism/EnzymeKiIC50Reference
This compound Tetramic AcidTrichoderma harzianum AHAS (ThAHAS)6.65 µM-
This compound Tetramic AcidTrichoderma harzianum AHAS Mutant (ThAHASM)3.39 µM20 µM
This compound Tetramic AcidYeast AHAS (SceAHAS)~83 µM-
Chlorimuron ethylSulfonylureaArabidopsis thaliana AHAS (AtAHAS)10.8 nM (Kiapp)-
ImazaquinImidazolinoneArabidopsis thaliana AHAS (AtAHAS)3.0 µM (Kiapp)-
Bispyribac-sodiumPyrimidinyl-thiobenzoateRice and Barley AHAS-0.7 - 11.0 nM
Flucarbazone-sodiumSulfonylamino-carbonyl-triazolinoneBarley AHAS-9.3 - 24.8 nM
Chlorimuron ethylSulfonylureaCandida albicans AHAS (CaAHAS)800 pM-

Structural Insights into the this compound Binding Site

The crystal structure of Trichoderma harzianum AHAS in complex with this compound (PDB ID: 7EGV) reveals a competitive inhibition mechanism. This compound binds in the active site channel, preventing substrate access. However, its binding orientation is distinct from that of all known commercial AHAS inhibitors. This alternative binding mode is the basis for its efficacy against resistant AHAS mutants, particularly those with a proline to valine mutation that confers resistance to many commercial herbicides.

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition Point

Acetohydroxyacid synthase is the first and rate-limiting enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for fungi, plants, and bacteria, but absent in animals. This pathway produces valine, leucine, and isoleucine. This compound's inhibition of AHAS blocks this vital pathway, leading to fungal growth inhibition.

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Harzianic_Acid This compound Harzianic_Acid->AHAS Inhibition KARI Ketol-acid reductoisomerase Acetolactate->KARI Acetohydroxybutyrate->KARI DHAD Dihydroxyacid dehydratase KARI->DHAD Isoleucine Isoleucine KARI->Isoleucine multiple steps alpha_Ketoisovalerate α-Ketoisovalerate DHAD->alpha_Ketoisovalerate BCAT Branched-chain aminotransferase Valine Valine BCAT->Valine Leucine Leucine alpha_Ketoisovalerate->BCAT alpha_Ketoisovalerate->Leucine_pathway multiple steps Leucine_pathway->Leucine

Caption: Branched-chain amino acid biosynthesis pathway and the inhibitory action of this compound on AHAS.

Experimental Protocols

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against AHAS. Specific concentrations and incubation times may need to be optimized for different AHAS enzymes and inhibitors.

Materials:

  • Purified AHAS enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD)

  • Substrate solution (Pyruvate)

  • Inhibitor stock solution (this compound or other inhibitors dissolved in a suitable solvent, e.g., DMSO)

  • Creatine (B1669601) solution

  • α-naphthol solution

  • NaOH solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the desired concentration of the inhibitor. Include a control with no inhibitor.

  • Add the purified AHAS enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate) to each well.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at the same temperature.

  • Stop the reaction by adding an acidic solution (e.g., H₂SO₄). This also decarboxylates the product, acetolactate, to acetoin (B143602).

  • Add creatine and α-naphthol solutions to each well.

  • Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to allow for color development. The acetoin reacts to form a colored complex.

  • Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

X-ray Crystallography of AHAS-Inhibitor Complex

The following provides a general workflow for determining the crystal structure of an AHAS-inhibitor complex. The specific conditions for the crystallization of the AHAS-harzianic acid complex (PDB: 7EGV) are detailed in the supplementary information of the corresponding publication and the PDB deposition data.

XRay_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Refinement Expression Protein Expression Purification Protein Purification Expression->Purification Complex_Formation Complex Formation (AHAS + Inhibitor) Purification->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Optimization of Crystal Growth Screening->Optimization XRay_Diffraction X-ray Diffraction Data Collection Optimization->XRay_Diffraction Data_Processing Data Processing (Indexing, Integration, Scaling) XRay_Diffraction->Data_Processing Phasing Phase Determination (e.g., Molecular Replacement) Data_Processing->Phasing Model_Building Model Building Phasing->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition PDB Deposition

Caption: General experimental workflow for X-ray crystallography of an enzyme-inhibitor complex.

Crystallization Conditions for ThAHAS with this compound (PDB: 7EGV): The crystals were grown using the vapor diffusion method at 289.15 K. The crystallization solution contained 10% PEG 1000, 10% PEG 3350, 12.5% v/v MPD, 0.03 M sodium nitrate, 0.03 M disodium (B8443419) hydrogen phosphate, 0.03 M ammonium (B1175870) sulfate, and 0.1 M MES/imidazole at pH 6.5.

Evaluating Harzianic acid's cytotoxicity on human cell lines like HaCaT.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Harzianic acid's cytotoxic effects on human cell lines, supported by experimental data.

This compound, a tetramic acid derivative produced by fungi of the Trichoderma genus, has garnered interest for its diverse biological activities, including its potential as an antifungal and plant growth-promoting agent. This guide provides a comparative evaluation of the cytotoxicity of this compound against the human keratinocyte cell line HaCaT, alongside other human cancer cell lines, to offer a comprehensive overview for researchers in drug discovery and toxicology. The data presented herein is benchmarked against established cytotoxic agents, doxorubicin (B1662922) and cisplatin, to provide a clear context for its potency.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and standard chemotherapeutic drugs were evaluated across various human cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration 50 (CC50) values, which represent the concentration of a substance required to inhibit cell growth or induce cytotoxic effects by 50%, are summarized in the tables below. These values were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineCell TypeParameterValue (µM)
HaCaTHuman KeratinocyteCC50Not cytotoxic up to 500 µM
HepG2Human Liver CarcinomaIC50226.6 µg/mL (~620 µM)
SMMC-7721Human Liver CarcinomaIC5026.84 µM (for 1-amino-harzianic acid)

Table 2: Comparative Cytotoxicity of Doxorubicin on Human Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µM)
HaCaTHuman Keratinocyte24 hours2.61 - 2.72
HaCaTHuman Keratinocyte72 hours0.58
HepG2Human Liver Carcinoma24 hours12.18
HepG2Human Liver Carcinoma48 hours7.3
SMMC-7721Human Liver CarcinomaNot SpecifiedNot available

Table 3: Comparative Cytotoxicity of Cisplatin on Human Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µM)
HaCaTHuman Keratinocyte24 hours30
HepG2Human Liver Carcinoma24 hours7 - 58
HepG2Human Liver Carcinoma48 hours7.7
SMMC-7721Human Liver Carcinoma48 hoursNot explicitly defined, but viability decreases with concentration

Experimental Protocols

MTT Assay for Cytotoxicity in HaCaT Cells

This protocol outlines the key steps for determining the cytotoxicity of a compound, such as this compound, on the HaCaT human keratinocyte cell line using the MTT assay.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent like Triton X-100 or doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the CC50/IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular Interactions and Experimental Processes

To better understand the experimental workflow and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HaCaT_Culture HaCaT Cell Culture Seeding Seeding in 96-well plate HaCaT_Culture->Seeding Treatment Incubate with Compound (24-72h) Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan in DMSO Formazan_Formation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Calculation Calculate % Viability & CC50 Absorbance->Calculation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Harzianic_Acid This compound Ca_Increase Intracellular Ca2+ Increase Harzianic_Acid->Ca_Increase modulates Ca_Channel Ca2+ Channels Ca_Channel->Ca_Increase influx S_aureus S. aureus S_aureus->Ca_Channel activates Signaling Downstream Signaling Ca_Increase->Signaling

Harzianic Acid: A Competitive Inhibitor of Fungal Acetohydroxyacid Synthase (AHAS)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of its inhibitory mechanism against other AHAS inhibitors for researchers, scientists, and drug development professionals.

Harzianic acid, a natural product originating from the biocontrol fungus Trichoderma afroharzianum, has been identified as a selective and potent inhibitor of fungal acetohydroxyacid synthase (AHAS). This enzyme, also known as acetolactate synthase (ALS), is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), making it an established target for herbicides and a promising target for novel antifungal agents. Extensive biochemical and structural analyses have revealed that this compound acts as a competitive inhibitor of fungal AHAS, distinguishing its mode of action from many commercially available AHAS inhibitors.

Quantitative Comparison of AHAS Inhibitors

The inhibitory potency of this compound has been quantified against various AHAS enzymes and compared with commercial herbicides. The data clearly indicates its selectivity for fungal AHAS.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Inhibition Type
This compound (HA) Trichoderma afroharzianum AHAS (ThAHAS)6.65 µM-Competitive
This compound (HA) Trichoderma afroharzianum AHAS Mutant (ThAHASM)3.39 µM20 µMCompetitive
This compound (HA) Yeast AHAS (Saccharomyces cerevisiae, SceAHAS)~83 µM-Competitive
This compound (HA) Plant AHAS (Arabidopsis thaliana, AtAHAS)No inhibition observed--
Sulfometuron Methyl (SM) Yeast AHAS (Saccharomyces cerevisiae, SceAHAS)-Low nM range (general)Mixed
Imazaquin (IQ) Plant AHAS (Arabidopsis thaliana, AtAHAS)3.0 µM-Not specified
Chlorimuron Ethyl (CE) Plant AHAS (Arabidopsis thaliana, AtAHAS)10.8 nM-Not specified

Data compiled from multiple studies.

Mechanism of Action: Competitive Inhibition

Kinetic studies have demonstrated that this compound functions as a competitive inhibitor of fungal AHAS. This mode of inhibition signifies that this compound directly competes with the enzyme's natural substrate, pyruvate (B1213749), for binding to the active site. Structural analysis of the AHAS enzyme complexed with this compound has elucidated the molecular basis for this competitive inhibition. The binding mode of this compound to the AHAS active site is distinct from that of all known commercial AHAS inhibitors, which often exhibit mixed or non-competitive inhibition. This unique binding mechanism is also the reason for its effectiveness against certain herbicide-resistant AHAS variants.

Caption: Competitive inhibition of AHAS by this compound.

Experimental Protocols

The determination of the inhibitory mechanism and kinetic parameters of this compound on AHAS was conducted using a continuous spectrophotometric assay.

AHAS Activity Assay:

  • Enzyme Preparation: Recombinant AHAS enzymes from various sources (T. afroharzianum, S. cerevisiae, and A. thaliana) were expressed and purified.

  • Reaction Mixture: The standard assay mixture contained a reaction buffer (e.g., 50 mM HEPES, pH 7.5), the substrate sodium pyruvate (at varying concentrations for kinetic studies), cofactors MgCl₂ (20 mM), thiamine (B1217682) pyrophosphate (TPP, 2 mM), and flavin adenine (B156593) dinucleotide (FAD, 20 µM).

  • Inhibition Assay: Purified AHAS enzyme was added to the reaction mixture containing various concentrations of this compound or other inhibitors. The reaction was incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Product Detection: The enzymatic reaction produces acetolactate. The reaction is stopped by the addition of acid (e.g., 6 N H₂SO₄), which also catalyzes the decarboxylation of acetolactate to acetoin (B143602). The mixture is then incubated at a higher temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to ensure complete conversion.

  • Quantification: The amount of acetoin produced is determined colorimetrically. Creatine and α-naphthol are added to the mixture, which react with acetoin to form a colored product. The absorbance of this product is measured using a spectrophotometer, and the enzyme activity is calculated from the amount of product formed.

  • Data Analysis: To determine the mode of inhibition and the inhibition constant (Ki), enzyme activities were measured at different substrate and inhibitor concentrations. The data were then fitted to the appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

AHAS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified AHAS Enzyme Mix Combine Enzyme, Substrate, Inhibitor, and Cofactors Enzyme->Mix Substrate Pyruvate (Substrate) Substrate->Mix Inhibitor This compound Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (add H₂SO₄) Incubate->Stop Convert Convert Acetolactate to Acetoin (60°C) Stop->Convert Color Colorimetric Reaction (Creatine, α-naphthol) Convert->Color Measure Measure Absorbance (Spectrophotometer) Color->Measure Calculate Calculate Enzyme Activity Measure->Calculate Kinetics Determine Ki and Inhibition Type Calculate->Kinetics

Caption: Workflow for the AHAS inhibition assay.

Conclusion

This compound presents a compelling case as a selective, competitive inhibitor of fungal AHAS. Its unique mode of action, differing from established commercial herbicides, and its efficacy against resistant mutants highlight its potential as a lead compound for the development of novel fungicides. The detailed experimental protocols and comparative data provided herein offer a valuable resource for researchers in agrochemicals and pharmaceuticals who are exploring new strategies to combat fungal pathogens and herbicide resistance. Further investigation into the structure-activity relationship of this compound derivatives could pave the way for the design of even more potent and selective AHAS inhibitors.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Harzianic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. While Harzianic acid, a fungal metabolite from Trichoderma species, offers significant promise in antimicrobial and plant growth applications, its proper handling and disposal are paramount. This guide provides essential safety and logistical information for the disposal of this compound, ensuring the protection of laboratory personnel and the environment.

While specific, registered disposal procedures for this compound are not extensively documented, the following guidelines are based on its chemical properties as a tetramic acid derivative and general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₁₉H₂₇NO₆
Molecular Weight 365.4 g/mol
Appearance Solid at room temperature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Low solubility in water.
Boiling Point 539.8°C at 760 mmHg
Flash Point 280.3°C
Density 1.233 g/cm³

Experimental Protocols: Disposal of this compound Waste

The following step-by-step protocol outlines the recommended procedures for the safe disposal of various forms of this compound waste, including pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • If handling the solid form where dust may be generated, a dust respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any grossly contaminated solids (e.g., weighing paper, spill absorbents) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as High-Density Polyethylene (HDPE).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Given its organic nature, this waste should be treated as organic solvent waste. Do not mix with aqueous or acidic waste streams unless confirmed to be compatible.

    • Do not dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Contaminated Labware:

    • Non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be managed as regular solvent waste, but consult your institution's specific guidelines.

    • Disposable labware (e.g., pipette tips, microfuge tubes) should be collected as solid hazardous waste.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." If in a solution, list all components and their approximate concentrations.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Keep waste containers securely closed except when adding waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the solid hazardous waste container.

  • Decontaminate the spill area with a 10% caustic solution, followed by a water rinse. Ensure adequate ventilation.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generation (Solid, Liquid, Sharps, Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste Container (Labeled HDPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Sealed) segregate->liquid_waste Liquid sharps_waste Sharps Container (Puncture-Resistant) segregate->sharps_waste Sharps labware Contaminated Labware segregate->labware Labware store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store sharps_waste->store rinse Triple Rinse with Solvent labware->rinse collect_rinse Collect First Rinseate as Liquid Waste rinse->collect_rinse collect_rinse->liquid_waste ehs Contact EHS for Pickup & Final Disposal store->ehs end Disposal Complete ehs->end

Caption: Workflow for the proper disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.